Decursinol, (-)-
Description
Properties
CAS No. |
21860-31-1 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(3R)-3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m1/s1 |
InChI Key |
BGXFQDFSVDZUIW-GFCCVEGCSA-N |
SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
Isomeric SMILES |
CC1([C@@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
Canonical SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
Appearance |
Solid powder |
melting_point |
181.5°C |
Other CAS No. |
21860-31-1 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decursinol, (-)-; (-)-Decursinol; (-)-Smyrinol; Aegelinol; UNII-I65EAN940H. |
Origin of Product |
United States |
Foundational & Exploratory
(-)-Decursinol: A Technical Guide to its Natural Sourcing, Isolation from Angelica gigas, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Decursinol, a pyranocoumarin (B1669404) found predominantly in the roots of Angelica gigas Nakai, has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth overview of its natural sources, detailed methodologies for its isolation and purification from Angelica gigas, and an exploration of its known biological signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and key experimental protocols are presented to facilitate reproducibility. Visual diagrams of the isolation workflow and a putative signaling pathway are included to provide a clear and comprehensive understanding of this promising natural compound.
Natural Sources of (-)-Decursinol
(-)-Decursinol is a prominent bioactive constituent of several plants from the Apiaceae family, with Angelica gigas Nakai, also known as Korean Angelica, being the most significant and widely studied source.[1] While other related compounds like decursin (B1670152) and decursinol (B1670153) angelate are often more abundant in A. gigas extracts, (-)-decursinol is a key compound of interest due to its distinct biological properties.[1][2] Other species of the Angelica genus, such as Angelica decursiva, Angelica glauca, and Angelica dahurica, have also been reported to contain decursinol and its derivatives.[2] The concentration of these coumarins can vary depending on the plant's geographical origin, cultivation conditions, and harvesting time.
Isolation of (-)-Decursinol from Angelica gigas
The isolation of (-)-decursinol from the roots of Angelica gigas involves a multi-step process encompassing extraction, fractionation, and purification. Various methodologies have been developed to optimize the yield and purity of the final product.
Extraction Methodologies
The initial step involves the extraction of crude coumarin (B35378) mixtures from dried and powdered Angelica gigas roots. Solvent extraction is the most common method, with ethanol (B145695) being a widely used solvent due to its efficiency in dissolving coumarins.
Table 1: Comparison of Extraction Methods for Compounds from Angelica gigas
| Extraction Method | Solvent System | Temperature (°C) | Duration | Key Findings | Reference |
| Maceration | 95% Ethanol | Room Temperature | 24 hours (repeated 3x) | Effective for exhaustive extraction of coumarins. | [3] |
| Reflux Extraction | Methanol | Reflux | 3 hours (repeated 3x) | High yield of decursin and decursinol angelate. | [4] |
| Ionic Liquid Extraction | (BMIm)BF4 | 60 | 120 min | High extraction yields of decursin (43.32 mg/g) and decursinol angelate (17.87 mg/g). | [5] |
| Ethanol Extraction | 60% Ethanol | -20 | 12 hours | Resulted in a purity of >95% for the extracted decursin and decursinol angelate mixture. | [1][6] |
| Cold Soaking | Ethanol | Room Temperature | 4 days | A method used for extracting decursin and decursinol angelate. | [7] |
Detailed Experimental Protocol: Ethanol Extraction and Initial Fractionation
This protocol provides a comprehensive procedure for the extraction and initial purification of a decursinol-containing fraction from Angelica gigas roots.
Materials and Equipment:
-
Dried and powdered roots of Angelica gigas
-
95% Ethanol
-
Methanol
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate 1 kg of dried and powdered Angelica gigas roots with 10 L of 95% ethanol at room temperature for 24 hours with constant agitation.[3]
-
Filter the extract through a Buchner funnel to separate the plant material from the liquid extract.
-
Repeat the extraction process on the plant residue two more times to ensure the exhaustive extraction of coumarins.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential partitioning with n-hexane and ethyl acetate.
-
The ethyl acetate fraction, which will contain the coumarins, is collected and concentrated using a rotary evaporator.
-
-
Silica Gel Column Chromatography:
-
The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing (-)-decursinol.
-
Purification Techniques
Final purification of (-)-decursinol is typically achieved using chromatographic techniques that offer high resolution.
Table 2: Purification Techniques for Decursinol and Related Compounds
| Technique | Stationary Phase / Column | Mobile Phase | Detection | Purity Achieved | Reference |
| Recycling HPLC | Not specified | Not specified | Not specified | 99.97% for decursin, 99.40% for decursinol angelate | [1][6] |
| High-Speed Counter-Current Chromatography (HSCCC) | Biphasic solvent system | Upper or lower phase of the solvent system | UV at 320 nm | High purity | [3] |
| HPLC | C30 reversed-phase column | 55% acetonitrile (B52724) and 45% water | UV at 330 nm | Baseline separation of decursin and decursinol angelate | [4] |
| UHPLC-MS/MS | Kinetex® C18 and Capcell core C18 | Water and acetonitrile gradient | Positive ion mode MRM | Developed for quantification in human plasma | [8] |
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation and purification of (-)-decursinol from Angelica gigas.
Physicochemical and Spectroscopic Data
Accurate identification of (-)-decursinol relies on its physicochemical properties and spectroscopic data.
Table 3: Physicochemical and Spectroscopic Data for Decursin and Related Compounds
| Property | Data for Decursin | Data for Decursinol Angelate | Data for (-)-Decursinol | Reference |
| Molecular Formula | C19H20O5 | C19H20O5 | C14H14O4 | [6][9] |
| Molecular Weight | 328.36 g/mol | 328.36 g/mol | 246.26 g/mol | [6][9] |
| Mass Spectrometry (m/z) | 329 [M+H]+ | 351 [M+Na]+ | 246.8→212.9 (product ion) | [6][8] |
| UV λmax (MeOH, nm) | 220, 328 | Not specified | Not specified | [10] |
| IR (cm-1) | 2960 (C-H), 1725 (C=O), 1630, 1653, 1495 (aromatic ring) | Not specified | Available in spectral databases | [10][11] |
| 1H-NMR (CDCl3, δ ppm) | 7.57 (d, J=9.5 Hz, H-4), 7.17 (s, H-5), 6.80 (s, H-8), 6.20 (d, J=9.5 Hz, H-3), etc. | Not specified | Not specified | [10] |
| 13C-NMR (CDCl3, δ ppm) | 161.3 (C-2), 143.2 (C-4), 131.3 (C-7), 127.8 (C-5), 124.3 (C-6), 116.8 (C-8), 113.2 (C-3), etc. | Not specified | Not specified | [10] |
Biological Activity and Signaling Pathways
(-)-Decursinol and its derivatives, decursin and decursinol angelate, exhibit a range of biological activities, primarily attributed to their ability to modulate key cellular signaling pathways. Much of the research has focused on the anti-inflammatory and anti-cancer properties of decursin and decursinol angelate, which are known to interact with pathways such as PI3K/Akt/NF-κB and MAPK.[12][13][14]
Putative Signaling Pathway for (-)-Decursinol
Based on the known activities of the structurally similar decursin and decursinol angelate, a putative signaling pathway for (-)-decursinol's anti-inflammatory effects can be proposed. It is hypothesized that (-)-decursinol can inhibit the activation of pro-inflammatory signaling cascades.
The following diagram illustrates a potential mechanism of action for (-)-decursinol in modulating inflammatory responses.
This proposed pathway suggests that (-)-decursinol may exert its anti-inflammatory effects by inhibiting the phosphorylation of Akt and the subsequent activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[12][15] This mechanism is consistent with findings for decursin and decursinol angelate, which have been shown to modulate these pathways.[12][13]
Conclusion
(-)-Decursinol, sourced primarily from Angelica gigas, represents a valuable natural product with significant therapeutic potential. The methodologies for its isolation and purification are well-established, allowing for the generation of high-purity material for research and development. A deeper understanding of its specific interactions with cellular signaling pathways will be crucial for its future application in drug discovery. The information compiled in this technical guide provides a solid foundation for researchers and scientists to further explore and harness the pharmacological benefits of (-)-decursinol.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Isolation and Purification of Decursin and Decursinol Angelate in Angelica gigas Nakai | Semantic Scholar [semanticscholar.org]
- 7. KR100509843B1 - Method of extraction decursin and decursinol angelate from Angelica gigas, Nakai - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Decursinol Angelate | C19H20O5 | CID 776123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. spectrabase.com [spectrabase.com]
- 12. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Decursinol Angelate Mitigates Sepsis Induced by Methicillin-Resistant Staphylococcus aureus Infection by Modulating the Inflammatory Responses of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis Pathway of (-)-Decursinol in Plants: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the biosynthesis of (-)-decursinol, a bioactive pyranocoumarin (B1669404) predominantly found in the roots of Angelica gigas Nakai. It is important to note that while the user requested information on (-)-decursinol, the available scientific literature predominantly refers to the biosynthesis of its enantiomer, (+)-decursinol. This guide will therefore focus on the elucidated pathway of (+)-decursinol, which is biosynthetically analogous.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the biosynthetic pathway, quantitative data on metabolite production, experimental protocols for key analytical and genetic engineering techniques, and visualizations of the core pathways and workflows.
The Biosynthetic Pathway of (+)-Decursinol
The biosynthesis of (+)-decursinol originates from the general phenylpropanoid pathway, a central metabolic route in plants for the production of a diverse array of secondary metabolites. The pathway begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the core coumarin (B35378) scaffold, which is subsequently modified to yield (+)-decursinol and its derivatives.[1]
The key steps in the biosynthesis of (+)-decursinol are as follows:
-
Initiation from the Phenylpropanoid Pathway : The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1][2]
-
Hydroxylation to p-Coumaric Acid : Subsequently, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid.[1][2]
-
Activation to p-Coumaroyl-CoA : This intermediate is then activated to its corresponding CoA-ester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .[1]
-
Formation of the Coumarin Scaffold : The formation of the characteristic coumarin ring structure begins with the ortho-hydroxylation of p-coumaroyl-CoA, leading to the formation of umbelliferone , a key branch-point intermediate in coumarin biosynthesis.[1]
-
Prenylation and Subsequent Modifications : Umbelliferone undergoes prenylation to yield demethylsuberosin (B190953) . A subsequent hydroxylation reaction, likely catalyzed by a cytochrome P450 enzyme, converts demethylsuberosin to (+)-marmesin .[1]
-
Final Steps to (+)-Decursinol : The opening of the furan (B31954) ring of (+)-marmesin, followed by a reduction step, ultimately leads to the formation of (+)-decursinol .[1]
-
Formation of Derivatives : (+)-Decursinol can be further esterified to produce other bioactive compounds such as decursin and decursinol (B1670153) angelate .[1]
While the complete enzymatic machinery for (+)-decursinol biosynthesis in Angelica gigas is yet to be fully characterized, PAL and C4H have been identified as crucial initial enzymes.[1] Overexpression of the C4H gene in hairy root cultures of Angelica gigas has been shown to enhance the production of decursinol angelate, suggesting that C4H is a significant rate-limiting enzyme in the biosynthesis of these pyranocoumarins.[2] To date, specific enzyme kinetic parameters (Km, Vmax) for PAL and C4H from Angelica gigas have not been extensively reported in the scientific literature.[2]
Quantitative Data on Metabolite Production
The concentration of (+)-decursinol and its derivatives in Angelica gigas can vary depending on genetic and environmental factors. The following tables summarize some of the reported quantitative data.
Table 1: Concentration of Decursin and Decursinol Angelate in Angelica gigas
| Plant Material | Compound | Concentration (mg/g Dry Weight) | Analytical Method | Reference |
| Angelica gigas plantlets (grown under orange LEDs) | Decursin | 3.2 | Not Specified | [2] |
| Angelica gigas plantlets (grown under orange LEDs) | Decursinol angelate | 6.0 | Not Specified | [2] |
| Dried roots of Angelica gigas | Decursin | 45.6 | Not Specified | [3] |
| Dried roots of Angelica gigas | Decursinol angelate | 36.8 | Not Specified | [3] |
| Methanolic extract of Angelica gigas cultivated at Jinbu | Decursin | 44.9 ± 0.2 | HPLC | [4] |
| Methanolic extract of Angelica gigas cultivated at Jinbu | Decursinol angelate | 38.8 ± 0.2 | HPLC | [4] |
Table 2: Pharmacokinetic Parameters of Decursinol in Animal Models
| Biological Matrix | Compound | Administration Route | Cmax (µg/mL) | Tmax (h) | Reference |
| Mouse Plasma | Decursin/DA | Intraperitoneal injection | 11.2 | Not Specified | [5] |
| Mouse Plasma | Decursinol | Intraperitoneal injection | 79.7 | Not Specified | [5] |
| Mouse Plasma | Decursin/DA | Oral gavage | 0.54 | Not Specified | [5] |
| Mouse Plasma | Decursinol | Oral gavage | 14.9 | Not Specified | [5] |
| Rat Plasma | Decursinol | Oral | >45% bioavailability | 0.4 - 0.9 | [2] |
Regulation of (+)-Decursinol Biosynthesis
The biosynthesis of phenylpropanoids, including coumarins, is tightly regulated at the transcriptional level. Several families of transcription factors, such as MYB, bHLH, and WRKY, are known to play crucial roles in modulating the expression of biosynthetic genes.[2]
Plant signaling molecules like jasmonates (e.g., methyl jasmonate) and salicylic (B10762653) acid are well-known elicitors of secondary metabolite production.[2] It is hypothesized that these signaling pathways can modulate the expression of key biosynthetic genes and transcription factors, thereby influencing the production of decursinol and its derivatives.[2]
Experimental Protocols
This protocol outlines the general steps for the extraction and quantification of (+)-decursinol and related compounds from biological materials.[1][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or tissue homogenate, add 500 µL of ethyl acetate (B1210297).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant (ethyl acetate layer) to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
-
Inject a 20 µL aliquot into the HPLC system.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Reversed-phase C18 column (e.g., Polarity dC18, 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of phosphate (B84403) buffer-acetonitrile-sodium lauryl sulfate (B86663) or a gradient of acetonitrile (B52724) and water can be used.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
3. Quantification
-
Prepare a standard curve using authenticated standards of (+)-decursinol, decursin, and decursinol angelate.
-
Quantify the compounds of interest by comparing their peak areas to the standard curve.
This protocol is essential for functional gene analysis and for the metabolic engineering of the (+)-decursinol biosynthetic pathway.[8][9]
1. Plant Material and Sterilization
-
Use sterile in vitro-grown plantlets of Angelica gigas.
-
Excise young leaves and stems to be used as explants.
2. Agrobacterium rhizogenes Culture
-
Grow A. rhizogenes strain (e.g., R1601 carrying a binary vector) in a suitable liquid medium (e.g., LB) with appropriate antibiotics to an OD600 of 0.6-0.8.
-
Harvest the bacteria by centrifugation and resuspend in a liquid co-cultivation medium.
3. Co-cultivation
-
Immerse the explants in the bacterial suspension for a defined period (e.g., 30 minutes).
-
Blot dry the explants on sterile filter paper.
-
Place the explants on a solid co-cultivation medium.
-
Incubate in the dark for 2-3 days.
4. Selection and Regeneration
-
Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime) and to select for transformed plant cells (e.g., kanamycin).
-
Subculture the explants every 2-3 weeks.
-
Hairy roots will emerge from the wounded sites of the explants.
5. Establishment of Hairy Root Cultures
-
Excise the induced hairy roots and transfer them to a fresh solid or liquid medium for further proliferation.
-
Confirm the transformation by PCR or reporter gene assay (e.g., GUS assay).
This spectrophotometric assay measures the activity of PAL by quantifying the formation of trans-cinnamic acid.
1. Enzyme Extraction
-
Homogenize fresh plant material in an ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.8, containing 14 mM 2-mercaptoethanol).
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.
-
Use the supernatant as the crude enzyme extract.
2. Assay Mixture
-
Prepare a reaction mixture containing the enzyme extract and L-phenylalanine as the substrate in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.8).
3. Incubation and Measurement
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined time.
-
Stop the reaction by adding an acid (e.g., HCl).
-
Measure the absorbance of the mixture at 290 nm, which is the maximum absorbance wavelength for trans-cinnamic acid.
4. Calculation of Activity
-
Calculate the PAL activity based on the change in absorbance, using the molar extinction coefficient of trans-cinnamic acid.
Mandatory Visualizations
Caption: Biosynthetic pathway of (+)-Decursinol from L-phenylalanine.
Caption: Hypothetical regulation of decursinol biosynthesis by signaling molecules.
Caption: General workflow for the quantitative analysis of decursinol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide identification and expression profiling of bHLH transcription factors associated with ferulic acid biosynthesis in Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Physicochemical properties of (-)-Decursinol for research
This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and relevant signaling pathways of (-)-Decursinol, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
(-)-Decursinol is the levorotatory enantiomer of decursinol (B1670153), a natural pyranocoumarin (B1669404) isolated from the roots of Angelica gigas. As enantiomers share identical physical and chemical properties with the exception of their interaction with plane-polarized light, the data presented below for (+)-Decursinol, the more commonly studied enantiomer, are expected to be the same for (-)-Decursinol, with the key difference being the opposite sign of specific rotation.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₄ | [1] |
| Molecular Weight | 246.3 g/mol | [1] |
| Formal Name | (7R)-7,8-dihydro-7-hydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one | Inferred from[1] |
| CAS Number | 23458-02-8 (for (+)-Decursinol) | [1] |
| Appearance | Solid | [1] |
| Melting Point | Onset temperature of approximately 177 °C for polycrystalline (+)-decursinol.[2] | [2] |
| Solubility | DMF: 30 mg/mL, DMSO: 15 mg/mL, Ethanol (B145695): slightly soluble.[1] | [1] |
| Stability | Stable for at least 4 years when stored appropriately.[1] | [1] |
| λmax | 331 nm | [1] |
| Purity | Commercially available at ≥98% purity.[1] | [1] |
| logP | A log P value in the range of 0-3 has been suggested as suitable for oral dosage forms of related compounds.[3] | [3] |
Experimental Protocols
Detailed methodologies for the extraction, purification, and analysis of decursinol are crucial for consistent and reproducible research.
Extraction of Decursinol from Angelica gigas Roots
This protocol outlines the extraction of a crude sample containing decursinol and its derivatives from the roots of Angelica gigas.
-
Materials and Equipment:
-
Dried and powdered roots of Angelica gigas
-
95% Ethanol (EtOH)
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
-
Procedure:
-
Macerate the dried and powdered roots of Angelica gigas with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[4]
-
Agitate the mixture on a shaker at room temperature for 24 hours.[4]
-
Filter the extract to separate the solid plant material.[4]
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
An alternative subcritical-water extraction method has also been described, with optimal conditions for decursin (B1670152) (a precursor that can be hydrolyzed to decursinol) being 190 °C for 15 minutes with a stirring speed of 200–250 rpm.[5]
High-Performance Liquid Chromatography (HPLC) Analysis
This method is suitable for the quantification of decursinol in biological samples.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent.[6]
-
Column: Reversed-phase C18 column (e.g., Polarity dC18, 4.6 x 250 mm, 5 µm).[6][7]
-
Mobile Phase: A gradient of phosphate (B84403) buffer-acetonitrile-sodium lauryl sulfate (B86663) or a gradient of acetonitrile (B52724) and water can be used.[6][7]
-
UV Detection: 230 nm.[7]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or tumor homogenate, add 500 µL of ethyl acetate.[6]
-
Vortex for 5 minutes.[6]
-
Centrifuge at 13,000 rpm for 5 minutes.[6]
-
Transfer the supernatant to a new tube.[6]
-
Evaporate the solvent under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in 100 µL of methanol (B129727).[6]
-
Inject a 20 µL aliquot into the HPLC system.[6]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis
This protocol provides a highly sensitive method for the simultaneous determination of decursinol and related coumarins in human plasma.
-
Instrumentation:
-
UHPLC system coupled with a tandem mass spectrometer.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB SPE cartridge (60 mg, 3 cc) with 6 mL of methanol followed by 6 mL of water.[6]
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluent and reconstitute the residue in the mobile phase for injection.
-
-
Mass Spectrometry Conditions:
-
Operate in positive ion mode with multiple reaction monitoring (MRM).[6]
-
The precursor to product ion transition for decursinol is m/z 246.8→212.9.
-
Signaling Pathways and Biological Activities
(-)-Decursinol and its related compounds have been shown to modulate several key signaling pathways, contributing to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Anti-inflammatory Signaling Pathway
Decursinol angelate, a derivative of decursinol, has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by blocking the Raf-ERK signaling cascade and preventing the translocation of the NF-κB transcription factor into the nucleus.[6]
Anticancer Signaling Pathways
Decursin and its derivatives, including decursinol, have been shown to inhibit cancer cell growth and induce apoptosis by modulating pathways such as PI3K/Akt and JAK/STAT.[8][9][10]
Neuroprotective Signaling Pathway
Decursinol and related compounds from Angelica gigas have demonstrated neuroprotective effects against oxidative stress, partly through the activation of the Nrf2 signaling pathway, a key regulator of antioxidant responses.[11]
Experimental Workflow for Evaluating Neuroprotection
The following workflow illustrates a typical experimental design for assessing the neuroprotective effects of (-)-Decursinol against glutamate-induced excitotoxicity in primary neurons.[12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical characterization and toxicity of decursin and their derivatives from Angelica gigas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pilot-scale subcritical-water extraction of nodakenin and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Analysis and Extraction Methods of Decursin and Decursinol Angelate in Angelica gigas Roots -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 8. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Neuroprotective Mechanisms of (-)-Decursinol in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Decursinol, a pyranocoumarin (B1669404) compound derived from the roots of Angelica gigas, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the neuroprotective effects of (-)-Decursinol in neuronal cells. The compound has demonstrated significant efficacy in mitigating neuronal damage induced by excitotoxicity and oxidative stress, key pathological features in a range of neurodegenerative diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved in its mechanism of action.
Core Mechanisms of Action
(-)-Decursinol exerts its neuroprotective effects through a multi-pronged approach, primarily by:
-
Attenuating Glutamate-Induced Excitotoxicity: Excessive glutamate (B1630785) receptor activation leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events. (-)-Decursinol has been shown to effectively reduce this glutamate-induced intracellular calcium overload, thereby preventing subsequent neuronal cell death.[1][2][3][4]
-
Combating Oxidative Stress: The compound enhances the cellular antioxidant defense system. It mitigates the depletion of glutathione (B108866) (GSH), a critical endogenous antioxidant, and maintains the activity of antioxidant enzymes like glutathione peroxidase.[1][2][3][4] This is partly achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant responses.[1][5][6][7][8]
-
Modulating Key Signaling Pathways: (-)-Decursinol influences several intracellular signaling cascades crucial for neuronal survival and death. Notably, it has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[1][9]
Quantitative Data Summary
The neuroprotective efficacy of (-)-Decursinol and its related compounds has been quantified in various in vitro studies. The following tables summarize key findings.
Table 1: Neuroprotective Effects of (-)-Decursinol and Related Compounds against Glutamate-Induced Neurotoxicity in Primary Cortical Neurons
| Compound | Concentration Range (µM) | Key Quantitative Outcome |
| (-)-Decursinol | 0.1 - 10.0 | Significant neuroprotective activity with pre-treatment and throughout treatment.[2][3] |
| Decursin (B1670152) | 0.1 - 10.0 | Significant neuroprotective activity with pre-treatment, throughout treatment, and in a post-treatment paradigm.[2][3] |
| Decursin | 12.5 - 25 | Improved cell viability in HT22 hippocampal neuronal cells.[10] |
| (-)-Decursinol & Decursin | Not Specified | Effectively reduced the glutamate-induced increase in intracellular calcium ([Ca²⁺]i).[2][3] |
Table 2: Protective Effects of Decursin and Decursinol (B1670153) Angelate against Amyloid β-Protein-Induced Oxidative Stress in PC12 Cells
| Compound | Pretreatment Effect | Key Molecular Effects |
| Decursin | Markedly reversed Aβ-induced cytotoxicity and lipid peroxidation.[5][6] | Increased glutathione content and antioxidant enzyme activities.[5][6] Significantly increased nuclear transcription factor Nrf2.[5][6] Suppressed Aβ aggregation.[5][6] |
| Decursinol Angelate | Markedly reversed Aβ-induced cytotoxicity and lipid peroxidation.[5][6] | Increased glutathione content and antioxidant enzyme activities.[5][6] Significantly increased nuclear transcription factor Nrf2.[5][6] Suppressed Aβ aggregation.[5][6] |
Signaling Pathways
The neuroprotective actions of (-)-Decursinol are mediated by its influence on critical signaling pathways within neuronal cells.
Caption: Attenuation of Glutamate-Induced Calcium Influx by (-)-Decursinol.
Caption: Activation of the Nrf2 Antioxidant Pathway by (-)-Decursinol.
Caption: Modulation of PI3K/Akt and MAPK Signaling by (-)-Decursinol.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to investigate the neuroprotective effects of (-)-Decursinol.
Primary Cortical Neuron Culture
-
Source: Primary cortical neurons are typically isolated from embryonic day 18 (E18) rat fetuses.
-
Dissociation: The cortical tissue is dissected and mechanically dissociated. Enzymatic digestion (e.g., with papain) may be used to aid dissociation.
-
Plating: Neurons are plated on poly-L-lysine-coated culture plates or coverslips at a suitable density.
-
Culture Medium: A serum-free neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin (B12071052) is commonly used.
-
Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium is partially replaced every 2-3 days. Experiments are typically performed on mature cultures (e.g., after 7-10 days in vitro).[11]
Induction of Neurotoxicity
-
Glutamate-Induced Excitotoxicity:
-
Mature primary neuronal cultures are exposed to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 24 hours).[1]
-
Treatment Paradigms:
-
Pre-treatment: (-)-Decursinol is added to the culture medium for a period (e.g., 1-2 hours) before the addition of glutamate.[1]
-
Co-treatment: (-)-Decursinol is added simultaneously with glutamate.
-
Post-treatment: (-)-Decursinol is added after the removal of the glutamate-containing medium.
-
-
-
Amyloid β-Protein-Induced Oxidative Stress:
-
PC12 cells are pretreated with various concentrations of (-)-Decursinol or related compounds for a specified time (e.g., 3 hours) and then incubated with amyloid β-protein (e.g., 25 µM Aβ₂₅₋₃₅) for 24 hours.[12]
-
Assessment of Neuroprotection
-
Cell Viability Assay (MTT Assay):
-
Following the treatment period, the culture medium is removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[11]
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Higher absorbance indicates greater cell viability.[1][11]
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
The dichlorofluorescin diacetate (DCF-DA) assay is commonly used.
-
Cells are loaded with DCF-DA, which is deacetylated by intracellular esterases to a non-fluorescent compound.
-
In the presence of ROS, this compound is oxidized to the highly fluorescent dichlorofluorescein (DCF).[11]
-
Fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscopy. Higher fluorescence indicates increased ROS levels.[11]
-
-
Western Blot Analysis:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, p-Akt, Nrf2, cleaved caspase-3).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the neuroprotective effects of (-)-Decursinol.
Caption: General Experimental Workflow for Assessing Neuroprotection.
Conclusion
(-)-Decursinol demonstrates significant potential as a neuroprotective agent with a multifaceted mechanism of action. Its ability to counteract excitotoxicity, reduce oxidative stress through the Nrf2 pathway, and modulate key signaling cascades like PI3K/Akt and MAPK, makes it a valuable candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic utility of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Neuroprotective and Cognitive Enhancement Potentials of Angelica gigas Nakai Root: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Protective effects of decursin and decursinol angelate against amyloid β-protein-induced oxidative stress in the PC12 cell line: the role of Nrf2 and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Decursin Isolated from Angelica gigas Nakai Rescues PC12 Cells from Amyloid β-Protein-Induced Neurotoxicity through Nrf2-Mediated Upregulation of Heme Oxygenase-1: Potential Roles of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of (-)-Decursinol's Biological Activity: A Technical Guide
This guide provides an in-depth overview of the preliminary biological activities of (-)-Decursinol, a pyranocoumarin (B1669404) compound found in the roots of Angelica gigas Nakai. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. The document summarizes key quantitative data, details experimental protocols for investigating its mechanisms of action, and visualizes relevant signaling pathways and workflows.
Core Biological Activities
(-)-Decursinol, along with its closely related precursors decursin (B1670152) and decursinol (B1670153) angelate, has demonstrated a range of biological activities, primarily centered around its anti-inflammatory, anti-cancer, and neuroprotective properties.[1] These effects are largely attributed to its ability to modulate key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt.[2]
Data Presentation: Quantitative Analysis
While specific quantitative data for (-)-Decursinol is still emerging, the following tables summarize the reported half-maximal inhibitory concentrations (IC50) for its parent compound, decursin, against various cancer cell lines. This data provides a valuable reference for the potential potency of (-)-Decursinol.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| 143B | Human Osteosarcoma | 54.2 | 24 | [3] |
| MG63 | Human Osteosarcoma | 54.3 | 24 | [3] |
| B16F10 | Murine Melanoma | >100 | 24 | [3] |
| B16F10 | Murine Melanoma | 60-80 | 48 | [3] |
| DU145 | Human Prostate Cancer | ~100 | 24 | [3] |
| DU145 | Human Prostate Cancer | 65-70 | 48 | [3] |
| A549 | Human Lung Cancer | 43.55 | Not Specified | [4] |
Table 1: In vitro anti-cancer activity of Decursin.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the biological activity of (-)-Decursinol.
Cell Viability and Proliferation (MTT Assay)
This assay determines the effect of (-)-Decursinol on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
(-)-Decursinol
-
Target cell line (e.g., cancer cell line, neuronal cells)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of (-)-Decursinol in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Remove the overnight medium from the cells and replace it with 100 µL of the medium containing different concentrations of (-)-Decursinol. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
NF-κB Activation (Luciferase Reporter Assay)
This assay measures the ability of (-)-Decursinol to inhibit the activation of the NF-κB signaling pathway.
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
(-)-Decursinol
-
NF-κB activator (e.g., TNF-α or LPS)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, pre-treat the cells with various concentrations of (-)-Decursinol for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol. The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity and normalized to the stimulated control.
MAPK and PI3K/Akt Pathway Analysis (Western Blotting)
This protocol details the analysis of the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways.
Materials:
-
Target cell line
-
(-)-Decursinol
-
Stimulant (e.g., growth factor, inflammatory agent)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells and allow them to attach. Treat the cells with (-)-Decursinol at various concentrations for a specified time, followed by stimulation to activate the desired pathway.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with the appropriate primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. The relative protein expression is quantified by densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by (-)-Decursinol.
Experimental Workflows
Caption: General workflows for cell viability and protein analysis.
References
- 1. Identification of proteins binding to decursinol by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
(-)-Decursinol: A Comprehensive Technical Guide on its Role as the Core Metabolite of Decursin and Decursinol Angelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decursin (B1670152) and decursinol (B1670153) angelate, two prominent pyranocoumarin (B1669404) isomers from the roots of Angelica gigas Nakai, are prodrugs that undergo rapid and extensive metabolic conversion to their shared active metabolite, (-)-decursinol. This technical guide provides an in-depth analysis of this metabolic transformation, compiling pharmacokinetic data, detailing experimental methodologies, and illustrating the key signaling pathways modulated by these compounds. Understanding the central role of (-)-decursinol is critical for the accurate interpretation of preclinical and clinical data and for the strategic development of therapeutics derived from these natural products.
Metabolic Conversion of Decursin and Decursinol Angelate
The primary metabolic fate of both decursin and decursinol angelate following administration is their conversion to (-)-decursinol (also referred to as DOH in literature).[1][2] This conversion happens quickly, particularly through first-pass metabolism in the liver.[1][3] However, the enzymatic pathways responsible for this bioactivation differ significantly between the two parent compounds.
-
Decursin Metabolism: The hydrolysis of decursin to (-)-decursinol is mediated by both NADPH-independent hepatic esterase(s), specifically carboxylesterase 2 (CES2), and NADPH-dependent cytochrome P450 (CYP) enzymes.[4][5] In the absence of NADPH, decursin is still efficiently hydrolyzed, highlighting the significant role of esterases.[4][6]
-
Decursinol Angelate Metabolism: In stark contrast, the conversion of decursinol angelate to (-)-decursinol is almost exclusively dependent on NADPH-dependent CYP enzymes.[4][5][7] It is resistant to hydrolysis by carboxylesterases CES1 and CES2.[5] The specific isoforms most active in metabolizing both compounds are CYP2C19, followed by CYP3A4.[5][7][8]
This differential metabolism explains observations that after oral administration of decursin, the parent compound is often undetectable in plasma, with only (-)-decursinol being present.[1][3] Conversely, both decursinol angelate and its metabolite (-)-decursinol are found in plasma after its administration.[1]
Comparative Pharmacokinetics
The pharmacokinetic profiles of decursin and decursinol angelate are dominated by their conversion to (-)-decursinol. Direct administration of (-)-decursinol results in significantly higher bioavailability—2 to 3 times greater—compared to when an equimolar amount of its precursors is given.[1][2]
Pharmacokinetic Parameters in Rodents
Studies in rats and mice consistently show rapid absorption and conversion of the parent compounds. After oral administration of a decursin/decursinol angelate mixture to mice, the maximum plasma concentration (Cmax) of (-)-decursinol was approximately 14.9 µg/mL, whereas the parent compounds reached only 0.54 µg/mL.[9]
| Compound | Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (h·ng/mL) | Reference |
| Decursin/DA | Mouse | ~240 mg/kg (oral) | 0.54 | ~0.5 | - | [9] |
| (-)-Decursinol | Mouse | ~240 mg/kg (oral, from Decursin/DA) | 14.9 | - | - | [9] |
| Decursin/DA | Mouse | ~240 mg/kg (IP) | 11.2 | - | - | [9] |
| (-)-Decursinol | Mouse | ~240 mg/kg (IP, from Decursin/DA) | 79.7 | - | - | [9] |
| (-)-Decursinol | Rat | (from equimolar Decursin/DA, oral) | - | ~2.0 | 27,033 | [2] |
| (-)-Decursinol | Rat | (direct admin, oral) | - | ~0.7 | 65,012 | [2] |
Pharmacokinetic Parameters in Humans
A single oral dose study in healthy human subjects further confirmed the extensive conversion to (-)-decursinol. The area under the curve (AUC) for (-)-decursinol was orders of magnitude higher than for the parent compounds, establishing it as the major circulating active molecule.
| Compound | Dose (Oral) | Cmax (nmol/L) | Tmax (h) | AUC₀₋₄₈ₕ (h·nmol/L) | t₁/₂ (h) | Reference |
| Decursin | 119 mg | 5.3 | 2.1 | 37 | 17.4 | [10][11] |
| Decursinol Angelate | 77 mg | 48.1 | 2.4 | 335 | 19.3 | [10][11] |
| (-)-Decursinol | (from above) | 2,480 | 3.3 | 27,579 | 7.4 | [10][11] |
Experimental Protocols
Accurate quantification and characterization of (-)-decursinol and its precursors are essential for research. The following protocols are based on established methodologies.[9][12]
Protocol: Quantification in Biological Matrices via HPLC
This method is suitable for the simultaneous quantification of decursin, decursinol angelate, and (-)-decursinol in plasma and tissue homogenates.[9][12]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or tissue homogenate, add 500 µL of ethyl acetate (B1210297).
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 13,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic supernatant (ethyl acetate layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of methanol.
-
Inject a 20 µL aliquot into the HPLC system for analysis.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Reversed-phase C18 column (e.g., Polarity dC18, 4.6 x 250 mm, 5 µm).[12][13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. An alternative is a phosphate (B84403) buffer-acetonitrile-sodium lauryl sulfate (B86663) mixture.[12][13]
-
Detection: UV detector set at 230 nm.[13]
Protocol: In Vitro Metabolism Assay using Liver S9 Fractions
This assay helps determine the metabolic stability and pathways of the compounds in the liver.[2][4]
1. Incubation Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Liver S9 fraction (from human or rodent).
-
The test compound (decursin or decursinol angelate).
-
A buffered solution (e.g., potassium phosphate buffer, pH 7.4).
-
-
For NADPH-dependent reactions, include an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
For control (NADPH-independent) reactions, omit the NADPH-generating system.
2. Reaction and Termination:
-
Pre-incubate the S9 fraction and buffer at 37°C.
-
Initiate the reaction by adding the test compound and the NADPH-generating system (if applicable).
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
3. Sample Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant for the parent compound and metabolites (i.e., (-)-decursinol) using a validated LC-MS/MS method.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from human and rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 isoforms in the Metabolism of Decursin and Decursinol Angelate from Korean Angelica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from man and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Isoforms in the Metabolism of Decursin and Decursinol Angelate from Korean Angelica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single Oral Dose Pharmacokinetics of Decursin and Decursinol Angelate in Healthy Adult Men and Women | PLOS One [journals.plos.org]
- 11. Single oral dose pharmacokinetics of decursin and decursinol angelate in healthy adult men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Analysis and Extraction Methods of Decursin and Decursinol Angelate in Angelica gigas Roots -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
Foundational Research on the Pyranocoumarin Class of Compounds: A Technical Guide
Introduction
Pyranocoumarins represent a significant class of heterocyclic compounds characterized by a pyran ring fused to a coumarin (B35378) (2H-1-benzopyran-2-one) core. These compounds are found as natural metabolites in a limited number of plant families, most notably Apiaceae and Rutaceae.[1][2] Structurally, they are classified as either linear or angular, depending on the fusion position of the pyran ring to the coumarin nucleus.[1] The intrinsic structural diversity and functional versatility of pyranocoumarins have made them a major focus for researchers in both synthetic and medicinal chemistry.[3] This interest is largely driven by their broad spectrum of potent biological activities, including anti-inflammatory, anticancer, anti-HIV, neuroprotective, antioxidant, antibacterial, and antifungal properties.[2][3][4] This technical guide provides an in-depth overview of the foundational research on pyranocoumarins, covering their synthesis, biological mechanisms, quantitative activity data, and key experimental methodologies.
Synthetic Strategies
The synthesis of the pyranocoumarin (B1669404) scaffold is a key area of research, with numerous strategies developed to achieve structural diversity. The formation of the pyran moiety is typically achieved through methods such as the Claisen rearrangement of propargyloxycoumarins or the reaction of hydroxycoumarins with α,β-unsaturated aldehydes or ketones.[3][5] Multicomponent reactions (MCRs) are also widely employed, offering an efficient and environmentally friendly approach to pyranocoumarin derivatives.[6] A common and versatile method is the three-component Diels-Alder reaction involving a 4-hydroxycoumarin (B602359), various benzaldehydes, and malononitrile (B47326).[7][8]
Biological Activities and Mechanisms of Action
Pyranocoumarins exhibit a wide array of pharmacological effects, making them promising candidates for drug development.
Anti-inflammatory Activity
A significant body of research highlights the anti-inflammatory properties of pyranocoumarins. The mechanism often involves the modulation of key signaling pathways in immune cells like macrophages.[7] For instance, certain pyranocoumarin derivatives have been shown to inhibit the production of nitric oxide (NO), a proinflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[7][8] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).[7][9]
The underlying mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[8][10] LPS, a component of Gram-negative bacteria, typically activates Toll-like receptor 4 (TLR4), leading to the phosphorylation and activation of MAPK pathways (including ERK, JNK, and p38) and the translocation of the NF-κB p65 subunit to the nucleus.[7][8] This triggers the transcription of proinflammatory cytokines like TNF-α and IL-6.[8][9] Pyranocoumarins can inhibit the phosphorylation of these signaling proteins, thereby blocking the inflammatory cascade.[8][11]
Anticancer Activity
Pyranocoumarins, notably decursin (B1670152) and its derivatives, have demonstrated potent anticancer effects against various cancer cell lines, including prostate, breast, and leukemia.[12][3] One of the primary mechanisms is the induction of apoptosis (programmed cell death).
For example, the pyranocoumarin (+)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone has been shown to trigger mitochondria-mediated apoptosis in HL-60 leukemia cells.[13] This process involves the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and an increase in the pro-apoptotic protein Bax.[13] The released cytochrome c activates a cascade of caspases (specifically involving caspase-9), which are enzymes that execute the apoptotic process.[13] This pathway is often accompanied by the activation of stress-related signaling kinases like JNK.[13]
Quantitative Bioactivity Data
The potency of pyranocoumarins has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.
Table 1: Anti-inflammatory Activity of Pyranocoumarin Derivatives
| Compound | Assay | Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| Coumarin Derivative 2 | NO Production Inhibition | RAW264.7 | 33.37 µM | [7] |
| Arisugacin A | Acetylcholinesterase Inhibition | - | 1 nM | [7][8] |
| Arisugacin B | Acetylcholinesterase Inhibition | - | 26 nM | [7][8] |
| Various Derivatives | COX-2 Inhibition | - | ≤ 10 µM |[1] |
Table 2: Anticancer Activity of Pyranocoumarin Derivatives
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| Derivative 4g | SW-480 | Colon | 34.6 µM | [3] |
| Derivative 4i | SW-480 | Colon | 35.9 µM | [3] |
| Derivative 4j | SW-480 | Colon | 38.6 µM | [3] |
| Derivative 4g | MCF-7 | Breast | 42.6 µM | [3] |
| Derivative 4i | MCF-7 | Breast | 34.2 µM | [3] |
| Derivative 4j | MCF-7 | Breast | 26.6 µM | [3] |
| Decursin | DU145, PC-3, LNCaP | Prostate | 25-100 µM |[12] |
Experimental Protocols
Detailed and reproducible experimental methods are fundamental to advancing pyranocoumarin research.
Protocol 1: Synthesis of Pyranocoumarin Derivatives
This protocol is based on the three-component reaction for synthesizing pyrano[3,2-c]coumarins.[4][8]
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxycoumarin (1.0 mmol), a selected benzaldehyde (B42025) derivative (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as molecular iodine (10 mol%).[14]
-
Reaction Conditions: Stir the reaction mixture and heat under reflux.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove impurities, and then dry. If necessary, further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyranocoumarin derivative.[14]
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
Protocol 2: Assessment of Anti-inflammatory Activity in Macrophages
This protocol details the evaluation of pyranocoumarins for their ability to suppress inflammatory responses in RAW264.7 macrophage cells.[7][8]
-
Cell Culture and Plating: Culture RAW264.7 macrophages in appropriate media. Seed the cells into 96-well plates (for viability and NO assays) or 6-well plates (for protein analysis) and incubate for 24 hours to allow for cell adherence.[8][10]
-
Compound Treatment: Pre-treat the cells with various concentrations (e.g., 20, 40, 80 µM) of the pyranocoumarin derivative for 2 hours.[8]
-
LPS Stimulation: Induce an inflammatory response by adding LPS (e.g., 500 ng/mL) to the media and incubate for an appropriate time (e.g., 30 minutes for phosphorylation analysis, 20-24 hours for NO and cytokine production).[8][10]
-
Cell Viability Assay (MTT): Assess the cytotoxicity of the compound by performing an MTT assay to ensure that the observed effects are not due to cell death.[7][15]
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant after 20-24 hours. Measure the amount of nitrite (B80452) (a stable product of NO) using the Griess reagent. Calculate the percentage of NO inhibition relative to the LPS-only treated control.[7][8]
-
Western Blot Analysis: For mechanistic studies, lyse the cells after a short LPS stimulation (30 min).[10] Separate the proteins via SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the phosphorylated and total forms of key signaling proteins (p-ERK, p-JNK, p-p38, p-p65) and iNOS to determine the compound's effect on these pathways.[7][8]
The pyranocoumarin class of compounds stands out as a versatile and pharmacologically significant scaffold. Foundational research has established their potent bioactivities, particularly in the realms of anti-inflammatory and anticancer applications. The mechanisms of action are increasingly well-understood, often involving the modulation of critical cellular signaling pathways such as NF-κB, MAPK, and intrinsic apoptosis. With established synthetic routes and robust protocols for biological evaluation, the field is well-positioned for the future development of novel pyranocoumarin-based therapeutic agents for a range of human diseases. Continued exploration into structure-activity relationships and advanced drug delivery systems will be crucial in translating the therapeutic potential of these compounds from the laboratory to clinical practice.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diverse synthesis of pyrano[3,2-c]coumarins: a brief update - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zenodo.org [zenodo.org]
- 13. Pyranocoumarin(+/-)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone induces mitochondrial-dependent apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Whitepaper: Initial Screening of (-)-Decursinol and its Analogs for Anticancer Properties
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Decursinol, along with its related pyranocoumarin (B1669404) compounds decursin (B1670152) and decursinol (B1670153) angelate, are bioactive phytochemicals primarily isolated from the roots of the Korean medicinal herb Angelica gigas Nakai.[1][2] These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and notably, anticancer properties.[3][4][5] Preclinical in vitro and in vivo studies have demonstrated their potential to inhibit proliferation, induce apoptosis, and arrest the cell cycle in various cancer types, positioning them as promising lead compounds for oncological drug discovery.[1][3][6]
This technical guide provides a comprehensive overview of the initial screening methodologies used to evaluate the anticancer potential of (-)-decursinol and its analogs. It includes detailed experimental protocols, a summary of quantitative data from cytotoxicity assays, and a visualization of the key molecular signaling pathways implicated in their mechanism of action.
In Vitro Cytotoxicity
The initial step in screening for anticancer properties involves assessing the cytotoxic and antiproliferative effects of the compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this evaluation.
Summary of IC50 Values
The following tables summarize the reported IC50 values for decursin, decursinol, and decursinol angelate across a range of human cancer cell lines.
Table 1: Anticancer Activity of Decursin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| 143B | Osteosarcoma | 54.2 | 24h | [4] |
| MG63 | Osteosarcoma | 54.3 | 24h | [4] |
| 143B | Osteosarcoma | 57.7 | 48h | [4] |
| MG63 | Osteosarcoma | 49.7 | 48h | [4] |
| A549 | Lung Cancer | 43.55 | - | [7] |
| NCI/ADR-RES | Ovarian Cancer | 23 µg/mL | - | [1][4] |
Table 2: Anticancer Activity of Decursinol Angelate (DA) (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 13.63 | [4][8] |
| B16F10 | Melanoma | ~75 | [4] |
| HeLa | Cervical Cancer | 10 | [4] |
Key Experimental Protocols
Standardized, reproducible protocols are critical for the initial screening of potential anticancer compounds. The following sections detail the methodologies for core in vitro assays.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding insoluble purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, PC-3) into a 96-well plate at a density of approximately 3 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of (-)-Decursinol or its analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane—an early hallmark of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with various concentrations of the test compound for the desired duration (e.g., 24-48 hours). Include positive (e.g., staurosporine) and vehicle controls.[4]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[4]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[4]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and other signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate the protein samples by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, Bcl-2, Cyclin D1, p-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The band intensity corresponds to the protein expression level.
Mechanisms of Action & Signaling Pathways
(-)-Decursinol and its analogs exert their anticancer effects by modulating multiple cellular signaling pathways. These interactions lead to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis.
Visualizing the Screening Workflow and Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for screening and the key signaling pathways affected by (-)-Decursinol.
Key Molecular Mechanisms
-
Induction of Apoptosis: Decursin and its analogs induce programmed cell death in various cancer cells.[1] This is often mediated by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax.[1][9] This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3), culminating in the cleavage of critical cellular substrates like PARP.[1][9]
-
Cell Cycle Arrest: A common finding is the ability of these compounds to cause cell cycle arrest, primarily at the G0/G1 phase.[1][6] This is achieved by inhibiting the expression of key cell cycle regulatory proteins, including Cyclin D1, Cyclin E, cyclin-dependent kinase 2 (CDK2), and CDK4.[1] Concurrently, they can increase the expression of CDK inhibitors like p27Kip1.[10]
-
Inhibition of Pro-Survival Pathways: Decursin has been shown to suppress several critical signaling pathways that cancer cells exploit for survival and proliferation. These include the PI3K/Akt/mTOR, JAK/STAT, and MAPK/ERK pathways.[1][6] By inhibiting the phosphorylation of key kinases like Akt and ERK, decursin disrupts downstream signaling cascades that promote cell growth and suppress apoptosis.[9][11]
In Vivo Anticancer Activity
Initial in vivo screening is typically conducted using xenograft mouse models. Studies have shown that decursin can significantly suppress tumor growth in mice implanted with various cancer cells, including gastric, colon, and hepatocellular carcinoma.[6] These in vivo results corroborate the in vitro findings and demonstrate the potential of these compounds to be effective in a more complex biological system.
Conclusion and Future Directions
The initial screening of (-)-Decursinol and its analogs, decursin and decursinol angelate, consistently demonstrates significant anticancer properties across a multitude of cancer cell lines. Their multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of major pro-survival signaling pathways, makes them compelling candidates for further drug development.[1][3]
While these preclinical findings are promising, further research is necessary. Future work should focus on lead optimization to enhance potency and selectivity, comprehensive pharmacokinetic and toxicological studies, and the development of novel formulations to overcome potential issues with poor oral bioavailability.[1] Ultimately, well-designed clinical trials will be required to establish the safety and efficacy of these natural compounds as a therapeutic strategy for cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 7. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decursin and decursinol angelate inhibit estrogen-stimulated and estrogen-independent growth and survival of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Unveiling the Anti-Inflammatory Potential of (-)-Decursinol: A Technical Guide
Introduction
(-)-Decursinol, a pyranocoumarin (B1669404) compound primarily isolated from the roots of the traditional medicinal herb Angelica gigas Nakai, has emerged as a significant subject of research for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and characterization of the anti-inflammatory effects of (-)-Decursinol and its closely related and more extensively studied analog, Decursinol (B1670153) Angelate (DA). Both compounds have demonstrated potent anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutics for a range of inflammatory diseases.[1][2] This document, tailored for researchers, scientists, and drug development professionals, details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways.
The anti-inflammatory actions of (-)-Decursinol and its derivatives are primarily attributed to their ability to modulate key signaling cascades involved in the inflammatory response.[1][3][4] Notably, they have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the expression of pro-inflammatory genes.[3][4] By suppressing these pathways, these compounds effectively reduce the production of a host of inflammatory mediators, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[3][4]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of (-)-Decursinol and Decursinol Angelate on key inflammatory markers and pathways. It is important to note that while both compounds exhibit anti-inflammatory activity, more extensive quantitative data is currently available for Decursinol Angelate.
Table 1: Inhibitory Effects on Inflammatory Mediators
| Compound | Target | Cell Line | Inducer | Effect | Concentration |
| Decursinol Angelate | IL-1β & IL-6 mRNA | HL-60 | PMA | Reduction in mRNA levels | 20-40 µM |
| Decursinol Angelate | IL-1β & IL-6 Secretion | RAW 264.7 | LPS | Significant reduction | 30 µM |
| Decursinol Angelate | iNOS & NOX mRNA | RAW 264.7 | LPS | Abolished expression | 30 µM |
| Decursin | Nitric Oxide (NO) | RAW 264.7 | LPS/IFN-γ | Dose-dependent inhibition | IC50: 17.4±1.1 μM |
Table 2: Effects on Signaling Pathways
| Compound | Target Pathway | Cell Line | Inducer | Effect | Concentration |
| Decursinol Angelate | NF-κB Activation (p65) | HL-60 & RAW 264.7 | PMA | Significant suppression | 20-40 µM |
| Decursinol Angelate | MAPK Activation (p-ERK, p-JNK) | HL-60 & RAW 264.7 | PMA | Significant suppression | 20-40 µM |
| Decursin | NF-κB Nuclear Translocation | THP-1 | LPS | Dose-dependent inhibition | 20-80 µM |
Table 3: Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 | Time Point |
| Decursin | 143B (Osteosarcoma) | Cell Viability | 54.2 µM | 24 h |
| Decursin | MG63 (Osteosarcoma) | Cell Viability | 54.3 µM | 24 h |
| Decursin | NHOst (Normal Osteoblast) | Cell Viability | 87.3 µM | 24 h |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly cited in the characterization of (-)-Decursinol's anti-inflammatory effects.
1. Cell Culture and Inflammatory Stimulation
-
Cell Line: Murine macrophage cell line RAW 264.7 (ATCC TIB-71).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Stimulation: To induce an inflammatory response, RAW 264.7 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of (-)-Decursinol (or vehicle control, typically DMSO) for 1-2 hours before stimulation with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
After cell stimulation as described above, collect the cell culture supernatant.
-
In a 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
3. Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
-
Principle: ELISA is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, then wash, and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, then wash, and add a TMB substrate solution to develop a colorimetric signal.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
4. Western Blot Analysis of Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in inflammatory signaling pathways (e.g., p-p65, p-ERK, IκBα).
-
Procedure:
-
After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p-ERK, anti-IκBα, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by (-)-Decursinol.
Caption: Modulation of the MAPK signaling pathway by (-)-Decursinol.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating anti-inflammatory effects.
References
- 1. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Decursinol: A Technical Guide to its Modulation of Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Decursinol, a pyranocoumarin (B1669404) compound derived from the roots of Angelica gigas Nakai, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potent anti-cancer properties.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the therapeutic potential of (-)-Decursinol, with a specific focus on its role in modulating key cellular signaling pathways. This document summarizes quantitative data on its biological activity, details relevant experimental methodologies, and provides visual representations of the signaling cascades it influences.
Quantitative Data Summary
(-)-Decursinol and its closely related precursor, decursin (B1670152), have demonstrated significant cytotoxic and modulatory effects across various cell lines. The following tables summarize the available quantitative data, including IC50 values for cell viability and specific molecular interactions.
Table 1: IC50 Values of Decursin and its Derivatives on Cancer Cell Viability
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Decursin | Doxorubicin-resistant NCI/ADR-RES | Ovarian Cancer | 23 µg/mL | [2] |
| Decursinol (B1670153) Angelate | PC-3 | Prostate Cancer | 13.63 µM | [3] |
| Decursinol Angelate | HeLa | Cervical Cancer | 10 µM | [3] |
| Decursinol Angelate | B16F10 | Melanoma | 75 µM | [3] |
| Decursin | HNSCC | Head and Neck Cancer | 50-100 µM (effective concentration) | [2] |
| Decursin | HT29 and HCT116 | Colorectal Cancer | 10-90 µmol/L (effective concentration) | [4] |
Table 2: Modulatory Effects of Decursin and its Derivatives on Signaling Proteins
| Compound | Target Protein/Process | Cell Line | Effect | Concentration | Reference |
| Decursin | NF-κB Activation | Macrophages | Inhibition | < 60 µM | [5] |
| Decursinol Angelate | NF-κB and MAPK Activation | HL-60 and RAW 264.7 | Inhibition | 20-40 µM | [6] |
| Decursin | PI3K/Akt Phosphorylation | HT29 and HCT116 | Down-regulation | 10-90 µmol/L | [4] |
| Decursin and Decursinol | ERK and JNK Phosphorylation | HUVECs | Reduction | Not specified | [7] |
| Decursin | p38 Phosphorylation | B16F10 | Down-regulation | Not specified | [8] |
| Decursin | PI3K/Akt/GSK-3β | B16F10 | Up-regulation | Not specified | [8] |
| Decursin | PI3K/Akt and NF-κB | Chondrocytes | Inhibition | 1, 5, and 10 µM | [9] |
| Decursinol Angelate | Akt and NF-κB p65 Phosphorylation | BMDMs | Attenuation | Not specified | [10] |
Core Signaling Pathways Modulated by (-)-Decursinol
(-)-Decursinol exerts its biological effects by interfering with several critical signaling cascades that are often dysregulated in disease states, particularly in cancer and inflammatory conditions.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumorigenesis. (-)-Decursinol and its derivatives have been shown to inhibit this pathway by reducing the phosphorylation of key components like Akt.[4][9] This inhibition leads to the downstream suppression of pro-survival signals and can induce apoptosis in cancer cells.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Dysregulation of this pathway is also a hallmark of many cancers. Studies have demonstrated that decursin and decursinol can inhibit the phosphorylation of ERK and JNK, thereby blocking downstream signaling events that promote cancer cell proliferation and invasion.[7][11] Interestingly, in some contexts, decursin has been shown to downregulate p38 signaling while upregulating ERK.[8]
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a critical role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Decursin has been shown to be a potent inhibitor of NF-κB activation by blocking the phosphorylation of IκB.[5] This inhibitory action contributes to the anti-inflammatory and anti-cancer effects of the compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of (-)-Decursinol's effects on cellular signaling. The following are synthesized protocols for key experiments.
Western Blot Analysis for Phosphorylated Proteins
This protocol is designed to detect changes in the phosphorylation status of key signaling proteins (e.g., Akt, ERK, IκB) in response to (-)-Decursinol treatment.
Materials:
-
Cell lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein assay kit (BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies to reduce background).[12]
-
Primary antibodies (phospho-specific and total protein).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of (-)-Decursinol for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors. Keep samples on ice to prevent dephosphorylation.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing (Optional): To detect total protein levels on the same blot, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[14]
-
Compound Treatment: Treat cells with a range of (-)-Decursinol concentrations for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[14][16]
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of a specific kinase and the inhibitory effect of (-)-Decursinol.
Materials:
-
Purified active kinase.
-
Kinase-specific substrate.
-
Kinase buffer.
-
ATP (radiolabeled [γ-³²P]ATP for traditional assays or non-radiolabeled for other detection methods).
-
(-)-Decursinol at various concentrations.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and kinase buffer.
-
Inhibitor Addition: Add varying concentrations of (-)-Decursinol or a vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the mixture onto a phosphocellulose membrane.
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this is done by scintillation counting. For non-radioactive assays, detection can be achieved through various methods, including fluorescence polarization, TR-FRET, or antibody-based detection (e.g., ELISA).[17]
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) or other viability dye.
-
Binding buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with (-)-Decursinol to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.[1][18]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[18]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[18]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of (-)-Decursinol on cellular signaling pathways.
Conclusion
(-)-Decursinol is a promising natural compound with significant potential for therapeutic applications, particularly in oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways, including the PI3K/Akt, MAPK, and NF-κB cascades, underscores its pleiotropic effects on cell fate. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of (-)-Decursinol. Further research is warranted to fully elucidate its molecular targets and to translate these preclinical findings into clinical applications.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Decursin affects proliferation, apoptosis, and migration of colorectal cancer cells through PI3K/Akt signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decursin inhibits induction of inflammatory mediators by blocking nuclear factor-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decursin and decursinol inhibit VEGF-induced angiogenesis by blocking the activation of extracellular signal-regulated kinase and c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decursin prevents melanogenesis by suppressing MITF expression through the regulation of PKA/CREB, MAPKs, and PI3K/Akt/GSK-3β cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decursin alleviates the aggravation of osteoarthritis via inhibiting PI3K-Akt and NF-kB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decursinol Angelate Mitigates Sepsis Induced by Methicillin-Resistant Staphylococcus aureus Infection by Modulating the Inflammatory Responses of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decursin and decursinol from Angelica gigas inhibit the lung metastasis of murine colon carcinoma [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Guide: Neuroprotective Effects of (-)-Decursinol and Related Pyranocoumarins
An in-depth technical guide or whitepaper on the core exploratory studies on the neuroprotective effects of (-)-Decursinol.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Excitotoxicity, oxidative stress, and neuroinflammation are central mechanisms contributing to neuronal damage in a spectrum of acute and chronic neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1] This has spurred the search for novel neuroprotective agents capable of mitigating these pathological processes. Among the promising candidates are the pyranocoumarin (B1669404) compounds derived from the roots of the traditional medicinal plant Angelica gigas Nakai, notably (-)-Decursinol and its derivatives, decursin (B1670152) (also referred to as decursinol (B1670153) angelate).[1][2][3]
(-)-Decursinol and decursin have demonstrated significant neuroprotective potential in a variety of preclinical models.[4] Their therapeutic efficacy appears to stem from a multifaceted mechanism of action that includes the attenuation of glutamate-induced excitotoxicity, reduction of oxidative stress, and modulation of key intracellular signaling pathways.[1][4][5] This technical guide provides a comprehensive overview of the exploratory studies on the neuroprotective effects of these compounds, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.
Mechanisms of Action
The neuroprotective properties of (-)-Decursinol and decursin are attributed to their ability to modulate several critical pathways involved in neuronal cell death.
Attenuation of Glutamate-Induced Excitotoxicity
A primary mechanism is the reduction of glutamate-induced neurotoxicity.[1] Excessive activation of glutamate (B1630785) receptors leads to a massive influx of intracellular calcium ([Ca2+]i), a critical trigger for neuronal apoptosis.[1][4] Both decursinol and decursin have been shown to effectively reduce this glutamate-induced increase in [Ca2+]i, suggesting they may protect neurons by mitigating the overactivation of glutamate receptors.[4][5][6][7] Studies indicate a more pronounced protective effect against kainic acid (KA)-induced toxicity compared to N-methyl-D-aspartate (NMDA)-induced toxicity, suggesting a degree of selectivity in their action on glutamate receptor subtypes.[5][7]
Mitigation of Oxidative Stress
Oxidative stress is a key contributor to neuronal cell death in neurodegenerative diseases.[1][8] (-)-Decursinol and decursin bolster the cellular antioxidant defense system. They significantly prevent the glutamate-induced depletion of glutathione (B108866) (GSH), a crucial cellular antioxidant, and maintain the activity of antioxidant enzymes like glutathione peroxidase.[4][5][6]
Furthermore, these compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10] Nrf2 is a master regulator of antioxidant responses.[1] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1).[9][11] This induction of antioxidant enzymes enhances cellular resistance to oxidative injury induced by factors like amyloid β-protein (Aβ).[8][10][11]
Anti-Inflammatory Effects
Neuroinflammation plays a critical role in the progression of various chronic diseases.[3] Decursin and decursinol angelate have demonstrated potent anti-inflammatory activity by modulating transcription factors like NF-κB and signaling pathways such as MAPKs, which are involved in the production of pro-inflammatory cytokines.[3][12][13] In models of ischemic stroke, a synthetic aspirin-decursinol adduct was shown to decrease the activation of microglia and astrocytes, key cellular mediators of neuroinflammation.[14]
Quantitative Data Summary
The neuroprotective efficacy of (-)-Decursinol and its derivatives has been quantified in several preclinical studies. The data demonstrates dose-dependent protective effects across various models of neuronal injury.
Table 1: In Vitro Neuroprotective Effects of (-)-Decursinol and Decursin
| Compound | Model System | Neurotoxic Insult | Concentration Range | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|---|
| (-)-Decursinol | Primary Rat Cortical Cells | Glutamate | 0.1 - 10.0 µM | Significant neuroprotection in pre-treatment and co-treatment paradigms. Effectively reduced intracellular Ca²⁺ influx and prevented GSH depletion. | [4][5][6][7] |
| Decursin | Primary Rat Cortical Cells | Glutamate | 0.1 - 10.0 µM | Significant neuroprotection in pre-, co-, and post-treatment paradigms, suggesting a broader therapeutic window. | [5][6][7][9] |
| Decursin | HT22 Hippocampal Cells | Glutamate | 12.5 µM and 25 µM | Improved cell viability against glutamate-induced oxidative stress. | [2][15] |
| Decursin & Decursinol Angelate | PC12 Cells | Amyloid β-Protein (Aβ) | Not specified | Markedly reversed Aβ-induced cytotoxicity, lipid peroxidation, and GSH depletion. Significantly increased Nrf2 expression. |[8][10][16] |
Table 2: In Vivo Neuroprotective Effects of (-)-Decursinol and Related Compounds
| Compound/Adduct | Animal Model | Insult | Dosage | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|---|
| Aspirin-Decursinol Adduct (ASA-DA) | Rat (Focal & Global Ischemia) | Cerebral Ischemia | 20 mg/kg | Protected against ischemia-induced neuronal death; effect was much better than aspirin (B1665792) or decursinol alone. Markedly decreased activation of astrocytes and microglia. | [14][17][18] |
| Decursin | Gerbil (Transient Ischemia) | Forebrain Ischemia | 25 mg/kg | Post-treatment saved pyramidal neurons in the hippocampus. | [19] |
| Decursin | Mouse Model of AD | Amyloid-beta (Aβ) | Not specified | Reduced Aβ-induced neurotoxicity and memory impairment. |[20] |
Detailed Experimental Protocols
The following sections describe generalized methodologies for key experiments cited in the literature for evaluating the neuroprotective effects of (-)-Decursinol.
In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol assesses the ability of a compound to protect primary neurons from cell death induced by glutamate.
1. Primary Cell Culture:
-
Source: Primary cortical or hippocampal neurons are typically isolated from embryonic day 18 (E18) rat or mouse fetuses.[2]
-
Plating: Cortical tissue is dissected and dissociated mechanically, sometimes with enzymatic digestion (e.g., papain). Cells are plated onto poly-L-lysine-coated 96-well plates at a suitable density.[1][2]
-
Maintenance: Cultures are maintained in a serum-free neurobasal medium supplemented with B27, L-glutamine, and antibiotics in a humidified incubator at 37°C with 5% CO₂. Experiments are typically performed on mature cultures (7-10 days in vitro).[2]
2. Treatment Paradigms:
-
Compound Preparation: Stock solutions of (-)-Decursinol are prepared in DMSO and diluted to final concentrations (e.g., 0.1, 1, 10 µM) in the culture medium. A vehicle control (DMSO) must be included.[1]
-
Pre-treatment: The compound is added to the culture medium 1-2 hours before the glutamate insult.[1][2]
-
Co-treatment: The compound is added simultaneously with the glutamate.[9]
-
Post-treatment: The compound is added after the glutamate insult.[1][9]
3. Glutamate Insult:
-
Following the pre-treatment period (if applicable), neurons are exposed to a neurotoxic concentration of glutamate (e.g., 50-250 µM) for a defined duration, typically 24 hours.[1][2]
4. Assessment of Neuroprotection (Cell Viability):
-
MTT Assay: This is the most common method.[1][9]
-
Following treatment, the culture medium is removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated (2-4 hours, 37°C) to allow viable cells to form formazan (B1609692) crystals.[2]
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.[2]
-
Absorbance is measured using a microplate reader (e.g., at 570 nm). Higher absorbance correlates with greater cell viability.[1][2]
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control group. The viability of cells treated with the compound and glutamate is compared to those treated with glutamate alone to determine the neuroprotective effect.[1]
In Vivo Model: Ischemic Stroke
This protocol provides a general workflow for evaluating efficacy in an animal model of stroke.
1. Animal Model and Treatment:
-
Model: Transient focal cerebral ischemia is induced in rats or gerbils, often via middle cerebral artery occlusion (MCAO).[18][19]
-
Administration: The test compound (e.g., Aspirin-Decursinol Adduct) is administered orally or via intraperitoneal injection at a predetermined dose (e.g., 20 mg/kg) before or after the ischemic insult. A vehicle-treated control group is essential.[14][17][18]
2. Assessment of Brain Damage:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white. The infarct volume is then quantified.[18]
-
Histology: Neuronal survival is assessed using immunohistochemistry for neuronal markers like NeuN.[18]
-
Gliosis: The activation of astrocytes and microglia, indicative of neuroinflammation, is examined by staining for GFAP and Iba-1, respectively.[14][18]
3. Behavioral Testing:
-
Cognitive and motor functions can be assessed using tests like the Morris water maze, Y-maze, or rotarod test to determine functional recovery.[1][21]
Conclusion
(-)-Decursinol and its related pyranocoumarins are promising natural compounds for neurodegenerative disease research.[1] Preclinical evidence strongly supports their neuroprotective effects, which are mediated through a combination of anti-excitotoxic, antioxidant, and anti-inflammatory mechanisms.[1][3][4] Their ability to modulate fundamental signaling pathways like Nrf2 highlights their potential to enhance endogenous cellular defense mechanisms against neuronal injury.[8][9][10]
While these findings are compelling, particularly the efficacy of decursin in post-injury paradigms, further research is required.[5][6][7][9] Future investigations should focus on fully elucidating the specific molecular targets, clarifying the pharmacokinetic and pharmacodynamic profiles of (-)-Decursinol versus its derivatives, and translating the promising preclinical data into well-designed clinical trials to establish safety and efficacy in human populations.[20] The data and protocols summarized herein provide a solid foundation for researchers to advance the exploration of these compounds as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protective effects of decursin and decursinol angelate against amyloid β-protein-induced oxidative stress in the PC12 cell line: the role of Nrf2 and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decursin Isolated from Angelica gigas Nakai Rescues PC12 Cells from Amyloid β-Protein-Induced Neurotoxicity through Nrf2-Mediated Upregulation of Heme Oxygenase-1: Potential Roles of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of a New Synthetic Aspirin-decursinol Adduct in Experimental Animal Models of Ischemic Stroke | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. Neuroprotective and Cognitive Enhancement Potentials of Angelica gigas Nakai Root: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective Effect of a New Synthetic Aspirin-decursinol Adduct in Experimental Animal Models of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective effect of a new synthetic aspirin-decursinol adduct in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic Effects of Decursin and Angelica gigas Nakai Root Extract in Gerbil Brain after Transient Ischemia via Protecting BBB Leakage and Astrocyte Endfeet Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caringsunshine.com [caringsunshine.com]
- 21. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of (-)-Decursinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Decursinol, a pyranocoumarin (B1669404) isolated from the roots of Angelica gigas Nakai, has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the antioxidant potential of (-)-Decursinol, focusing on its core mechanisms of action, detailed experimental methodologies for its evaluation, and a summary of the available quantitative data. While direct quantitative antioxidant data for (-)-Decursinol is limited in the current literature, this guide presents data from its closely related and more extensively studied derivatives, decursin (B1670152) and decursinol (B1670153) angelate, as valuable comparators. The primary antioxidant mechanism of these compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a pivotal regulator of cellular antioxidant responses. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic applications of (-)-Decursinol in oxidative stress-related pathologies.
Introduction to (-)-Decursinol and its Antioxidant Properties
(-)-Decursinol is a natural phytochemical belonging to the coumarin (B35378) family. It is a derivative of decursin, another major bioactive component of Angelica gigas roots. The antioxidant properties of (-)-Decursinol and its analogues are primarily attributed to their ability to mitigate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1]
The neuroprotective effects of (-)-Decursinol are strongly linked to its antioxidant capabilities. It has been shown to protect neuronal cells from glutamate-induced oxidative stress by bolstering the cellular antioxidant defense system.[2] This includes preventing the depletion of endogenous antioxidants like glutathione (B108866) (GSH) and enhancing the activity of key antioxidant enzymes.[2][3]
Core Signaling Pathway: The Nrf2-ARE Axis
A central mechanism underlying the antioxidant effects of (-)-Decursinol and its derivatives is the activation of the Nrf2 signaling pathway.[4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like (-)-Decursinol, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression.[6]
Key downstream targets of the Nrf2 pathway include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling, such as glutamate-cysteine ligase (GCL).[5] The upregulation of these genes fortifies the cell's capacity to neutralize ROS and combat oxidative damage.
Caption: Nrf2 signaling pathway activation by (-)-Decursinol.
Quantitative Data on Antioxidant Potential
Table 1: DPPH Radical Scavenging Activity of Angelica gigas Extracts
| Sample | IC50 (µg/mL) | Reference |
| Angelica gigas Nakai (AGN) Extract | 9478.26 ± 660.45 | [7] |
| Hot-Melt Extrusion (HME)-AGN Extract (F1) | 4671.34 ± 392.72 | [7] |
| Hot-Melt Extrusion (HME)-AGN Extract (F2) | 4417.32 ± 330.82 | [7] |
| Ascorbic Acid (Positive Control) | 103.8 ± 6.29 | [7] |
Table 2: Effects of Decursin and Decursinol Angelate on Antioxidant Enzyme Activity in CCl4-intoxicated Rats
| Treatment | Superoxide (B77818) Dismutase (SOD) | Catalase | Glutathione Peroxidase (GSH-px) | Reference |
| Control | Normal Activity | Normal Activity | Normal Activity | [4] |
| CCl4 | Decreased | Decreased | Decreased | [4] |
| CCl4 + Decursin/Decursinol Angelate | Increased vs. CCl4 group | Increased vs. CCl4 group | Increased vs. CCl4 group | [4] |
Note: The study did not provide specific activity values but reported a significant increase in enzyme activity compared to the CCl4-treated group.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant potential of (-)-Decursinol.
In Vitro Free Radical Scavenging Assays
Caption: Workflow for DPPH and ABTS radical scavenging assays.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of (-)-Decursinol (dissolved in methanol or DMSO).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the reduction in absorbance.
Protocol:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of various concentrations of (-)-Decursinol to 190 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in the presence of a peroxyl radical generator.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate and grow to confluency.
-
Loading: Wash the cells with PBS and then incubate with 25 µM DCFH-DA in treatment medium for 1 hour.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and then expose them to various concentrations of (-)-Decursinol along with a peroxyl radical initiator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Intracellular ROS levels can be measured using the cell-permeable fluorescent probe DCFH-DA. Once inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
Protocol:
-
Cell Treatment: Culture cells (e.g., PC12 or primary neurons) and treat them with an oxidative stressor (e.g., glutamate, H2O2, or amyloid β-protein) in the presence or absence of various concentrations of (-)-Decursinol.
-
Staining: After treatment, wash the cells and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
Antioxidant Enzyme Activity Assays
Principle: SOD activity is often measured indirectly by its ability to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT, or WST-1) by superoxide radicals generated by a source such as xanthine (B1682287) oxidase.
Protocol (WST-1 based):
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction Mixture: In a 96-well plate, add the sample, WST-1 working solution, and an enzyme working solution (containing xanthine oxidase).
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Measurement: Measure the absorbance at 450 nm. The inhibition of the color reaction is proportional to the SOD activity.
-
Calculation: Calculate the percentage of inhibition and determine the SOD activity in U/mL by comparing with a standard curve.
Principle: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H2O2). This can be monitored directly by the decrease in absorbance at 240 nm as H2O2 is consumed.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction Mixture: In a UV-transparent cuvette, add a phosphate (B84403) buffer (pH 7.0) and the sample.
-
Reaction Initiation: Add H2O2 to a final concentration of ~10 mM to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm over time.
-
Calculation: One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.
Principle: This is a coupled enzyme assay. GPx catalyzes the reduction of an organic peroxide by glutathione (GSH), which is then regenerated by glutathione reductase (GR) at the expense of NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH. Add the sample to the wells.
-
Reaction Initiation: Add a substrate (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide) to initiate the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over several minutes.
-
Calculation: The rate of decrease in absorbance is directly proportional to the GPx activity in the sample.
Western Blot Analysis for Nrf2 Activation
Principle: This technique is used to detect the translocation of Nrf2 to the nucleus and the expression of its downstream target proteins.
Caption: Workflow for Western blot analysis of Nrf2 activation.
Protocol:
-
Cell Treatment: Treat cells with (-)-Decursinol for various time points.
-
Protein Extraction: Perform nuclear and cytoplasmic fractionation using a commercial kit to separate the protein fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels. An increase in nuclear Nrf2 and total HO-1 indicates Nrf2 pathway activation.
Conclusion
(-)-Decursinol demonstrates significant promise as an antioxidant agent, primarily through its ability to activate the Nrf2 signaling pathway and enhance the cellular antioxidant defense system. While direct quantitative data on its free radical scavenging activity is still emerging, the evidence from studies on its derivatives and the Angelica gigas extract strongly supports its antioxidant potential. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the antioxidant efficacy of (-)-Decursinol. Future research should focus on elucidating the specific IC50 values of (-)-Decursinol in various antioxidant assays and further exploring its therapeutic applications in diseases with an underlying oxidative stress component.
References
- 1. researchgate.net [researchgate.net]
- 2. Angelica gigas NAKAI and Its Active Compound, Decursin, Inhibit Cellular Injury as an Antioxidant by the Regulation of AMP-Activated Protein Kinase and YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activities of Decursinol Angelate and Decursin from Angelica gigas Roots -Natural Product Sciences | Korea Science [koreascience.kr]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Pharmacokinetic and Metabolic Profile of (-)-Decursinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Decursinol is a pyranocoumarin (B1669404) compound derived from the roots of the traditional medicinal plant Angelica gigas Nakai. It is also the primary active metabolite of its precursors, decursin (B1670152) and decursinol (B1670153) angelate, which are the major components of A. gigas extracts.[1][2] Extensive research has highlighted the diverse pharmacological potential of (-)-decursinol, including neuroprotective, anti-inflammatory, and anti-cancer activities.[3][4] A thorough understanding of its pharmacokinetic (PK) and metabolic fate is paramount for the translation of these preclinical findings into viable therapeutic applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of (-)-decursinol, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Pharmacokinetic Parameters
The pharmacokinetic profile of (-)-decursinol has been investigated in both preclinical animal models and human subjects. Following oral administration of its parent compounds, decursin and decursinol angelate, (-)-decursinol is the predominant metabolite detected in plasma.[1][5]
Quantitative Pharmacokinetic Data in Rats
Studies in rats have demonstrated that (-)-decursinol exhibits rapid absorption and high oral bioavailability.[3][6] Non-linear elimination kinetics have been observed following intravenous administration.[3][6]
| Parameter | Value | Species/Model | Administration Route | Dose | Citation |
| Tmax (Time to Peak Concentration) | 0.4 - 0.9 h | Rat | Oral | Not Specified | [3][6] |
| Oral Bioavailability | > 45% | Rat | Oral | Not Specified | [3][6] |
| Unbound Fraction in Plasma | 25 - 26% | Rat | - | - | [3][6] |
| Km (Michaelis-Menten Constant) | 2.1 µg/mL | Rat | Intravenous | - | [3][6] |
| Vmax (Maximum Elimination Rate) | 2.5 mg·h⁻¹·kg⁻¹ | Rat | Intravenous | - | [3][6] |
| Absorption Half-life | 2.5 ± 0.41 h | Sprague-Dawley Rat | Oral | Not Specified | [7] |
| Elimination Half-life | 3.05 ± 1.57 h | Sprague-Dawley Rat | Oral | Not Specified | [7] |
| Apparent Clearance | 5.3 ± 2.7 ml/hr/rat | Sprague-Dawley Rat | Oral | Not Specified | [7] |
| Apparent Volume of Distribution | 21 ± 12 ml/rat | Sprague-Dawley Rat | Oral | Not Specified | [7] |
Quantitative Pharmacokinetic Data in Humans
In a single oral dose study in healthy human adults who consumed a dietary supplement containing decursin and decursinol angelate, (-)-decursinol was the major metabolite found in plasma.[5]
| Parameter | Value | Species/Model | Administration Route | Dose | Citation |
| Tmax (Time to Peak Concentration) | 3.3 h | Human | Oral | 119 mg Decursin & 77 mg Decursinol Angelate | [5] |
| Cmax (Peak Concentration) | 2,480 nmol/L | Human | Oral | 119 mg Decursin & 77 mg Decursinol Angelate | [5] |
| t1/2 (Elimination Half-life) | 7.4 h | Human | Oral | 119 mg Decursin & 77 mg Decursinol Angelate | [5] |
| AUC0-48h (Area Under the Curve) | 27,579 h∙nmol/L | Human | Oral | 119 mg Decursin & 77 mg Decursinol Angelate | [5] |
| Unbound Fraction in Plasma | 9 - 18% | Human | - | - | [3][6] |
Metabolism
The metabolic conversion of decursin and decursinol angelate to (-)-decursinol is a critical step in their bioactivation. This process primarily occurs in the liver and involves both esterases and cytochrome P450 (CYP) enzymes.[8][9] Further metabolism of (-)-decursinol proceeds via hydroxylation.[10]
Metabolic Pathways
In vitro studies using human and rodent liver microsomes have elucidated the enzymatic pathways responsible for the formation of (-)-decursinol from its precursors.[8][9] The hydrolysis of decursin to (-)-decursinol is catalyzed by hepatic esterases in an NADPH-independent manner.[8] In contrast, the conversion of decursinol angelate to (-)-decursinol is primarily mediated by CYP450 enzymes and is NADPH-dependent.[8] Once formed, (-)-decursinol can undergo further phase I metabolism, with studies identifying several hydroxylated metabolites.[10]
Experimental Protocols
A comprehensive understanding of the ADME properties of (-)-decursinol relies on a suite of well-defined experimental protocols. The following sections detail the methodologies for key in vivo and in vitro assays.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo pharmacokinetic study to determine the plasma concentration-time profile of (-)-decursinol following oral administration.
1. Animal Model:
-
Male Sprague-Dawley rats are typically used.[7]
-
Animals are acclimatized to the laboratory environment before the experiment.
2. Dosing and Administration:
-
Oral (PO) Administration: Animals are fasted overnight with free access to water.[11] A solution or suspension of (-)-decursinol is administered via oral gavage.[11]
-
Intravenous (IV) Administration: A cannula is surgically implanted in the jugular vein for drug administration and blood sampling. The compound is administered as a bolus injection.[11]
3. Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Sample Analysis by LC-MS/MS:
-
Sample Preparation: Plasma proteins are precipitated by adding a solvent like acetonitrile.[10][11] The mixture is vortexed and centrifuged. The supernatant is then evaporated and the residue is reconstituted for injection.[5][11]
-
Chromatographic Separation: A reverse-phase C18 column is commonly used for separation.[8]
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and specific quantification of (-)-decursinol.[7]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Metabolism using Liver Microsomes
This assay is used to assess the metabolic stability of (-)-decursinol and to identify the enzymes involved in its metabolism.[8][9]
1. Materials:
-
Pooled human or rat liver microsomes.[8]
-
NADPH regenerating system (for CYP-mediated metabolism).[8]
-
(-)-Decursinol stock solution.
-
Phosphate (B84403) buffer.
2. Incubation:
-
A reaction mixture containing liver microsomes, phosphate buffer, and (-)-decursinol is pre-incubated at 37°C.
-
The reaction is initiated by adding the NADPH regenerating system.
-
A control incubation without NADPH is run in parallel to assess non-CYP mediated metabolism (e.g., by esterases).[8]
-
Aliquots are taken at various time points and the reaction is quenched with a cold organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile).[8]
3. Sample Processing and Analysis:
-
The quenched samples are centrifuged to pellet the protein.
-
The supernatant is collected, evaporated, and the residue is reconstituted.
-
The samples are analyzed by LC-MS/MS to quantify the remaining parent compound and to identify any metabolites formed.[8]
Caco-2 Cell Permeability Assay
This in vitro model is used to predict the intestinal absorption of a compound.[3][12]
1. Cell Culture:
-
Caco-2 cells are seeded on permeable supports in transwell plates and cultured for approximately 21 days to form a differentiated monolayer.[13]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[12]
2. Permeability Assay:
-
The cell monolayers are washed with a pre-warmed buffer.
-
A solution of (-)-decursinol is added to the apical (A) side (for A to B transport, simulating absorption) or the basolateral (B) side (for B to A transport, assessing efflux).
-
Samples are collected from the receiver compartment at specified time intervals.
3. Analysis:
-
The concentration of (-)-decursinol in the collected samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability. A high Papp value suggests good absorption potential.[12] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[3]
Conclusion
(-)-Decursinol demonstrates favorable pharmacokinetic properties, including rapid absorption and high oral bioavailability in preclinical models. Its metabolism is well-characterized, with decursin and decursinol angelate serving as prodrugs that are efficiently converted to the active (-)-decursinol moiety by hepatic enzymes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this promising natural compound. A comprehensive understanding of its ADME profile is essential for designing future preclinical and clinical studies to fully evaluate its efficacy and safety.
References
- 1. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Single Oral Dose Pharmacokinetics of Decursin and Decursinol Angelate in Healthy Adult Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Study of Decursinol Following Oral Administration in Rat -Journal of Pharmaceutical Investigation [koreascience.kr]
- 8. In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from human and rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from man and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Transport of decursin and decursinol angelate across Caco-2 and MDR-MDCK cell monolayers: in vitro models for intestinal and blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers [pubmed.ncbi.nlm.nih.gov]
(-)-Decursinol: A Technical Guide to Protein Interactions and Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular interactions of (-)-Decursinol, a promising coumarin (B35378) compound derived from the plant Angelica gigas. It focuses on its engagement with specific protein targets and the subsequent modulation of critical signaling pathways. This guide is intended for professionals in the fields of pharmacology, oncology, and drug development seeking to understand the mechanistic basis of (-)-Decursinol's biological activities, particularly its anti-inflammatory and anti-cancer effects.
Overview of Key Protein Targets
(-)-Decursinol and its closely related derivatives, decursin (B1670152) and decursinol (B1670153) angelate, have been shown to exert their pleiotropic effects by interacting with a range of crucial cellular proteins. These interactions disrupt aberrant signaling cascades that are hallmarks of various pathologies, including cancer and chronic inflammatory diseases. Chemical proteomics approaches and functional assays have identified several key protein targets and pathways that are significantly modulated by these compounds.[1][2][3] The primary signaling axes affected include the JAK/STAT, NF-κB, PI3K/AKT, and MAPK pathways.[4][5][6][7]
While much of the literature discusses decursin and decursinol angelate, this guide will focus on the data available for (-)-Decursinol where possible and specify the exact compound when citing data. The structural similarity between these molecules means they often share overlapping targets, though their potency and specific effects can differ.[8][9]
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a common feature in many cancers, making it a prime target for therapeutic intervention. (-)-Decursinol and its derivatives have been identified as potent inhibitors of this pathway.[6][7][10]
Mechanism of Inhibition
(-)-Decursinol inhibits the STAT3 pathway primarily by preventing the phosphorylation of STAT3.[4][6] This inhibition can occur through the modulation of upstream kinases, such as Janus kinase (JAK).[6] By preventing phosphorylation, (-)-Decursinol blocks the dimerization of STAT3, its subsequent translocation to the nucleus, and the transcription of its downstream target genes, which include key proteins involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-2, Survivin), and angiogenesis (e.g., VEGF).[6][7]
Quantitative Data: Inhibition of STAT3 Signaling
While direct binding affinities (Kd) or IC50 values for (-)-Decursinol on STAT3 are not widely reported, studies consistently demonstrate its inhibitory effects at the cellular level. The data often pertains to decursin, the parent compound.
| Compound | Cell Line(s) | Effect | Effective Concentration | Citation(s) |
| Decursin | Head and Neck Cancer Cells | Decreased phosphorylation of STAT3 | 50 µM to 100 µM | [4] |
| Decursin | Multiple Myeloma (U266 cells) | Inhibition of JAK2 and STAT3 activation | Not specified | [6] |
| Decursin | Stomach Cancer Cells | Reduction of c-myc expression via STAT3 targeting | Not specified | [6] |
| Sd-021 (Decursinol Derivative) | NSCLC Cell Lines (A549, H460, H1299) | Significant reduction in p-STAT3 levels | 50 µM | [11][12] |
Experimental Protocol: Western Blot for Phospho-STAT3
A common method to quantify the inhibition of STAT3 activation is Western blotting, which measures the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.
-
Cell Culture and Treatment: Cancer cells (e.g., U266 multiple myeloma cells) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of (-)-Decursinol or a vehicle control for a specified duration (e.g., 24 hours). In some experiments, cells are co-stimulated with a known STAT3 activator like Interleukin-6 (IL-6) to induce phosphorylation.
-
Protein Extraction: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a Bradford or BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated overnight at 4°C with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the ratio of p-STAT3 to total STAT3.
Visualization: (-)-Decursinol Inhibition of the JAK/STAT3 Pathway
Caption: Inhibition of the JAK/STAT3 signaling cascade by (-)-Decursinol.
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B cells (NF-κB) Pathway
The NF-κB pathway is a cornerstone of the inflammatory response and also plays a significant role in cancer cell survival and proliferation. (-)-Decursinol angelate (DA) has been shown to be a potent inhibitor of this pathway, often by preventing the degradation of the inhibitor of κB (IκBα).[13][14]
Mechanism of Inhibition
In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. (-)-Decursinol and its derivatives intervene by inhibiting the phosphorylation and degradation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing its nuclear activity.[13][14] This leads to a downstream reduction in inflammatory mediators like MMP-9, COX-2, and various cytokines.[13][15]
Quantitative Data: Inhibition of NF-κB Signaling
| Compound | Cell Line(s) | Effect | Effective Concentration | Citation(s) |
| Decursin | RAW264.7, THP-1 | Suppressed LPS-induced MMP-9 expression | Below 60 µM | [14] |
| Decursin | RAW264.7 | Completely blocked nuclear translocation of NF-κB | 80 µM | [14] |
| Decursinol Angelate | RAW 264.7 | Suppressed LPS-induced NF-κB p65 activation | Not specified | [13] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay provides a functional readout of NF-κB transcriptional activity.
-
Cell Transfection: Macrophage cells (e.g., RAW264.7) are transiently transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple tandem repeats of the NF-κB binding site. A second plasmid, often expressing Renilla luciferase, is co-transfected to serve as an internal control for transfection efficiency.
-
Treatment: After allowing time for plasmid expression (e.g., 24 hours), the cells are pre-treated with various concentrations of (-)-Decursinol for 1-2 hours.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α, for a defined period (e.g., 6-8 hours).
-
Cell Lysis and Luminescence Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The results are expressed as the fold-change in NF-κB activity relative to the vehicle-treated, unstimulated control. A reduction in normalized firefly luciferase activity in the decursinol-treated group indicates inhibition of the NF-κB pathway.[14]
Visualization: NF-κB Pathway Inhibition Workflow
Caption: Workflow for assessing NF-κB activity via a luciferase reporter assay.
Other Identified Protein Targets
A chemical proteomics approach, utilizing (-)-Decursinol immobilized on an affinity column, identified several potential binding partners from cell lysates. This unbiased method provides clues to the broader molecular mechanisms of (-)-Decursinol's action.[1][2]
Summary of Potential Protein Interactors
| Identified Protein | Function | Potential Implication of Interaction | Citation(s) |
| Enolase 1 | Glycolytic enzyme, plasminogen receptor | Inhibition may disrupt cancer cell metabolism and invasion. | [1] |
| Hsp90 | Molecular chaperone | Modulation could affect the stability of numerous client proteins involved in cancer, such as kinases and transcription factors. | [1] |
| Vimentin | Intermediate filament protein | Interaction could influence cell migration and the epithelial-mesenchymal transition (EMT), a key process in metastasis. | [16] |
| ATP synthase subunit beta | Component of ATP synthase | Binding might modulate cellular energy production. | [16] |
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
This protocol outlines the chemical proteomics workflow used to identify (-)-Decursinol's binding partners.[1][16]
-
Affinity Resin Preparation: (-)-Decursinol is chemically modified with a linker arm and covalently immobilized onto a solid support, such as NHS-activated Sepharose beads, creating a "bait" resin.
-
Cell Lysate Preparation: A whole-cell protein lysate is prepared from a relevant cell line (e.g., human leukemia cells) under non-denaturing conditions.
-
Affinity Chromatography: The cell lysate is incubated with the (-)-Decursinol affinity resin, allowing proteins with binding affinity to be captured. A control resin (without decursinol) is run in parallel to identify non-specific binders.
-
Washing: The column is extensively washed with a binding buffer to remove non-specifically bound proteins.
-
Elution: Specifically bound proteins are eluted from the column, often by using a high concentration of free (-)-Decursinol in the elution buffer to competitively displace them from the resin.
-
Protein Identification by LC-MS/MS: The eluted proteins are separated (e.g., by SDS-PAGE) and subjected to in-gel trypsin digestion. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptide fragmentation patterns are then matched against a protein database to identify the captured proteins.
Visualization: Chemical Proteomics Workflow
Caption: Workflow for identifying protein targets via affinity chromatography.
Conclusion
(-)-Decursinol is a multi-target agent that modulates several key signaling pathways central to the pathogenesis of cancer and inflammation. Its ability to concurrently inhibit pro-proliferative and pro-inflammatory cascades, such as the STAT3 and NF-κB pathways, underscores its therapeutic potential. The identification of additional binding partners through unbiased proteomic screens opens new avenues for research into its diverse biological activities. Further studies are required to validate these interactions and to establish quantitative binding affinities, which will be critical for the rational design of more potent and selective derivatives for clinical development.
References
- 1. jmb.or.kr [jmb.or.kr]
- 2. Identification of proteins binding to decursinol by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Proteins Binding to Decursinol by Chemical Proteomics -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 7. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decursin and decursinol angelate inhibit estrogen-stimulated and estrogen-independent growth and survival of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decursin suppresses human androgen-independent PC3 prostate cancer cell proliferation by promoting the degradation of beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sd-021, derivatives of decursin, inhibits tumorigenesis in NSCLC by inhibiting the EGFR/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sd-021, derivatives of decursin, inhibits tumorigenesis in NSCLC by inhibiting the EGFR/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Decursinol angelate ameliorates 12-O-tetradecanoyl phorbol-13-acetate (TPA) -induced NF-κB activation on mice ears by inhibiting exaggerated inflammatory cell infiltration, oxidative stress and pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Protocol for (-)-Decursinol Administration in Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Decursinol is a bioactive pyranocoumarin (B1669404) compound derived from the roots of the traditional medicinal plant Angelica gigas Nakai. It is also the primary active metabolite of decursin (B1670152) and decursinol (B1670153) angelate.[1][2][3] Preclinical studies in various mouse models have highlighted its therapeutic potential, demonstrating significant anti-cancer, neuroprotective, anti-inflammatory, and analgesic properties.[2][4][5][6] This document provides a comprehensive overview of the administration of (-)-decursinol in mouse models, including detailed protocols, quantitative data summaries, and visualizations of relevant biological pathways to guide researchers in designing and executing their in vivo studies.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the key quantitative data from various studies involving the administration of (-)-decursinol and its related compounds in mouse models.
Table 1: Pharmacokinetic Parameters of (-)-Decursinol in Mice
| Compound Administered | Dosage & Route | Mouse Strain | Key Findings | Reference |
| (-)-Decursinol | 120 mg/kg (single dose, oral gavage) | CD-1 | AUC0-24h of plasma decursinol was 193.4 mg/Lh.[1] | [1] |
| Decursin/Decursinol Angelate (D/DA) Mixture | 160 mg/kg (equimolar to 120 mg/kg decursinol, single dose, oral gavage) | CD-1 | Resulted in a plasma decursinol AUC0-24h of 52.8 mg/Lh, 3.7-fold lower than direct decursinol administration.[1] | [1] |
| Decursin/Decursinol Angelate (D/DA) Mixture | ~240 mg/kg (single dose, oral gavage) | C57BL/6 | Maximum plasma concentration of decursinol was 14.9 µg/mL.[3] | [3] |
| Decursin/Decursinol Angelate (D/DA) Mixture | ~240 mg/kg (single dose, i.p. injection) | C57BL/6 | Maximum plasma concentration of decursinol was 79.7 µg/mL.[3] | [3] |
Table 2: Efficacy of (-)-Decursinol in Mouse Models
| Mouse Model | Compound & Dosage | Administration Route & Frequency | Key Outcomes | Reference |
| Prostate Cancer | ||||
| LNCaP/AR-Luc Xenograft (SCID-NSG mice) | 4.5 mg/mouse (-)-Decursinol | Not specified | 75% decrease in xenograft tumor growth and reduced lung metastasis.[2][7] | [2][7] |
| Pain & Inflammation | ||||
| Acute Thermal Pain (Hot Plate & Tail-Flick) | 50 mg/kg (-)-Decursinol | Intraperitoneal (i.p.), single dose | Significant antinociceptive effects.[6][8] | [6][8] |
| Chemotherapy-Evoked Neuropathic Pain | 1-50 mg/kg (-)-Decursinol | i.p., once daily | Dose-dependent reversal of allodynia.[8] | [8] |
| Sepsis (LPS/GalN-induced lethality) | 3-100 mg/kg (-)-Decursinol | i.p., 30 min prior to insult | Dose-dependently protected against lethality.[5] | [5] |
| Sepsis (High-dose LPS-induced lethality) | 1-100 mg/kg (-)-Decursinol | i.p., 30 min prior to insult | Reduced mortality rate.[5] | [5] |
| Neuroprotection | ||||
| Alzheimer's Disease Model (Aβ-induced) | 20-50 mg/kg (+)-Decursinol | Oral or i.p. | Assessment of cognitive function through behavioral tests.[4] | [4] |
Experimental Protocols
General Preparation of (-)-Decursinol for In Vivo Administration
A critical step for in vivo studies is the appropriate formulation of the hydrophobic compound (-)-decursinol to ensure its bioavailability.
-
Vehicle Composition: A common vehicle for poorly soluble compounds like (-)-decursinol for intraperitoneal injection is a mixture of 10% Tween 80, 10% ethanol, and 80% saline.[9] For oral gavage, carboxymethyl cellulose (B213188) can be used.[9] Another effective vehicle, particularly for oral administration, is a mix of ethanol, PEG400, Tween80, and 5% dextrose (3:6:1:5 ratio).[1]
-
Preparation Steps:
-
Weigh the required amount of (-)-decursinol powder.
-
Create a stock solution by dissolving the powder in an appropriate solvent like DMSO.
-
Prepare the final dosing solution by adding the stock solution to the chosen vehicle components.
-
Vortex or sonicate at low power until the solution is homogeneous.
-
Protocol for Pharmacokinetic Studies
This protocol is designed to determine the pharmacokinetic profile of (-)-decursinol.
-
Animal Model: CD-1 mice are a suitable model for these studies.[1]
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle, providing standard chow and water ad libitum.[10] Allow for at least one week of acclimatization before the experiment.[10]
-
Administration:
-
Blood Sampling:
-
Sample Processing:
Protocol for Anti-Cancer Efficacy in a Xenograft Model
This protocol outlines the steps to evaluate the anti-tumor activity of (-)-decursinol in a prostate cancer xenograft model.
-
Animal Model: SCID-NSG mice are used for xenograft studies with human cancer cell lines.[2][7]
-
Cell Line: LNCaP/AR-Luc cells, which overexpress the androgen receptor, can be used.[2][7]
-
Tumor Implantation: Subcutaneously inoculate the cancer cells into the mice.[2][7]
-
Treatment:
-
Monitoring and Endpoint:
Protocol for Evaluating Anti-Inflammatory Effects in a Sepsis Model
This protocol is for assessing the protective effects of (-)-decursinol in a lipopolysaccharide (LPS)-induced sepsis model.
-
Induction of Sepsis: Administer a lethal dose of LPS (e.g., 20 mg/kg, i.p.) or a combination of LPS and D-galactosamine (LPS/GalN) to induce sepsis.[5]
-
Treatment:
-
Administer (-)-decursinol (e.g., 1-100 mg/kg) via intraperitoneal injection 30 minutes prior to the LPS/GalN injection.[5]
-
-
Outcome Measurement:
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Workflow for in vivo pharmacokinetic studies of (-)-decursinol.
Caption: Inhibition of the NF-κB inflammatory pathway by (-)-decursinol.
Caption: Experimental workflow for a cancer xenograft study.
References
- 1. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica Gigas Pyranocoumarins, in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica gigas Pyranocoumarins, in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protective Effect of Decursinol on Mouse Models of Sepsis: Enhancement of Interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling [frontiersin.org]
- 7. worldscientific.com [worldscientific.com]
- 8. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Efficacy Testing of (-)-Decursinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Decursinol, a pyranocoumarin (B1669404) compound isolated from the roots of Angelica gigas Nakai, has emerged as a promising natural product with a diverse range of pharmacological activities. Preclinical in vitro and in vivo studies have highlighted its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. These multifaceted properties make (-)-decursinol and its derivatives, such as decursin (B1670152) and decursinol (B1670153) angelate, compelling candidates for further investigation in drug discovery and development.
These application notes provide a comprehensive guide for researchers to evaluate the in vitro efficacy of (-)-Decursinol. This document outlines detailed protocols for key cell-based assays to assess its cytotoxic, pro-apoptotic, anti-inflammatory, and neuroprotective effects. Additionally, it summarizes quantitative data from various studies to provide a comparative reference for experimental design and data interpretation. The included diagrams of signaling pathways and experimental workflows offer a visual representation of the compound's mechanisms of action and the methodologies for its evaluation.
Data Presentation: Quantitative Efficacy of (-)-Decursinol and Related Compounds
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for (-)-Decursinol and its related compounds in various in vitro assays. This data is crucial for selecting appropriate cell lines and determining relevant concentration ranges for screening and mechanistic studies.
Table 1: Anti-Cancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Decursin | 143B | Osteosarcoma | 54.2 (24h), 57.7 (48h) |
| Decursin | MG63 | Osteosarcoma | 54.3 (24h), 49.7 (48h) |
| Decursinol angelate | A375.SM | Melanoma | ~75 |
| Decursinol angelate | B16F10 | Melanoma | ~75 |
| Decursinol angelate | HCT-116 | Colon Cancer | >100 |
| Decursinol angelate | HepG2 | Liver Cancer | >100 |
| Decursinol angelate | PC-3 | Prostate Cancer | 13.63 |
| Decursin | A549 | Lung Cancer | 43.55 |
Table 2: Neuroprotective and Anti-inflammatory Activity
| Compound | Cell Model | Condition | Effective Concentration (µM) | Key Findings |
| Decursinol | Primary rat cortical cells | Glutamate-induced neurotoxicity | 0.1 - 10 | Significant neuroprotection |
| Decursin | Primary rat cortical cells | Glutamate-induced neurotoxicity | 0.1 - 10 | Significant neuroprotection |
| Decursin | HT22 cells | Glutamate-induced neurotoxicity | 12.5 and 25 | Significantly improved cell viability |
| Decursinol angelate | Macrophage (Raw 264.7) cells | LPS-stimulated inflammation | Not specified | Inhibition of pro-inflammatory cytokines |
Experimental Protocols
This section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anti-cancer, pro-apoptotic, anti-inflammatory, and neuroprotective activities of (-)-Decursinol.
Anti-Cancer Activity: MTT Cell Viability Assay
This assay determines the effect of (-)-Decursinol on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[1][2][3][4]
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
(-)-Decursinol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of (-)-Decursinol in DMSO.
-
Perform serial dilutions of (-)-Decursinol in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Include a vehicle control (DMSO at the highest concentration used).
-
Replace the existing medium with 100 µL of the medium containing the different concentrations of (-)-Decursinol.
-
Incubate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Pro-Apoptotic Activity: Annexin V-FITC/PI Staining
This flow cytometry-based assay quantifies the induction of apoptosis by (-)-Decursinol by detecting the externalization of phosphatidylserine (B164497) in apoptotic cells.[5][6][7]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
(-)-Decursinol
-
DMSO
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of (-)-Decursinol (e.g., IC50 concentration determined from the MTT assay) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC and PI fluorescence can be detected in the FL1 and FL3 channels, respectively.
-
The cell populations are identified as:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Anti-Inflammatory Activity: NF-κB Reporter Assay
This assay measures the ability of (-)-Decursinol to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[8][9][10][11][12]
Materials:
-
Cell line (e.g., HEK293T or RAW264.7)
-
24-well plates
-
NF-κB luciferase reporter plasmid
-
Control plasmid with a constitutive promoter (e.g., Renilla luciferase)
-
Transfection reagent
-
(-)-Decursinol
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the NF-κB-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of (-)-Decursinol for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity in stimulated cells relative to unstimulated cells.
-
Determine the percentage inhibition of NF-κB activity by (-)-Decursinol.
-
Neuroprotective Activity: Glutamate-Induced Neurotoxicity Assay
This assay assesses the ability of (-)-Decursinol to protect primary neurons from excitotoxicity induced by glutamate (B1630785).[13][14][15][16][17]
Materials:
-
Primary cortical neurons (rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
96-well plates coated with poly-D-lysine
-
(-)-Decursinol
-
Glutamate
-
MTT or other cell viability assay reagents
-
Microplate reader
Protocol:
-
Cell Plating:
-
Plate primary cortical neurons in 96-well plates at a suitable density and culture for 7-10 days to allow for maturation.
-
-
Compound Treatment:
-
Pre-treat the neurons with various concentrations of (-)-Decursinol for 1-2 hours before glutamate exposure.
-
-
Glutamate-Induced Excitotoxicity:
-
Expose the neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for 5-15 minutes in a buffer solution.
-
Remove the glutamate-containing buffer and replace it with the original culture medium containing (-)-Decursinol.
-
Incubate for 24 hours.
-
-
Assessment of Neuroprotection:
-
Measure neuronal viability using the MTT assay as described in Protocol 1 or other suitable cell viability assays (e.g., LDH release assay).
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by (-)-Decursinol relative to the glutamate-only treated group.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro efficacy testing of (-)-Decursinol.
Caption: Key signaling pathways modulated by (-)-Decursinol.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Transcriptional Activity Assay using NKL reporter cells protocol v1 [protocols.io]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. innoprot.com [innoprot.com]
- 14. researchgate.net [researchgate.net]
- 15. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fujifilmcdi.com [fujifilmcdi.com]
- 17. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (-)-Decursinol in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Decursinol, a pyranocoumarin (B1669404) compound, has emerged as a molecule of significant interest in neuroscience research due to its potential neuroprotective properties. Derived from the roots of the traditional medicinal plant Angelica gigas Nakai, (-)-decursinol is a key bioactive metabolite of decursin (B1670152) and decursinol (B1670153) angelate. Preclinical studies have highlighted its efficacy in mitigating neuronal damage in various models of neurodegenerative diseases and acute neuronal injury. This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in utilizing (-)-decursinol for neuroscience research. It is important to note that much of the existing literature refers to "decursinol" without specifying the enantiomer, or in some cases refers to "(+)-decursinol". The data presented herein is based on studies of "decursinol," and researchers should consider this when designing experiments.
Mechanisms of Action
(-)-Decursinol exerts its neuroprotective effects through a multi-targeted approach, primarily by attenuating excitotoxicity and oxidative stress. The key mechanisms of action include:
-
Modulation of Glutamate-Induced Excitotoxicity: (-)-Decursinol has been shown to protect neurons from glutamate-induced damage. It effectively reduces the excessive influx of intracellular calcium ([Ca2+]i) that is triggered by the overactivation of glutamate (B1630785) receptors, a key event in the excitotoxic cascade.[1][2]
-
Antioxidant Activity: The compound enhances the cellular antioxidant defense system. It helps to prevent the depletion of glutathione (B108866) (GSH), a critical endogenous antioxidant, and preserves the activity of antioxidant enzymes such as glutathione peroxidase.[1] This action helps to neutralize reactive oxygen species (ROS) and reduce oxidative stress, a common pathological feature in many neurodegenerative disorders.
-
Potential Activation of the Nrf2 Pathway: While more extensively studied for its precursors, decursin and decursinol angelate, it is plausible that (-)-decursinol contributes to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a master regulator of antioxidant responses, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes.
-
Anti-inflammatory Effects: Chronic inflammation is a key contributor to the progression of neurodegenerative diseases. Decursin and its derivatives have demonstrated anti-inflammatory properties, suggesting a potential role for (-)-decursinol in modulating neuroinflammatory processes.[5]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of decursinol.
Table 1: In Vitro Neuroprotective Effects of Decursinol
| Cell Line | Insult | Concentration Range | Key Quantitative Outcomes | Reference(s) |
| Primary Rat Cortical Neurons | Glutamate | 0.1 - 10.0 µM | Significant neuroprotective activity observed with pre-treatment and co-treatment. | [1] |
| Primary Rat Cortical Neurons | Glutamate | Not specified | Effectively reduced the glutamate-induced increase in intracellular calcium ([Ca2+]i). | [1][6] |
| PC12 Cells | Amyloid β-protein (Aβ) | Not specified | Markedly reversed Aβ-induced cytotoxicity and lipid peroxidation; increased glutathione levels. | [7] |
Table 2: In Vivo Neuroprotective and Pharmacokinetic Parameters of Decursinol
| Animal Model | Condition | Dosage | Key Findings | Reference(s) |
| Mice | Acute thermal and neuropathic pain | 50 mg/kg (i.p.) | Induced antinociception and reversed mechanical allodynia. | [8] |
| Rats | Pharmacokinetic study | Not specified | High oral bioavailability (>45%) and rapid absorption. | [5][9] |
| Mice | Scopolamine-induced amnesia | 1 and 5 mg/kg (i.p.) | Significantly ameliorated amnesia and inhibited acetylcholinesterase (AChE) activity in the hippocampus. | [10] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Figure 1: Proposed mechanism of (-)-Decursinol in mitigating glutamate-induced excitotoxicity.
Figure 2: Postulated role of (-)-Decursinol in the activation of the Nrf2 antioxidant pathway.
Figure 3: General experimental workflow for assessing the neuroprotective effects of (-)-Decursinol.
Experimental Protocols
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol describes a general method for assessing the neuroprotective effects of (-)-decursinol against glutamate-induced excitotoxicity in primary neuronal cultures.[1][6]
Materials:
-
Primary cortical neurons (rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
(-)-Decursinol
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
96-well plates
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a suitable density and culture for several days to allow for maturation.
-
Compound Pre-treatment:
-
Prepare a stock solution of (-)-decursinol in DMSO.
-
Perform serial dilutions of (-)-decursinol in culture medium to achieve final concentrations ranging from 0.1 to 10 µM.
-
Pre-treat the neurons with the (-)-decursinol solutions for 1-2 hours. Include a vehicle control (DMSO at the highest concentration used).
-
-
Glutamate Insult:
-
Following pre-treatment, expose the neurons to a neurotoxic concentration of glutamate (e.g., 100-250 µM) for 24 hours.
-
A control group without glutamate exposure should be included.
-
-
Cell Viability Assessment (MTT Assay):
-
After the glutamate insult, remove the culture medium.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group (untreated, no glutamate).
-
Compare the viability of cells treated with (-)-decursinol and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
-
In Vivo Efficacy in a Mouse Model of Alzheimer's Disease (AD)
This protocol provides a general workflow for evaluating the efficacy of (-)-decursinol in an amyloid-beta (Aβ)-induced mouse model of AD.[7]
Materials:
-
AD mouse model (e.g., APP/PS1) or wild-type mice for Aβ injection
-
(-)-Decursinol
-
Vehicle for administration (e.g., saline, corn oil)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Histology and immunohistochemistry reagents
Protocol:
-
Animal Model and Treatment:
-
Use a transgenic mouse model of AD or induce AD-like pathology by intracerebroventricular (ICV) injection of Aβ oligomers.
-
Administer (-)-decursinol orally or via intraperitoneal injection at a predetermined dose (e.g., 20-50 mg/kg) for a specified duration (e.g., several weeks). A vehicle-treated control group is essential.
-
-
Behavioral Testing (Morris Water Maze):
-
After the treatment period, conduct the Morris water maze test to assess spatial learning and memory.
-
Acquisition Phase: Train mice to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency.
-
Probe Trial: Remove the platform and measure the time spent in the target quadrant where the platform was previously located.
-
-
Histopathological and Biochemical Analysis:
-
Following behavioral testing, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify Aβ plaque deposition and neuroinflammation (e.g., staining for Iba1 for microglia and GFAP for astrocytes).
-
Conduct biochemical assays (e.g., ELISA) to measure levels of Aβ and inflammatory cytokines in brain homogenates.
-
-
Data Analysis:
-
Compare the behavioral performance, Aβ pathology, and neuroinflammation levels between the (-)-decursinol-treated group and the vehicle-treated control group.
-
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes a method to measure changes in intracellular calcium levels in response to glutamate and the modulatory effect of (-)-decursinol using a fluorescent calcium indicator like Fura-2.[1][2]
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons or a suitable cell line)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Glutamate
-
(-)-Decursinol
-
Fluorescence imaging system or plate reader capable of ratiometric measurement
Protocol:
-
Cell Loading with Fura-2 AM:
-
Incubate the cultured cells with Fura-2 AM (e.g., 2-5 µM) and a similar concentration of Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye.
-
-
Baseline Fluorescence Measurement:
-
Mount the cells on the fluorescence imaging system.
-
Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
-
Compound Application and Stimulation:
-
Add (-)-decursinol (at the desired concentration, e.g., 10 µM) to the cells and incubate for a short period (e.g., 5-10 minutes).
-
Stimulate the cells with glutamate (e.g., 100 µM) while continuously recording the fluorescence ratio.
-
-
Data Analysis:
-
The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Calculate the change in the fluorescence ratio upon glutamate stimulation in the presence and absence of (-)-decursinol to determine its effect on calcium influx.
-
Conclusion
(-)-Decursinol is a promising natural compound for neuroscience research, with demonstrated neuroprotective effects against excitotoxicity and oxidative stress. Its multifaceted mechanism of action makes it a valuable tool for investigating the pathology of neurodegenerative diseases and for the development of novel therapeutic strategies. The protocols and data provided in this document serve as a foundation for researchers to further explore the potential of (-)-decursinol in this critical area of research. Further investigation is warranted to fully elucidate its signaling pathways, particularly the distinction between the activities of its enantiomers, and to translate the promising preclinical findings into clinical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing (-)-Decursinol as a Tool for Studying Neuroinflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Decursinol is a pyranocoumarin (B1669404) compound that has garnered significant interest for its potential neuroprotective and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for utilizing (-)-Decursinol as a tool to investigate neuroinflammation. Neuroinflammation is a key pathological feature of various neurodegenerative diseases, and compounds that can modulate this process are valuable for both basic research and drug development. These guidelines will assist researchers in employing (-)-Decursinol to study its effects on key inflammatory pathways and mediators in relevant in vitro models.
Mechanism of Action
(-)-Decursinol and its closely related analogue, decursinol (B1670153) angelate, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]
Inhibition of NF-κB Pathway:
Lipopolysaccharide (LPS), a potent inflammatory stimulus, activates the NF-κB pathway. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα allows the p50/p65 NF-κB subunits to translocate to the nucleus, where they bind to the DNA and initiate the transcription of pro-inflammatory genes. (-)-Decursinol and its derivatives have been observed to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of downstream inflammatory targets.[1][2]
Modulation of MAPK Pathway:
The MAPK pathway, which includes kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Upon stimulation with LPS, these kinases are phosphorylated and activated, leading to the activation of transcription factors that promote the expression of inflammatory mediators. Studies have shown that decursinol angelate can suppress the phosphorylation of ERK, suggesting that the modulation of the MAPK pathway is another mechanism by which these compounds exert their anti-inflammatory effects.[2]
By inhibiting these central signaling pathways, (-)-Decursinol effectively reduces the production of various pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of decursin (B1670152) and decursinol angelate on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial and macrophage cell lines. While specific quantitative data for (-)-Decursinol is limited in the reviewed literature, the data for these closely related compounds provide a strong rationale for its investigation.
Table 1: Inhibitory Effect of Decursin on Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells [1]
| Decursin Concentration (µM) | NO Production (% of LPS Control) |
| 1 | ~90% |
| 10 | ~70% |
| 50 | ~30% |
Data are estimated from the graphical representation in the cited source and represent the approximate percentage of NO production relative to the LPS-stimulated control group.
Table 2: Inhibitory Effect of Decursinol Angelate on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages [2]
| Treatment | IL-1β Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | Not Detected | Not Detected |
| LPS (1 µg/mL) | ~150 | ~3500 |
| LPS + Decursinol Angelate (30 µM) | ~50 | ~1500 |
Data are estimated from the graphical representation in the cited source and represent the approximate concentrations of secreted cytokines.
Mandatory Visualization
Caption: Signaling pathway of (-)-Decursinol's anti-inflammatory action.
Caption: General experimental workflow for studying (-)-Decursinol.
Experimental Protocols
1. Cell Culture and LPS Stimulation of BV-2 Microglial Cells
This protocol describes the culture of BV-2 murine microglial cells and their stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
(-)-Decursinol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks (T-75)
-
Multi-well plates (6-well, 24-well, or 96-well)
-
Humidified incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Cell Culture:
-
Culture BV-2 cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency. To passage, aspirate the medium, wash the cells once with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, resuspend the pellet in fresh medium, and re-seed into new flasks.
-
-
Cell Seeding for Experiments:
-
Seed BV-2 cells into appropriate multi-well plates at a density of 2.5 x 10⁵ cells/mL. Allow the cells to adhere and grow for 24 hours.
-
-
(-)-Decursinol Pre-treatment:
-
Prepare stock solutions of (-)-Decursinol in DMSO.
-
Dilute the stock solution to desired final concentrations in DMEM. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.
-
Aspirate the medium from the cells and replace it with medium containing the different concentrations of (-)-Decursinol or vehicle (DMSO).
-
Incubate the cells for 1 hour.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS or DMEM.
-
Add LPS to each well to a final concentration of 1 µg/mL.
-
Include a control group of cells treated with vehicle only (no LPS or (-)-Decursinol) and a group treated with LPS and vehicle.
-
Incubate the cells for the desired time period depending on the endpoint being measured (e.g., 24 hours for cytokine and nitric oxide analysis, shorter times for signaling pathway studies).
-
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water
-
Sodium nitrite (NaNO₂) standard solution (1 M)
-
Cell culture supernatant
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a standard curve of sodium nitrite (0-100 µM) by serially diluting the 1 M stock solution in DMEM.
-
After the desired incubation time, collect 50 µL of cell culture supernatant from each well of the experimental plate and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
3. Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for quantifying the levels of TNF-α, IL-6, and IL-1β in cell culture supernatants using commercially available ELISA kits.
-
Materials:
-
Mouse TNF-α, IL-6, and IL-1β ELISA kits (follow manufacturer's instructions)
-
Cell culture supernatant
-
Wash buffer (usually provided in the kit)
-
Assay diluent (usually provided in the kit)
-
TMB substrate solution (usually provided in the kit)
-
Stop solution (usually provided in the kit)
-
96-well ELISA plates (pre-coated or to be coated)
-
Microplate reader
-
-
Protocol:
-
Prepare standards and samples according to the kit's instructions.
-
Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells of the ELISA plate.
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
Wash the wells several times with wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate as directed.
-
Wash the wells again.
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate until color develops.
-
Add 100 µL of stop solution to stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
4. Western Blot Analysis of Inflammatory Proteins and Signaling Molecules
This protocol outlines the steps for detecting the protein expression of iNOS, COX-2, and the phosphorylation status of key signaling molecules like IκBα and ERK by Western blotting.
-
Materials:
-
Cell lysates
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin. For phosphorylated proteins, normalize to the total protein level.
-
-
Conclusion
(-)-Decursinol presents a valuable pharmacological tool for the investigation of neuroinflammatory processes. By utilizing the protocols and understanding the mechanisms outlined in these application notes, researchers can effectively study the anti-inflammatory potential of (-)-Decursinol and elucidate its role in modulating key signaling pathways and inflammatory mediators. This will contribute to a better understanding of neuroinflammation and may aid in the development of novel therapeutic strategies for neurodegenerative diseases.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decursinol Angelate Mitigates Sepsis Induced by Methicillin-Resistant Staphylococcus aureus Infection by Modulating the Inflammatory Responses of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (-)-Decursinol
Application Note and Protocol
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of (-)-Decursinol in biological matrices using High-Performance Liquid Chromatography (HPLC). This methodology is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
(-)-Decursinol is a pyranocoumarin (B1669404) compound and a major active metabolite of decursin (B1670152) and decursinol (B1670153) angelate, which are extracted from the roots of the traditional medicinal herb Angelica gigas Nakai.[1][2] These compounds have garnered significant interest due to their potential pharmacological activities, including anti-inflammatory and anti-tumor effects.[2][3] Accurate and reliable quantitative analysis of (-)-Decursinol is crucial for understanding its pharmacokinetics, metabolism, and overall therapeutic potential. The HPLC method detailed herein offers a robust and sensitive approach for the determination of (-)-Decursinol in biological samples.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify (-)-Decursinol. The protocol involves an efficient liquid-liquid extraction step to isolate the analyte from the biological matrix. Chromatographic separation is achieved on a C18 column with a gradient elution program using a mobile phase composed of acetonitrile (B52724) and water.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of (-)-Decursinol from plasma and tissue homogenates.[1]
Materials:
-
Biological sample (e.g., 100 µL of plasma or tumor homogenate)
-
Ethyl acetate (B1210297)
-
Methanol (B129727) (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 500 µL of ethyl acetate.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of methanol.
-
Vortex briefly to dissolve the residue.
-
The sample is now ready for HPLC analysis. Inject a 20 µL aliquot into the HPLC system.
HPLC Instrumentation and Conditions
Instrumentation:
-
An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector (e.g., Agilent 1200 series or equivalent).[2]
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., Polarity dC18, 4.6 x 250 mm, 5 µm)[2][4] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Elution | 0-2 min: 25% B; 2-3 min: 25-50% B; 3-8 min: 50% B; 8-9 min: 50-25% B; 9-10 min: 25% B[5] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 330 nm[5] |
Standard Preparation
Materials:
-
(-)-Decursinol reference standard
-
Methanol (HPLC grade)
Procedure:
-
Prepare a stock solution of (-)-Decursinol (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).
-
These working standards will be used to construct a calibration curve.
Data Presentation
The performance of the HPLC method for the analysis of (-)-Decursinol and related compounds has been validated in several studies. The following tables summarize key quantitative data.
Table 1: Method Validation Parameters for (-)-Decursinol Analysis in Biological Matrices
| Parameter | Result | Reference |
| Lower Limit of Quantitation (LLOQ) | ~0.2 µg/mL (in mouse plasma) | [1] |
| Extraction Efficiency | 82-95% (in mouse plasma and tumor homogenate) | [1] |
| Linearity (r²) | > 0.995 | [6] |
| Intra-day Precision (%RSD) | < 9.09% | [5] |
| Inter-day Precision (%RSD) | < 6.17% | [5] |
| Intra-day Accuracy | 90.60% - 108.24% | [5] |
| Inter-day Accuracy | 96.13% - 107.04% | [5] |
Table 2: UHPLC-MS/MS Method Parameters for High-Sensitivity Analysis
For higher sensitivity and selectivity, a UHPLC-MS/MS method can be employed.
| Parameter | Value | Reference |
| Column | Kinetex® C18 and Capcell core C18 (dual columns) | [5][6] |
| Mobile Phase | Water and Acetonitrile with gradient elution | [5] |
| Flow Rate | 0.3 mL/min | [5] |
| Injection Volume | 5 µL | [5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |
| MRM Transition (m/z) | 246.8 → 212.9 | [5][6] |
| LLOQ | 0.05 ng/mL (in human plasma) | [5] |
Visualizations
Experimental Workflow for HPLC Analysis of (-)-Decursinol
Caption: Workflow for the HPLC analysis of (-)-Decursinol.
Signaling Pathway Inhibition by Decursinol Angelate
While this document focuses on (-)-Decursinol, its precursor, decursinol angelate, has been shown to inhibit inflammatory pathways.
Caption: Inhibition of the LPS-induced inflammatory pathway by decursinol angelate.[2]
References
- 1. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis and Extraction Methods of Decursin and Decursinol Angelate in Angelica gigas Roots -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 5. Simultaneous Determination of Decursin, Decursinol Angelate, Nodakenin, and Decursinol of Angelica gigas Nakai in Human Plasma by UHPLC-MS/MS: Application to Pharmacokinetic Study [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Investigating the Anti-Cancer Effects of (-)-Decursinol in Cell Culture
Introduction
(-)-Decursinol and its derivatives, such as (-)-decursinol angelate, are natural coumarin (B35378) compounds isolated from the root of Angelica gigas Nakai.[1][2] These compounds have garnered significant interest in oncological research due to their potent anti-cancer properties, which include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and causing cell cycle arrest in a variety of cancer cell lines.[1][3] Their mechanisms of action involve the modulation of multiple critical signaling pathways often dysregulated in cancer.[1][4] These application notes provide a summary of quantitative data, detailed protocols for essential cell-based assays, and visual diagrams of the molecular pathways involved, serving as a comprehensive resource for researchers studying the therapeutic potential of (-)-Decursinol.
Quantitative Data Summary: Cytotoxicity of Decursinol (B1670153) Derivatives
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic effects of decursin (B1670152) and decursinol angelate have been evaluated across numerous cancer cell lines, with results summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| (-)-Decursinol Angelate | PC-3 | Prostate Cancer | 13.63 | 72 |
| (-)-Decursin | HCT-116 | Colorectal Cancer | 50.33 | 48 |
| (-)-Decursin | HCT-8 | Colorectal Cancer | 49.68 | 48 |
| (-)-Decursin | U87 | Glioblastoma | 49.01 | Not Specified |
| (-)-Decursinol Angelate | B16F10 | Melanoma | ~75 | 24 |
| (-)-Decursin | HeLa | Cervical Cancer | ~10 | Not Specified |
| (-)-Decursin | NCI/ADR-RES | Ovarian Cancer | ~23 µg/mL | Not Specified |
Table 1: Reported IC50 values for (-)-Decursin and (-)-Decursinol Angelate in various human cancer cell lines. Data compiled from multiple studies.[1][3][5][6]
Experimental Protocols and Workflows
The following section details standardized protocols for assessing the anti-cancer effects of (-)-Decursinol.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7]
Experimental Workflow: MTT Assay
Caption: General workflow for determining cell viability using the MTT assay.
Protocol: MTT Assay
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of (-)-Decursinol in culture medium.[8] Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of the compound (e.g., 0-100 µM).[8] Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1][8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[1][8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Shake the plate for 10-15 minutes to ensure complete dissolution.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.[8]
-
Apoptosis Quantification by Annexin V/PI Staining
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[8] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC).[9] Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes.[9]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Protocol: Annexin V-FITC/PI Staining
-
Materials:
-
Treated and control cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)[1]
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of (-)-Decursinol for 24-48 hours.[8] Include vehicle control and positive control (e.g., staurosporine) groups.[8]
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant containing floating cells.[8]
-
Washing: Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.[8]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube.[1] Analyze the samples by flow cytometry within one hour.[8]
-
Data Interpretation: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry with PI staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[10] This is crucial for determining if a compound induces cell cycle arrest.
Protocol: Cell Cycle Analysis
-
Materials:
-
Treated and control cells
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest and wash cells as described in the apoptosis protocol (Steps 1-3).
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add the cells drop-wise into 3 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale.[11]
-
Analysis: Use cell cycle analysis software to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10] An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.[12]
-
(-)-Decursinol's Mechanism of Action: Signaling Pathways
(-)-Decursinol induces apoptosis primarily through the intrinsic (mitochondrial) pathway.[13] This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[4][13]
(-)-Decursinol Induced Intrinsic Apoptosis Pathway
Caption: (-)-Decursinol induces apoptosis via the mitochondrial pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 5. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Decursinol Angelate Arrest Melanoma Cell Proliferation by Initiating Cell Death and Tumor Shrinkage via Induction of Apoptosis [mdpi.com]
Application Notes and Protocols for In Vivo Antinociceptive Studies of (-)-Decursinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antinociceptive (pain-relieving) properties of (-)-Decursinol in various preclinical animal models. The information presented is intended to guide researchers in designing and executing robust in vivo experiments to assess the analgesic potential of this compound.
Introduction
(-)-Decursinol, a coumarin (B35378) compound isolated from the roots of Angelica gigas Nakai, has demonstrated significant antinociceptive effects in multiple animal pain models.[1][2] Its mechanism of action appears to be multifactorial, involving modulation of several neurotransmitter systems and inflammatory pathways.[1][3][4] This document outlines standardized procedures for thermal and chemical-induced pain assays to characterize the analgesic profile of (-)-Decursinol.
Data Presentation: Efficacy of (-)-Decursinol in Murine Pain Models
The following tables summarize the effective dose ranges and observed effects of orally administered (-)-Decursinol in commonly used mouse models of nociception.
Table 1: Thermal Nociception Models
| Test | Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Endpoint | Reference |
| Hot Plate Test | ICR Mice | Oral | 5 - 200 | Increased latency to paw licking or jumping | [1] |
| Male Mice | Intraperitoneal | 50 - 70 | Increased latency (MPE %) | [5][6] | |
| Tail-Flick Test | ICR Mice | Oral | 5 - 200 | Increased tail-flick latency | [1] |
| Male Mice | Intraperitoneal | 50 - 70 | Increased latency (MPE %) | [5][6] |
%MPE = Percent Maximum Possible Effect
Table 2: Chemical Nociception Models
| Test | Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Endpoint | Reference |
| Acetic Acid-Induced Writhing Test | ICR Mice | Oral | 5 - 200 | Reduction in the number of writhes | [1] |
| Male Mice | Oral | 25 - 50 | Reduction in the number of writhes | [2] | |
| Formalin Test (Phase 1 - Neurogenic) | ICR Mice | Oral | 5 - 200 | Reduced paw licking/biting time | [1] |
| Formalin Test (Phase 2 - Inflammatory) | ICR Mice | Oral | 5 - 200 | Reduced paw licking/biting time | [1] |
Experimental Protocols
Hot Plate Test
This method assesses the central antinociceptive activity of a compound by measuring the latency of a thermal pain reflex.[7][8][9]
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Columbus Instruments, Ugo Basile).[10][11][12]
-
Plexiglass cylinder to confine the animal on the hot plate.[10]
-
(-)-Decursinol.
-
Vehicle (e.g., 1% Tween 80 in saline).[13]
-
Standard analgesic (e.g., Morphine).
-
Male ICR mice (20-25 g).[1]
Procedure:
-
Acclimatization: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Apparatus Setup: Set the hot plate temperature to 52-55°C.[9][14]
-
Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception, such as paw licking, shaking, or jumping.[10][14] A cut-off time of 20-30 seconds should be established to prevent tissue damage.[10]
-
Drug Administration: Administer (-)-Decursinol (e.g., 10, 30, 50, 70 mg/kg, i.p. or 5-200 mg/kg, p.o.), vehicle, or a standard analgesic to different groups of mice.[1][5]
-
Post-Treatment Latency: At a predetermined time after administration (e.g., 30 minutes for i.p. or 60 minutes for p.o.), place the mice back on the hot plate and record the response latency as described in step 3.[5][6]
-
Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[10][14]
Tail-Flick Test
This test also measures central analgesic activity by quantifying the latency of the tail withdrawal reflex from a thermal stimulus.[15][16]
Materials:
-
Tail-flick apparatus with a radiant heat source.[17]
-
Mouse restrainer.[17]
-
(-)-Decursinol.
-
Vehicle.
-
Standard analgesic.
-
Male ICR mice (20-25 g).[1]
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing environment.
-
Baseline Latency: Gently place the mouse in the restrainer with its tail exposed. Position the tail over the radiant heat source and start the timer. The timer stops automatically when the mouse flicks its tail. Record the baseline latency. A cut-off time of 10-12 seconds is recommended to prevent tissue injury.[18]
-
Drug Administration: Administer (-)-Decursinol, vehicle, or a standard analgesic to respective groups.
-
Post-Treatment Latency: At specified time points post-administration (e.g., 30 minutes), repeat the latency measurement as in step 2.[5]
-
Data Analysis: Analyze the data as the change in latency from baseline or calculate the %MPE.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity by observing the reduction of chemically induced visceral pain.[19][20]
Materials:
-
Observation chambers.[19]
-
(-)-Decursinol.
-
Vehicle.
-
Standard analgesic (e.g., Indomethacin).[22]
-
Male ICR mice (20-25 g).[1]
Procedure:
-
Acclimatization: Place mice in the observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer (-)-Decursinol, vehicle, or a standard analgesic orally or intraperitoneally.
-
Induction of Writhing: After a suitable absorption period (e.g., 30-60 minutes), administer acetic acid (10 mL/kg) via intraperitoneal injection.[21][22]
-
Observation: Immediately after acetic acid injection, place the mouse back in the observation chamber and start a timer. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a duration of 10-15 minutes.[13][19]
-
Data Analysis: Calculate the mean number of writhes for each group. The percent inhibition of writhing is determined using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100.
Formalin Test
This test is a model of tonic chemical pain and can differentiate between neurogenic (Phase 1) and inflammatory (Phase 2) pain mechanisms.[23][24][25]
Materials:
-
Observation chambers with mirrors for clear viewing of the paws.[25]
-
(-)-Decursinol.
-
Vehicle.
-
Standard analgesics (e.g., Morphine for both phases, NSAID for Phase 2).
-
Male ICR mice (20-25 g).[1]
Procedure:
-
Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes.
-
Drug Administration: Administer (-)-Decursinol, vehicle, or standard analgesics at an appropriate time before the formalin injection (e.g., 30-60 minutes).
-
Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[23][26]
-
Observation: Immediately after the injection, return the mouse to the chamber and record the cumulative time spent licking or biting the injected paw. The observation period is divided into two phases:
-
Data Analysis: Compare the total licking/biting time in each phase between the treated and control groups.
Visualization of Experimental Design and Signaling Pathways
Experimental Workflow
Caption: General workflow for in vivo antinociceptive testing of (-)-Decursinol.
Proposed Antinociceptive Signaling Pathway of (-)-Decursinol
Caption: Proposed mechanism of (-)-Decursinol's antinociceptive action.
References
- 1. Antinociceptive mechanisms of orally administered decursinol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analgesic effect of decursinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling [frontiersin.org]
- 7. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antinociception by hot plate test [bio-protocol.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. dol.inf.br [dol.inf.br]
- 13. saspublishers.com [saspublishers.com]
- 14. Thermal Antinociceptive Responses to Alcohol in DBA/2J and C57BL/6J Inbred Male and Female Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. diacomp.org [diacomp.org]
- 18. 2.5. Tail flick test [bio-protocol.org]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sid.ir [sid.ir]
- 22. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 26. researchgate.net [researchgate.net]
Measuring the Impact of (-)-Decursinol on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Decursinol, a pyranocoumarin (B1669404) compound isolated from the roots of Angelica gigas Nakai, and its isomer, decursin (B1670152), have garnered significant scientific interest for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. A fundamental aspect of their therapeutic potential lies in their ability to modulate various signaling pathways, consequently altering gene expression. These application notes provide a comprehensive guide to the techniques used to measure the effects of (-)-Decursinol on gene expression, offering detailed experimental protocols and summarizing key quantitative data.
Core Signaling Pathways Modulated by (-)-Decursinol
(-)-Decursinol exerts its biological effects by influencing several key intracellular signaling pathways that regulate gene expression. Understanding these pathways is crucial for designing experiments and interpreting results. The primary pathways affected include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. (-)-Decursinol has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[1][2]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is critical for cytokine signaling and immune responses. (-)-Decursinol can inhibit the phosphorylation of STAT3, a key transcription factor in this pathway, thereby downregulating the expression of genes involved in cell survival and proliferation.
-
MAPK Pathway: The mitogen-activated protein kinase pathway, including ERK, JNK, and p38, regulates a wide range of cellular processes such as proliferation, differentiation, and apoptosis. (-)-Decursinol has been observed to modulate the phosphorylation status of key proteins within this pathway.[3][4]
-
NF-κB Pathway: The nuclear factor-kappa B pathway is a major regulator of inflammatory responses and cell survival. (-)-Decursinol can inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory and anti-apoptotic genes.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of (-)-Decursinol (Decursinol Angelate) and its isomer Decursin on cancer cell viability and the expression of key proteins involved in apoptosis.
Table 1: Comparative Cytotoxicity (IC50 Values) of (-)-Decursinol Angelate and Decursin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) |
| PC-3 | Prostate Cancer | (-)-Decursinol Angelate | 13.63 | Not Specified |
| DU145 | Prostate Cancer | Decursin | ~70 | 48 |
| A549 | Lung Cancer | Decursin | 43.55 | Not Specified |
| 143B | Osteosarcoma | Decursin | 54.2 | 24 |
| MG63 | Osteosarcoma | Decursin | 54.3 | 24 |
| B16F10 | Melanoma | (-)-Decursinol Angelate | 75 | Not Specified |
| HCT-116 | Colorectal Cancer | Decursin | 50.33 | 48 |
| HCT-8 | Colorectal Cancer | Decursin | 49.68 | 48 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[8][9]
Table 2: Effect of (-)-Decursinol and Decursin on Apoptosis-Related Protein Expression
| Protein | Effect | Cell Line(s) | Compound | Concentration (µM) | Fold Change/Observation |
| Anti-Apoptotic | |||||
| Bcl-2 | Downregulation | HCT-116, HCT-8 | Decursin | 50, 100 | Dose-dependent decrease |
| Pro-Apoptotic | |||||
| Bax | Upregulation | HCT-116, HCT-8 | Decursin | 50, 100 | Dose-dependent increase[8] |
| Executioner Caspases & Substrates | |||||
| Cleaved Caspase-3 | Upregulation | HCT-116, HCT-8 | Decursin | 50, 100 | Dose-dependent increase[8] |
| Cleaved PARP | Upregulation | MCF-7, HCT-116, HCT-8 | Decursin | 50, 100 | Increased cleavage[8][10] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the impact of (-)-Decursinol on gene and protein expression, as well as on cellular phenotypes like viability and apoptosis.
Diagram: General Experimental Workflow
References
- 1. diva-portal.org [diva-portal.org]
- 2. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Decursinol angelate blocks transmigration and inflammatory activation of cancer cells through inhibition of PI3K, ERK and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decursin inhibits induction of inflammatory mediators by blocking nuclear factor-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decursin and decursinol angelate inhibit estrogen-stimulated and estrogen-independent growth and survival of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of (-)-Decursinol in Studies of Glutamate-Induced Neurotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Decursinol is a pyranocoumarin (B1669404) compound isolated from the roots of the traditional medicinal plant Angelica gigas Nakai.[1] Emerging preclinical research has identified its potential as a significant neuroprotective agent, particularly in the context of glutamate-induced neurotoxicity.[1][2] Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic when present in excessive concentrations, a phenomenon known as excitotoxicity.[3][4] This process is a key pathological mechanism in various neurological disorders, including ischemic stroke and neurodegenerative diseases.[1][5]
These application notes provide a comprehensive overview of the use of (-)-Decursinol in studying and mitigating glutamate-induced neuronal damage. Included are summaries of key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Mechanism of Action
(-)-Decursinol exerts its neuroprotective effects against glutamate-induced toxicity through a multi-faceted approach:
-
Reduction of Excitotoxicity: A primary mechanism is the attenuation of excessive intracellular calcium ([Ca²⁺]i) influx that results from the overactivation of glutamate receptors.[1][2][6] Studies suggest that (-)-Decursinol is more effective in protecting neurons against kainic acid (KA)-induced neurotoxicity compared to N-methyl-D-aspartate (NMDA)-induced damage, indicating a potential selectivity for non-NMDA receptors.[7]
-
Antioxidant Activity: (-)-Decursinol bolsters the cellular antioxidant defense system. It significantly prevents the glutamate-induced depletion of glutathione (B108866) (GSH), a crucial cellular antioxidant, and preserves the activity of the antioxidant enzyme glutathione peroxidase.[2][7] Furthermore, it effectively reduces the overproduction of cellular peroxides and other reactive oxygen species (ROS) that are hallmarks of glutamate-induced oxidative stress.[2][7]
Data Presentation
The neuroprotective efficacy of (-)-Decursinol has been quantified in several studies, primarily utilizing primary rat cortical neuron cultures. The data consistently demonstrates a dose-dependent protective effect.
Table 1: Neuroprotective Effects of (-)-Decursinol Against Glutamate-Induced Toxicity in Primary Rat Cortical Cells
| Compound | Concentration Range (µM) | Neurotoxic Insult | Key Quantitative Outcomes | Reference |
| (-)-Decursinol | 0.1 - 10.0 | Glutamate | Exerted significant neuroprotective activity in pre-treatment and co-treatment paradigms. | [2][6] |
| (-)-Decursinol | Not Specified | Glutamate | Effectively reduced the glutamate-induced increase in intracellular calcium ([Ca²⁺]i). | [3][6] |
| (-)-Decursinol | Not Specified | Glutamate | Significantly prevented the glutamate-induced decrease in glutathione levels and glutathione peroxidase activity. | [2][7] |
Signaling Pathways and Experimental Workflows
Glutamate-Induced Neurotoxicity Pathway
Excessive glutamate release leads to the overactivation of its receptors (NMDA and AMPA/Kainate), causing a massive influx of Ca²⁺. This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal cell death.
Caption: (-)-Decursinol's intervention in the glutamate-induced neurotoxicity cascade.
Experimental Workflow for Assessing Neuroprotection
The following diagram outlines a typical workflow for evaluating the neuroprotective effects of (-)-Decursinol against glutamate-induced toxicity in a primary neuronal culture model.
Caption: Workflow for evaluating the neuroprotective effects of (-)-Decursinol.
Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature for studying the neuroprotective effects of (-)-Decursinol.
Primary Rat Cortical Neuron Culture
-
Source: Cerebral cortices from fetal rats (17-19 days of gestation).[8]
-
Procedure:
-
Dissect the cerebral cortices in a sterile environment.
-
Dissociate the tissue into single cells using mechanical trituration and/or enzymatic digestion (e.g., trypsin).
-
Plate the dissociated cells onto poly-L-lysine-coated culture dishes or coverslips.[8]
-
Culture the cells in a suitable medium, such as Neurobasal medium supplemented with B27 and L-glutamine, or Eagle's minimal essential medium with serum.[8][9]
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂ for 10-14 days to allow for maturation before experimentation.[8]
-
Glutamate-Induced Neurotoxicity Assay
-
Objective: To induce neuronal cell death via excitotoxicity.
-
Procedure:
-
After the primary neurons have matured in culture (e.g., 10-14 days), replace the culture medium.
-
Treatment Paradigms:
-
Glutamate Exposure: Introduce a neurotoxic concentration of L-glutamic acid (e.g., 50-250 µM) to the cultures.[3][10] Note: The optimal concentration can vary depending on cell density and culture conditions and should be determined empirically.[11]
-
Incubate the cells for a defined period (e.g., 10 minutes to 24 hours).[3][8]
-
Following incubation, proceed to endpoint assays to quantify neuroprotection.
-
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[3]
-
Procedure:
-
After the glutamate and (-)-Decursinol treatment period, remove the culture medium.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[3]
-
Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).[1][3]
-
Data Analysis: Calculate cell viability as a percentage relative to the control group (untreated, no glutamate). Compare the viability of cells treated with glutamate alone to those treated with (-)-Decursinol and glutamate.[1]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Uses the dichlorofluorescin diacetate (DCF-DA) assay. DCF-DA is a cell-permeable dye that, once inside the cell, is deacetylated and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[3]
-
Procedure:
-
Following treatment, wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCF-DA solution (e.g., 10 µM) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells again to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.
-
Data Analysis: Compare the fluorescence intensity of treated groups to the control group to determine the relative levels of intracellular ROS.
-
Conclusion
(-)-Decursinol has demonstrated consistent and significant neuroprotective properties in in-vitro models of glutamate-induced neurotoxicity. Its dual action of mitigating excitotoxicity by reducing calcium influx and combating oxidative stress makes it a compelling candidate for further investigation in the development of therapies for neurological conditions underpinned by excitotoxic damage. The protocols and data presented here provide a foundational guide for researchers aiming to explore the therapeutic potential of (-)-Decursinol and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. [Experimental techniques for developing new drugs acting on dementia (11)--Experimental methods on glutamate neurotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Anti-Angiogenic Potential of (-)-Decursinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Decursinol, a pyranocoumarin (B1669404) compound isolated from the roots of Angelica gigas, and its analog decursinol (B1670153) angelate, have emerged as promising candidates for anti-cancer and anti-inflammatory therapies.[1][2] A significant aspect of their therapeutic potential lies in their ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][3] This document provides detailed application notes and experimental protocols for assessing the anti-angiogenic activity of (-)-Decursinol, focusing on its effects on human umbilical vein endothelial cells (HUVECs). The primary mechanism of action involves the suppression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1][2]
Data Presentation: Inhibitory Activity of (-)-Decursinol and Related Compounds
The following tables summarize the quantitative data on the anti-angiogenic effects of (-)-Decursinol and its derivatives on HUVECs. While specific IC50 values for (-)-Decursinol in these assays are not consistently reported in the literature, the data is presented as percentage inhibition at given concentrations.
Table 1: Inhibition of HUVEC Proliferation
| Compound | Concentration (µM) | Inhibition (%) | Notes |
| (-)-Decursinol | Not explicitly stated | Dose-dependent inhibition | Inhibits VEGF-induced proliferation.[3] |
| Decursinol angelate | 20 | Significant | Inhibits VEGF-induced proliferation.[2] |
Table 2: Inhibition of HUVEC Migration
| Compound | Concentration (µM) | Inhibition (%) | Notes |
| (-)-Decursinol | 10 | Near complete | Inhibited VEGF-induced migration to control levels. |
| Decursinol angelate | 20 | Significant | Inhibits VEGF-induced migration.[2] |
Table 3: Inhibition of HUVEC Tube Formation
| Compound | Concentration (µM) | Inhibition (%) | Notes |
| (-)-Decursinol | Not explicitly stated | Dose-dependent inhibition | Inhibits VEGF-induced tube formation.[3] |
| Decursinol angelate | 20 | Significant | Inhibits VEGF-induced tube formation.[2] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
HUVEC Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
(-)-Decursinol
-
VEGF
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: After 24 hours, replace the medium with 100 µL of serum-free EGM-2 and incubate for 6-8 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of (-)-Decursinol in serum-free EGM-2. Add the desired concentrations of (-)-Decursinol to the wells, along with a final concentration of 20 ng/mL VEGF to stimulate proliferation. Include appropriate controls (vehicle control, VEGF alone).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-treated control.
HUVEC Migration Assay (Scratch Wound Assay)
This assay assesses the ability of cells to migrate and close a wound created in a confluent monolayer.
Materials:
-
HUVECs
-
EGM-2
-
FBS
-
Trypsin-EDTA
-
PBS
-
(-)-Decursinol
-
VEGF
-
24-well plates
-
Sterile 200 µL pipette tip
Protocol:
-
Cell Seeding: Seed HUVECs in 24-well plates and grow to 90-100% confluency.
-
Serum Starvation: Replace the medium with serum-free EGM-2 and incubate for 6-8 hours.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free EGM-2 containing different concentrations of (-)-Decursinol and 20 ng/mL VEGF.
-
Imaging: Capture images of the scratch at 0 hours and after 12-24 hours of incubation at 37°C.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
HUVEC Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2
-
FBS
-
Trypsin-EDTA
-
PBS
-
(-)-Decursinol
-
VEGF
-
Matrigel (or other basement membrane extract)
-
96-well plates
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in serum-free EGM-2 at a concentration of 2 x 10⁵ cells/mL.
-
Treatment: Mix the cell suspension with different concentrations of (-)-Decursinol and 20 ng/mL VEGF.
-
Plating: Add 100 µL of the cell suspension mixture to each Matrigel-coated well.
-
Incubation: Incubate the plate for 6-12 hours at 37°C in a 5% CO₂ incubator.
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring the total tube length and the number of branch points (nodes) using image analysis software.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing the phosphorylation status of key proteins in the VEGFR-2 signaling pathway.
Materials:
-
HUVECs
-
EGM-2
-
FBS
-
(-)-Decursinol
-
VEGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-VEGFR-2, anti-VEGFR-2, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Cell Culture and Treatment: Culture HUVECs to near confluency, serum starve, and then treat with (-)-Decursinol for 1-2 hours before stimulating with VEGF (50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for researchers to assess the anti-angiogenic properties of (-)-Decursinol. By utilizing these in vitro assays, it is possible to quantify its inhibitory effects on key angiogenic processes and elucidate its mechanism of action through the VEGFR-2 signaling pathway. These studies are crucial for the further development of (-)-Decursinol as a potential therapeutic agent for diseases driven by pathological angiogenesis.
References
- 1. Decursin and decursinol angelate inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Decursin and decursinol angelate inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway. | Semantic Scholar [semanticscholar.org]
- 3. Decursin and decursinol inhibit VEGF-induced angiogenesis by blocking the activation of extracellular signal-regulated kinase and c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the PI3K/Akt Signaling Pathway Using (-)-Decursinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Decursinol is a natural coumarin (B35378) compound isolated from the roots of Angelica gigas. It, along with its related compound decursinol (B1670153) angelate, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. A key mechanism underlying these biological activities is the modulation of critical intracellular signaling pathways, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a prominent target.
The PI3K/Akt signaling cascade is a central regulator of a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, particularly cancer. (-)-Decursinol has been shown to inhibit the PI3K/Akt pathway, leading to the suppression of downstream signaling events and subsequent induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
These application notes provide a comprehensive guide for researchers interested in utilizing (-)-Decursinol as a tool to investigate the PI3K/Akt signaling pathway. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative data regarding the effects of (-)-Decursinol and its derivatives on cancer cell lines, providing a basis for experimental design.
Table 1: Cytotoxicity of (-)-Decursinol and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| (-)-Decursinol | HCT-116 | Colorectal Cancer | 50.33 | 48 |
| (-)-Decursinol | HCT-8 | Colorectal Cancer | 49.68 | 48 |
| Decursinol angelate | PC-3 | Prostate Cancer | 13.63 | 72 |
| Decursinol angelate | B16F10 | Melanoma | ~50 (from graph) | 24 |
| Decursinol angelate | A375.SM | Melanoma | ~60 (from graph) | 24 |
| Decursinol angelate | HepG2 | Liver Cancer | ~80 (from graph) | 24 |
Note: IC50 values can vary depending on the specific experimental conditions and cell line.
Table 2: Induction of Apoptosis by (-)-Decursinol in Colorectal Cancer Cells
| Cell Line | (-)-Decursinol Concentration (µM) | Percentage of Apoptotic Cells (%) | Treatment Time (h) |
| HCT-116 | 0 | 3.82 | 48 |
| 50 | 20.5 | ||
| 100 | 40.44 | ||
| HCT-8 | 0 | 2.94 | 48 |
| 50 | 14.06 | ||
| 100 | 43.08 |
Signaling Pathway and Experimental Workflow
Application Notes and Protocols for Evaluating the Analgesic Effects of (-)-Decursinol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Decursinol, a pyranocoumarin (B1669404) compound isolated from the root of Angelica gigas Nakai, has demonstrated significant antinociceptive and anti-inflammatory properties across various preclinical pain models.[1][2] These application notes provide a comprehensive overview of the protocols used to evaluate the analgesic effects of (-)-Decursinol, summarize key quantitative findings, and illustrate the putative signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The analgesic efficacy of (-)-Decursinol has been quantified in several standard nociceptive assays. The following tables summarize the dose-dependent effects observed in these studies.
Table 1: Analgesic Effects of (-)-Decursinol in Thermal Pain Models
| Assay | Species | Route of Administration | Effective Dose (mg/kg) | ED50 (mg/kg) | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Hot-Plate Test | Mouse | Intraperitoneal (IP) | 50, 70 | ~50 | Significant increase in latency to thermal stimulus. | [2][3] |
| Tail-Flick Test | Mouse | Intraperitoneal (IP) | 50, 70 | ~50 | Dose-dependent increase in tail-flick latency. |[2][3] |
Table 2: Analgesic Effects of (-)-Decursinol in Chemical-Induced Pain Models
| Assay | Species | Route of Administration | Effective Dose (mg/kg) | Key Findings | Reference |
|---|---|---|---|---|---|
| Acetic Acid-Induced Writhing Test | Mouse | Oral | 50 | Significant reduction in the number of writhes.[4][5] | [4][5] |
| Formalin Test (Acute Phase) | Mouse | Intraperitoneal (IP) | 50 | Eliminated inflammatory pain to an undetectable level.[1] | [1] |
| Formalin Test (Inflammatory Phase) | Mouse | Intraperitoneal (IP) | 50 | Eliminated inflammatory pain to an undetectable level.[1] |[1] |
Table 3: Anti-Allodynic Effects of (-)-Decursinol in a Neuropathic Pain Model
| Assay | Species | Route of Administration | Effective Dose (mg/kg) | Key Findings | Reference |
|---|
| Cisplatin-Evoked Neuropathic Pain (Mechanical Allodynia) | Mouse | Intraperitoneal (IP) | 50 | Full reversal of mechanical allodynia.[1][3] |[1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers investigating the analgesic properties of (-)-Decursinol.
Hot-Plate Test
Principle: This test assesses the response to a thermal pain stimulus. The latency of the animal to react (e.g., by licking its paw or jumping) when placed on a heated surface is measured as an indicator of nociception.[6][7]
Experimental Workflow:
Caption: Workflow for the Hot-Plate Test.
Protocol:
-
Animals: Male ICR or C57BL/6 mice (23-25 g) are commonly used.[2][4]
-
Apparatus: A commercially available hot-plate apparatus with the temperature maintained at a constant 51-55°C.[6][8]
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.[9]
-
Baseline Measurement: Gently place each mouse on the hot plate and record the latency to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer (-)-Decursinol (e.g., 10, 30, 50, 70 mg/kg) or vehicle intraperitoneally (IP).[2][3]
-
Testing: At a predetermined time after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the reaction latency.[2]
-
Data Analysis: The analgesic effect is often expressed as the percentage of maximal possible effect (%MPE).
Tail-Flick Test
Principle: This test measures the latency of a mouse or rat to "flick" its tail away from a focused beam of radiant heat.[10][11] It is a spinal reflex that is modulated by centrally acting analgesics.
Experimental Workflow:
Caption: Workflow for the Tail-Flick Test.
Protocol:
-
Animals: Male mice are typically used.
-
Apparatus: A tail-flick apparatus that provides a focused beam of radiant heat to the ventral surface of the tail.
-
Acclimatization and Restraint: Acclimate the mice to the testing environment. Gently place the mouse in a restrainer, allowing the tail to be exposed.[12]
-
Baseline Measurement: Apply the radiant heat to the tail (approximately 3 cm from the tip) and measure the time it takes for the mouse to flick its tail.[12] A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer (-)-Decursinol or vehicle (IP).[2]
-
Testing: 30 minutes post-administration, re-test the tail-flick latency.[2]
-
Data Analysis: Calculate the change in latency or %MPE to determine the analgesic effect.
Acetic Acid-Induced Writhing Test
Principle: This is a model of visceral inflammatory pain. The intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching and writhing behavior, which is inhibited by peripherally and centrally acting analgesics.[13][14]
Experimental Workflow:
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Protocol:
-
Animals: Male ICR mice (23-25 g).[4]
-
Preparation: Mice are often fasted overnight with free access to water.
-
Drug Administration: Administer (-)-Decursinol (e.g., 10, 25, 50 mg/kg) or vehicle orally 30 minutes before the acetic acid injection.[4][5]
-
Induction of Writhing: Inject 0.5 ml of a 1% acetic acid solution intraperitoneally.[4]
-
Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 30 minutes.[4]
-
Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group.
Formalin Test
Principle: The formalin test is a model of continuous inflammatory pain. An intraplantar injection of dilute formalin solution into the paw elicits a biphasic pain response. The early phase (0-5 minutes) is due to direct C-fiber activation, while the late phase (15-30 minutes) is associated with an inflammatory response and central sensitization.[15][16]
Experimental Workflow:
Caption: Workflow for the Formalin Test.
Protocol:
-
Animals: Male mice.
-
Acclimatization: Place mice in a clear observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer (-)-Decursinol (50 mg/kg) or vehicle intraperitoneally 30 minutes prior to the formalin injection.[1]
-
Formalin Injection: Inject 20-25 µL of a 2.5% formalin solution into the plantar surface of the right hind paw.[1]
-
Observation: Immediately after injection, return the mouse to the chamber and record the cumulative time spent licking, biting, or flinching the injected paw. Observations are typically made in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-40 minutes post-injection).
-
Data Analysis: Compare the duration of nocifensive behaviors in the drug-treated groups to the vehicle control group for both phases.
Signaling Pathways
The analgesic mechanism of (-)-Decursinol is multifaceted and not fully elucidated. However, studies suggest the involvement of several neurotransmitter systems and signaling pathways. The effect is not believed to be mediated by opioid receptors for thermal pain, but opioid signaling may play a partial role in its anti-allodynic effects.[2][3] Evidence points towards the modulation of noradrenergic, serotonergic (specifically 5-HT2 receptors), adenosine (B11128) (A2), and histamine (B1213489) (H1 and H2) receptors.[2][3] Additionally, its interaction with acetaminophen (B1664979) suggests a potential role in supraspinal cyclooxygenase regulation.[4][5]
Putative Signaling Pathway for (-)-Decursinol Analgesia:
Caption: Putative signaling pathways modulated by (-)-Decursinol.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling [frontiersin.org]
- 3. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The analgesic effect of decursinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dol.inf.br [dol.inf.br]
- 7. Hot plate test [panlab.com]
- 8. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tail-flick test [protocols.io]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. Tail-flick test. I: Impact of a suprathreshold exposure to radiant heat on pain reactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 15. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (-)-Decursinol in Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-Decursinol, a key active metabolite of compounds found in the root of Angelica gigas Nakai, in preclinical models of neuropathic pain. This document includes summaries of its efficacy, detailed experimental protocols, and insights into its potential mechanisms of action.
Introduction
(-)-Decursinol is a pyranocoumarin (B1669404) compound that has demonstrated significant antinociceptive and anti-allodynic properties in various animal models of pain, including chemotherapy-induced neuropathic pain (CINP).[1][2][3] Neuropathic pain is a chronic and debilitating condition arising from damage to the somatosensory nervous system, and current treatments often have limited efficacy and undesirable side effects. (-)-Decursinol presents a promising non-opioid alternative for the management of this condition.[3] The following sections detail the application of (-)-Decursinol in established rodent models of neuropathic pain.
Data Presentation: Efficacy of (-)-Decursinol
The analgesic and anti-allodynic effects of (-)-Decursinol have been quantified in several preclinical studies. The data below is summarized from key publications to provide a comparative overview of its efficacy.
Table 1: Dose-Response of (-)-Decursinol in a Cisplatin-Induced Neuropathic Pain Model in Mice
This table summarizes the dose-dependent reversal of mechanical allodynia by (-)-Decursinol administered intraperitoneally (IP). Mechanical allodynia was assessed using the von Frey test, measuring the paw withdrawal threshold (PWT) in grams.
| Dose of (-)-Decursinol (mg/kg, IP) | Mean Paw Withdrawal Threshold (g) ± SEM | Notes |
| Vehicle (0) | ~0.5 g | Represents the baseline pain level after cisplatin (B142131) treatment. |
| 1 | No significant effect | |
| 3 | No significant effect | |
| 10 | Moderate increase in PWT | |
| 30 | Significant increase in PWT | |
| 50 | Strong and significant increase in PWT | Reverses mechanical allodynia.[4] |
| ED₅₀ | ~20 mg/kg | The half-maximal effective dose for reversing allodynia.[4] |
Data compiled from Crawford et al. (2022).[2][4]
Table 2: Efficacy of (-)-Decursinol in Thermal Pain Models
This table shows the antinociceptive effects of (-)-Decursinol in acute thermal pain assays in mice, which are often used as initial screens for analgesic compounds. The data is presented as the maximum possible effect (%MPE).
| Assay | Dose of (-)-Decursinol (mg/kg, IP) | Outcome (%MPE) |
| Hot Plate Test | 50 | Significant antinociception |
| 70 | Significant antinociception (not significantly greater than 50 mg/kg) | |
| ED₅₀ | ~45 mg/kg | |
| Tail-Flick Test | 50 | Significant antinociception |
| 70 | Significant antinociception (not significantly greater than 50 mg/kg) | |
| ED₅₀ | ~48 mg/kg |
Data compiled from Crawford et al. (2022).[2][4]
Experimental Protocols
The following are detailed protocols for inducing neuropathic pain in rodents and assessing the therapeutic effects of (-)-Decursinol.
Protocol 1: Cisplatin-Induced Neuropathic Pain (CINP) in Mice
This protocol describes the induction of neuropathic pain using the chemotherapeutic agent cisplatin.
Materials:
-
Cisplatin (Tocris or equivalent)
-
Sterile saline (0.9% sodium chloride)
-
Sodium bicarbonate (4%)
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard animal housing and care facilities
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
Baseline Testing: Before cisplatin administration, perform baseline behavioral testing (e.g., von Frey test) to determine the normal paw withdrawal threshold.
-
Cisplatin Administration:
-
Prepare a fresh solution of cisplatin in sterile saline.
-
Administer cisplatin via intraperitoneal (IP) injection at a dose of 5 mg/kg.[3][4]
-
Immediately following the cisplatin injection, administer 1 ml of 4% sodium bicarbonate subcutaneously to mitigate renal toxicity.[4]
-
Repeat the cisplatin injections once weekly for four consecutive weeks.[3][4]
-
-
Development of Neuropathy: Mechanical allodynia typically develops and stabilizes within 2-3 weeks of the first injection. Monitor the development of neuropathic pain by weekly behavioral testing.
-
Drug Administration: Once stable allodynia is established, (-)-Decursinol can be administered (e.g., IP) at the desired doses. Typically, behavioral testing is performed 30 minutes after drug administration.[2]
Protocol 2: Paclitaxel-Induced Neuropathic Pain in Mice
This protocol outlines the induction of neuropathic pain using paclitaxel (B517696).
Materials:
-
Paclitaxel
-
Vehicle for paclitaxel (e.g., Cremophor EL and ethanol, then diluted in saline)
-
Male C57BL/6J mice
-
Standard animal housing and care facilities
Procedure:
-
Acclimation and Baseline: Follow the same procedures as in Protocol 1.
-
Paclitaxel Administration:
-
Prepare the paclitaxel solution. A common method is to dissolve it in a 1:1 mixture of Cremophor EL and ethanol, and then dilute with saline.
-
Administer paclitaxel via IP injection. A typical dosing regimen is intermittent low doses.
-
-
Development of Neuropathy: Monitor the development of mechanical and cold allodynia over the course of the injections and for several weeks after the final injection.
-
Drug Administration: Once neuropathic pain is established, (-)-Decursinol can be administered. For example, intrathecal injections have been used to assess the effects of related compounds.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
This protocol describes the standard procedure for measuring mechanical sensitivity.
Materials:
-
Set of von Frey filaments with calibrated bending forces (e.g., 0.008 g to 3.5 g)
-
Testing chambers with a wire mesh floor
-
Quiet, temperature-controlled room
Procedure:
-
Acclimation: Place the mice in the testing chambers on the wire mesh floor and allow them to acclimate for at least 15-20 minutes before testing.[5]
-
Filament Application:
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw.[5]
-
Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend. Hold for 3-5 seconds.
-
-
Scoring: A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Up-Down Method: Use the up-down method to determine the 50% paw withdrawal threshold.[5]
-
If there is a positive response, use the next weaker filament.
-
If there is no response, use the next stronger filament.
-
-
Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams.
Protocol 4: Assessment of Thermal Nociception (Hot Plate Test)
This protocol is used to measure the response to a thermal pain stimulus.
Materials:
-
Hot plate apparatus set to a constant temperature (e.g., 52°C or 55°C)
-
Timer
Procedure:
-
Apparatus Preparation: Ensure the hot plate is at the target temperature.
-
Animal Placement: Gently place the mouse on the hot plate surface.
-
Latency Measurement: Start the timer immediately. Observe the mouse for signs of pain, such as licking a hind paw, shaking, or jumping.
-
Endpoint: Stop the timer at the first sign of a pain response. This is the latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established. If the mouse does not respond by the cut-off time, remove it from the hot plate and record the cut-off time as its latency.[6]
-
Data Analysis: The data is often converted to the Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for (-)-Decursinol in neuropathic pain is still under investigation, but studies suggest a complex interplay of various receptor systems.
Key Findings:
-
Opioid System: The anti-allodynic effects of (-)-Decursinol in neuropathic mice are partially attenuated by the opioid antagonist naloxone, suggesting some involvement of the opioid system.[1][2] However, its effects on acute thermal pain do not seem to be mediated by opioid receptors.[2][4]
-
Cannabinoid and Serotonin Systems: Pretreatment with cannabinoid (CB1 and CB2) inverse agonists or 5-HT2 receptor antagonists failed to attenuate the anti-allodynic and antinociceptive effects of (-)-Decursinol, respectively, suggesting these systems are not primary mediators of its action.[1][2]
-
TRP Channels: The related compound, decursin (B1670152), has been shown to act as a TRPV1 antagonist, and TRPA1 signaling is implicated in some models of neuropathic pain.[1][7][8] This suggests that modulation of TRP channels could be a potential mechanism for (-)-Decursinol.
-
Other Potential Pathways: Earlier studies have alluded to the possible involvement of noradrenergic, adenosine (B11128) A2, and histamine (B1213489) H1/H2 receptors in the antinociceptive effects of orally administered (-)-Decursinol.[2] Additionally, decursin has been shown to modulate PI3K/Akt/NF-κB and MAPK signaling pathways in other disease contexts, which are known to be involved in neuroinflammation and pain.[9][10]
Visualizations
References
- 1. Characterization Of Decursinol Efficacy, Tolerance, And Mechanism In Models Of Pain - Blacklight [etda.libraries.psu.edu]
- 2. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling [frontiersin.org]
- 5. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. The TRPA1 channel in inflammatory and neuropathic pain and migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decursin Alleviates Mechanical Allodynia in a Paclitaxel-Induced Neuropathic Pain Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
Methodologies for Synthesizing (-)-Decursinol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of (-)-Decursinol and its derivatives, compounds of significant interest for their potential therapeutic applications, including anticancer and anti-inflammatory properties. The following sections outline protocols for both the total enantioselective synthesis and the semi-synthesis of these valuable molecules, present key quantitative data for comparison, and visualize relevant biological pathways.
Introduction
(-)-Decursinol is a pyranocoumarin (B1669404) natural product that, along with its derivatives, has demonstrated a range of biological activities. The development of efficient and stereoselective synthetic routes to access these compounds is crucial for further pharmacological evaluation and the development of new therapeutic agents. This document details two primary approaches: a total enantioselective synthesis starting from simple achiral precursors and a semi-synthetic method utilizing naturally derived (-)-decursinol.
Total Enantioselective Synthesis of (-)-Decursinol
The total synthesis of (-)-decursinol can be achieved in a multi-step sequence, with the key step being the catalytic asymmetric epoxidation of a chromene intermediate to establish the required stereocenter. The following protocol is a representative synthesis based on established methodologies.
Experimental Protocol: Total Enantioselective Synthesis
Step 1: Synthesis of 7-Hydroxy-2,2-dimethyl-2H-chromene
-
Pechmann Condensation: To a stirred solution of resorcinol (B1680541) (1.0 eq) in a suitable solvent (e.g., toluene), add a Lewis acid catalyst (e.g., BF₃·OEt₂) at 0 °C.
-
Slowly add 3-methyl-2-butenal (B57294) (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 7-hydroxy-2,2-dimethyl-2H-chromene.
Step 2: Protection of the Phenolic Hydroxyl Group
-
Dissolve 7-hydroxy-2,2-dimethyl-2H-chromene (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine, 1.5 eq) and a protecting group precursor (e.g., acetic anhydride, 1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the protected chromene (e.g., 7-acetoxy-2,2-dimethyl-2H-chromene).
Step 3: Catalytic Asymmetric Epoxidation
-
To a solution of the protected chromene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a chiral (salen)Mn(III) complex (e.g., Jacobsen's catalyst, 0.02-0.05 eq).
-
Add an oxidant, such as sodium hypochlorite (B82951) (NaOCl) buffered to a specific pH (e.g., 11.3), slowly to the reaction mixture.
-
Stir vigorously at 0 °C for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude epoxide by column chromatography.
Step 4: Reductive Opening of the Epoxide
-
Dissolve the chiral epoxide (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran).
-
Add a reducing agent (e.g., sodium borohydride, 1.5 eq) and a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) at 0 °C.
-
Stir the reaction for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer.
-
Purify by column chromatography to yield (-)-decursinol.
Quantitative Data for Total Synthesis
| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee %) |
| 3 | Chiral Epoxide | 70-85 | >95 |
| 4 | (-)-Decursinol | 80-90 | >95 |
Semi-synthesis of (-)-Decursinol Derivatives
Semi-synthetic approaches starting from naturally abundant (-)-decursinol offer a more direct route to novel derivatives. This method is particularly useful for structure-activity relationship (SAR) studies.
Experimental Protocol: Semi-synthesis
Step 1: Isolation of (-)-Decursinol from Angelica gigas Nakai
-
Extract the dried roots of Angelica gigas Nakai with a suitable organic solvent (e.g., ethanol).
-
Concentrate the extract and partition it between water and an immiscible organic solvent (e.g., diethyl ether).
-
Subject the organic layer to alkaline hydrolysis to convert decursin (B1670152) and decursinol (B1670153) angelate to decursinol.
-
Purify the resulting (-)-decursinol by column chromatography on silica gel.
Step 2: Esterification of (-)-Decursinol
-
To a stirred solution of (-)-decursinol (1.0 eq) and a carboxylic acid (1.2 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 1.5 eq) and a catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP), 0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired (-)-decursinol derivative.
Quantitative Data for Semi-synthesized Derivatives
The following table summarizes the antiproliferative activity of a semi-synthesized (-)-decursinol derivative, (S)-2d, against the A549 human lung cancer cell line.
| Compound | Structure | IC₅₀ (µM)[1] |
| (-)-Decursin | Ester of (-)-decursinol with tiglic acid | 43.55 |
| (S)-2d | Ester of (-)-decursinol with (E)-(furan-3-yl)acrylic acid | 14.03 |
Signaling Pathways and Experimental Workflows
(-)-Decursinol derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The following diagrams illustrate these pathways and a general workflow for the synthesis and evaluation of these compounds.
Caption: General workflow from synthesis to biological evaluation.
Caption: Inhibition of the EGFR/STAT3 pathway by a (-)-decursinol derivative.[2]
Caption: Inhibition of the NF-κB pathway by decursinol angelate.[3]
Conclusion
The methodologies presented provide a framework for the synthesis and evaluation of (-)-decursinol and its derivatives. The total synthesis allows for the de novo creation of the core structure with high enantiomeric purity, while the semi-synthetic approach provides a rapid means to generate a library of analogues for SAR studies. The elucidation of the signaling pathways targeted by these compounds underscores their potential as leads for the development of novel therapeutics. Further research into optimizing these synthetic routes and exploring the full therapeutic potential of (-)-decursinol derivatives is warranted.
References
Application Notes and Protocols: Experimental Use of (-)-Decursinol in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of (-)-Decursinol and its closely related pyranocoumarin (B1669404) derivative, decursin (B1670152), in combination with conventional chemotherapy drugs. The data presented herein, derived from various preclinical studies, highlights the potential of these natural compounds to enhance the efficacy of chemotherapeutic agents and overcome drug resistance in cancer cells.
(-)-Decursinol and decursin, primarily extracted from the roots of Angelica gigas Nakai, have demonstrated significant anticancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] When used in conjunction with chemotherapy drugs such as cisplatin (B142131) and doxorubicin, these compounds have been shown to exert synergistic effects, leading to enhanced cancer cell death and reduced tumor growth.[3][4]
Data Presentation: Synergistic Effects of Decursin/-Decursinol with Chemotherapy
The following tables summarize the quantitative data from key studies investigating the combined effects of decursin or (-)-decursinol with chemotherapy drugs on various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Decursin in Combination with Doxorubicin in Multiple Myeloma Cells
| Cell Line | Treatment | % Cell Viability |
| U266 | Control | 100% |
| U266 | Decursin (80 µM) | ~89% |
| U266 | Doxorubicin (1 µM) | ~87% |
| U266 | Decursin (80 µM) + Doxorubicin (1 µM) | ~29%[5] |
Table 2: Effect of Decursin on Cisplatin-Induced Apoptosis in Osteosarcoma Cells
| Treatment | % Apoptotic Cells |
| Control | Baseline |
| Cisplatin | Increased |
| Decursin + Cisplatin | Further Increased[4] |
Table 3: IC50 Values for Decursin in Doxorubicin-Resistant Ovarian Cancer Cells
| Cell Line | Compound | IC50 Value |
| NCI/ADR-RES | Decursin | 23 µg/mL[1] |
Signaling Pathways and Mechanisms of Action
The synergistic anticancer effects of (-)-Decursinol and decursin in combination with chemotherapy are attributed to their ability to modulate multiple intracellular signaling pathways involved in cell survival, proliferation, and apoptosis.
One of the primary mechanisms is the induction of apoptosis through both the intrinsic and extrinsic pathways.[3][6] This involves the regulation of the Bcl-2 family of proteins, leading to a decreased Bcl-2/Bax ratio, mitochondrial membrane depolarization, and subsequent activation of caspases.[3][7] Studies have shown that decursin treatment leads to the cleavage of caspase-9, caspase-3, and Poly (ADP-ribose) polymerase (PARP).[7][8]
Furthermore, decursin has been found to inhibit key survival pathways that are often hyperactivated in cancer cells, including the PI3K/Akt/mTOR and JAK/STAT signaling cascades.[1][3][4] By downregulating the phosphorylation of key components in these pathways, decursin can suppress cancer cell growth and proliferation.[4] In combination with chemotherapy, this inhibition of survival signals can sensitize cancer cells to the cytotoxic effects of the drugs.[4][5]
Another important aspect of the synergistic interaction is the potential of decursin to reverse multidrug resistance (MDR).[3] Some studies suggest that decursin can downregulate the expression of P-glycoprotein, a key transporter involved in drug efflux from cancer cells.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 4. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decursin and Doxorubicin Are in Synergy for the Induction of Apoptosis via STAT3 and/or mTOR Pathways in Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel anticancer agent, decursin, induces G1 arrest and apoptosis in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of (-)-Decursinol for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of (-)-Decursinol for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Decursinol and why is its solubility a challenge in in vitro studies?
(-)-Decursinol is a pyranocoumarin (B1669404) compound isolated from the roots of plants like Angelica gigas. It is investigated for various pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] Like many natural bioactive compounds, (-)-Decursinol is hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media. This low solubility can cause the compound to precipitate, leading to inaccurate concentrations, reduced cellular uptake, and unreliable experimental results.
Q2: What are the key physicochemical properties of (-)-Decursinol?
Understanding the physicochemical properties of (-)-Decursinol is crucial for selecting appropriate solvents and solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₄ | PubChem[1] |
| Molecular Weight | 246.26 g/mol | PubChem[1] |
| Appearance | Solid | General Knowledge |
| LogP (Octanol/Water) | ~0-3 (for related compounds) | [3] |
| Classification | Organic Heterotricyclic Compound | PubChem[1] |
Q3: What solvents can be used to prepare a stock solution of (-)-Decursinol?
A concentrated stock solution should first be prepared in an organic solvent. This stock can then be diluted to the final working concentration in the aqueous experimental medium.
| Solvent | Miscibility with Water | Notes |
| Dimethyl Sulfoxide (DMSO) | Miscible | The most common choice for in vitro studies. Prepare a high-concentration stock (e.g., 10-50 mM). Final DMSO concentration in culture medium should typically be kept below 0.5% to avoid solvent toxicity.[4][5] |
| Ethanol | Miscible | Can be used as an alternative to DMSO. Check for compatibility with your specific cell line, as it can be more cytotoxic than DMSO.[6] |
| Acetone | Miscible | Less common for cell-based assays due to higher volatility and potential for cytotoxicity.[4] |
| Chloroform, Dichloromethane | Immiscible | Not suitable for preparing solutions for aqueous in vitro systems.[4] |
Q4: My compound is precipitating in the cell culture medium. How can I improve its solubility?
Precipitation is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium. Here are several effective strategies to enhance the solubility of (-)-Decursinol.
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Using a water-miscible organic solvent (like DMSO) to increase the solubility of a poorly soluble drug.[7] | Simple and widely used for preparing stock solutions. | Final solvent concentration must be low enough to not affect the biological system.[5] |
| Cyclodextrin (B1172386) Inclusion | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like (-)-Decursinol, forming a complex that is more water-soluble.[8][9][10] | Significantly increases aqueous solubility, can reduce cytotoxicity.[11] | The type of cyclodextrin (e.g., HP-β-CD) and the molar ratio must be optimized. May affect compound-protein interactions. |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance the dissolution rate.[12][13] | Can dramatically increase solubility and bioavailability.[14] | Requires specialized equipment like a hot-melt extruder. Formulation development is more complex.[15] |
| pH Adjustment | For ionizable drugs, adjusting the pH of the medium can increase the proportion of the more soluble ionized form.[16] | Simple and cost-effective. | (-)-Decursinol is not strongly ionizable, so this method is likely to have a limited effect. |
Experimental Protocols & Methodologies
Protocol 1: Standard Dilution using a Co-Solvent (DMSO)
This is the most common method for preparing (-)-Decursinol for in vitro experiments.
-
Prepare Stock Solution: Dissolve (-)-Decursinol powder in 100% DMSO to create a high-concentration stock solution (e.g., 25 mM). Ensure the powder is completely dissolved by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in your cell culture medium or assay buffer to achieve the final desired concentration.
-
Troubleshooting - Precipitation:
-
Vortex during dilution: When adding the DMSO stock to the aqueous medium, vortex or pipette vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the medium: Using medium at 37°C can sometimes help improve solubility.
-
Reduce final concentration: If precipitation persists, the desired concentration may exceed the solubility limit. Consider testing a lower concentration range.
-
Check final DMSO concentration: Ensure the final DMSO concentration in your experiment is non-toxic to your cells (typically <0.5%).
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method creates a more soluble inclusion complex.[9]
-
Materials: (-)-Decursinol, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), deionized water or desired buffer.
-
Determine Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of (-)-Decursinol to HP-β-CD. This may require optimization.
-
Complexation Procedure (Kneading Method): a. Weigh the appropriate amounts of (-)-Decursinol and HP-β-CD. b. Place the powders in a mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste. c. Knead the paste thoroughly with a pestle for 30-45 minutes. d. Dry the resulting paste in an oven at 40-50°C until all the solvent has evaporated. e. The resulting powder is the (-)-Decursinol:HP-β-CD inclusion complex.
-
Prepare Solution: Dissolve the powdered complex directly into your cell culture medium or assay buffer. The solubility should be significantly higher than that of the free compound.
-
Validation (Optional): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).
Visualizations
Caption: Experimental workflow for preparing (-)-Decursinol solutions.
Caption: Key signaling pathways modulated by (-)-Decursinol.[17][18][19][20]
References
- 1. (+)-Decursinol | C14H14O4 | CID 442127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Physicochemical characterization and toxicity of decursin and their derivatives from Angelica gigas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decursinol | CAS:23458-02-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. jmpas.com [jmpas.com]
- 17. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Decursinol Angelate Mitigates Sepsis Induced by Methicillin-Resistant Staphylococcus aureus Infection by Modulating the Inflammatory Responses of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (-)-Decursinol Dosage for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of (-)-Decursinol and its related compounds (decursin, decursinol (B1670153) angelate) in cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Decursinol and what is its primary mechanism of action in cancer cells? A1: (-)-Decursinol and its derivatives, such as decursin (B1670152) and decursinol angelate, are natural pyranocoumarin (B1669404) compounds isolated from the roots of Angelica gigas Nakai.[1][2][3][4] Their primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest, which inhibits the proliferation of cancer cells.[1][5][6] These compounds are known to modulate several key signaling pathways, including the PI3K/Akt and MAPK pathways, to exert their effects.[1][3][7][8][9]
Q2: What is a recommended starting concentration range for (-)-Decursinol in a cell viability assay? A2: For initial experiments, a broad dose-response study is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[10] Based on published data for related compounds, a starting range of 0.1 µM to 100 µM is advisable for most cancer cell lines.[10][11] The optimal concentration is highly dependent on the cell type and exposure time.[12]
Q3: How should I dissolve (-)-Decursinol for cell culture experiments? A3: (-)-Decursinol and its analogs are typically sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[11][12] This stock can then be serially diluted in the cell culture medium to achieve the desired final concentrations. It is critical to maintain a low final DMSO concentration in the culture (generally below 0.5%) to prevent solvent-induced cytotoxicity.[12]
Q4: What is a typical incubation time to observe a cytotoxic effect? A4: The incubation period can range from 24 to 72 hours.[1][11][12] Significant cytotoxic effects are often observed within this timeframe.[12] Time-course experiments are recommended to determine the optimal treatment duration for your specific cell line and experimental goals.[12]
Q5: Which cell viability assays are most suitable for assessing the effects of (-)-Decursinol? A5: Several assays can effectively measure cell viability. Commonly used methods include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[1][11]
-
WST-1 and XTT Assays: Similar colorimetric assays that measure mitochondrial dehydrogenase activity.[10]
-
ATP Assay: A luminescence-based assay that quantifies ATP levels, indicating the presence of metabolically active cells.[10]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, serving as an indicator of cytotoxicity.[12]
Data Presentation: Reported IC50 Values
The following tables summarize the reported IC50 values for decursinol-related compounds in various cancer cell lines, providing a baseline for expected potency.
Table 1: IC50 Values of Decursin and Decursinol Angelate in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
|---|---|---|---|---|
| Decursinol Angelate | PC-3 | Prostate Cancer | 13.63 | 72[1][13] |
| Decursin | HCT-116 | Colorectal Cancer | 50.33 | 48[1][6] |
| Decursin | HCT-8 | Colorectal Cancer | 49.68 | 48[1][6] |
| Decursin | U87 | Glioblastoma | 49.01 | Not Specified[1] |
| Decursin | A549 | Lung Cancer | 43.55 | Not Specified[4] |
| Decursin | 143B | Osteosarcoma | 54.2 | 24[4] |
| Decursin | MG63 | Osteosarcoma | 54.3 | 24[4] |
| Decursinol Angelate | B16F10 | Melanoma | ~75 | 24[1] |
| Decursinol Angelate | HeLa | Cervical Cancer | ~10 | Not Specified[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of (-)-Decursinol.[1][11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
(-)-Decursinol
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1][11]
-
Compound Treatment: Prepare serial dilutions of (-)-Decursinol in complete culture medium. Replace the old medium with the medium containing the various concentrations of the compound. Include a vehicle-treated control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[1][11][12]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1][10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the crystals. Shake the plate for 10-15 minutes.[1][11][12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against the log of the compound concentration to determine the IC50 value.[11]
Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induction by flow cytometry.[11]
Materials:
-
Treated and control cells
-
Cold PBS
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. After 24 hours, treat with desired concentrations of (-)-Decursinol for 24-48 hours.[11]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.[1][11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.[1] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[11] Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[11]
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Causes: Uneven cell seeding, pipetting errors, or the "edge effect" in 96-well plates.[10][12]
-
Troubleshooting Steps:
Issue 2: Low or no cytotoxic effect observed.
-
Possible Causes: The compound concentration is too low, or the incubation time is too short.[12]
-
Troubleshooting Steps:
Issue 3: Compound precipitates in the culture medium.
-
Possible Causes: Poor solubility of the compound at the tested concentration or an excessively high final DMSO concentration.
-
Troubleshooting Steps:
Visualizations
Caption: Workflow for determining cell viability and IC50 using the MTT assay.[4][11]
Caption: Key signaling pathways modulated by (-)-Decursinol and its analogs.[1][14]
Caption: Logical workflow for troubleshooting common assay issues.[8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting (-)-Decursinol Instability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are working with (-)-Decursinol and may be encountering challenges with its stability in aqueous solutions during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address these common issues.
Frequently Asked Questions (FAQs)
Q1: I dissolved (-)-Decursinol in an aqueous buffer for my cell culture experiment, but I'm seeing a precipitate form over time. Is the compound unstable?
A1: While chemical degradation is possible under certain conditions, the most common reason for precipitate formation is the low aqueous solubility of (-)-Decursinol. Like many coumarin (B35378) derivatives, (-)-Decursinol is a relatively hydrophobic molecule.[1] When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can "crash out" of solution if its solubility limit is exceeded.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, typically below 0.5% for cell-based assays, to minimize solvent-induced artifacts and toxicity.
-
Pre-warm the Aqueous Medium: Pre-warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the (-)-Decursinol stock solution can sometimes improve solubility.
-
Incremental Addition: Add the stock solution to the aqueous medium slowly and with gentle vortexing or swirling to promote better mixing and reduce the chances of localized supersaturation and precipitation.
-
Sonication: Brief sonication of the final solution in a water bath can sometimes help to redissolve small amounts of precipitate.
-
Consider Formulation Strategies: For in vivo studies or if solubility issues persist, you may need to consider formulation strategies such as the use of co-solvents, surfactants, or nanoformulations to improve the solubility of (-)-Decursinol.[1]
Q2: My experimental results are inconsistent when using (-)-Decursinol. Could the compound be degrading in my aqueous solution?
A2: Yes, inconsistent results can be a sign of compound degradation. The stability of (-)-Decursinol in aqueous solutions is influenced by several factors, primarily pH, temperature, and light exposure. While (-)-Decursinol has shown high stability in human and rat liver microsomes, the conditions in a simple aqueous buffer can be quite different.[2]
Key Factors Affecting Stability:
-
pH: The coumarin ring system, which is the core structure of (-)-Decursinol, can be susceptible to hydrolysis under strong basic (alkaline) conditions. It is advisable to maintain the pH of your stock solutions and experimental buffers within a neutral to slightly acidic range (pH 6-7.5) for optimal stability.
-
Temperature: Elevated temperatures can accelerate the degradation of (-)-Decursinol.[3] For long-term storage of aqueous solutions, it is recommended to store them at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
-
Light: Although specific data on the photosensitivity of (-)-Decursinol is limited, many complex organic molecules can be susceptible to photodegradation. It is good laboratory practice to protect solutions containing (-)-Decursinol from direct light by using amber vials or covering the containers with aluminum foil.
Q3: How can I experimentally determine the stability of (-)-Decursinol in my specific aqueous solution?
A3: You can perform a simple stability study using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[4][5]
Experimental Workflow for Stability Assessment:
-
Prepare your aqueous solution of (-)-Decursinol at the desired concentration.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions that you want to test (e.g., different temperatures, pH values, or light exposures).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot from each condition.
-
Immediately analyze the concentration of the remaining (-)-Decursinol in each aliquot using a validated HPLC or UHPLC-MS/MS method.
-
Plot the concentration of (-)-Decursinol versus time for each condition to determine the degradation rate.
Below is a diagram illustrating the experimental workflow for assessing the stability of (-)-Decursinol.
Data on Factors Affecting Stability
The following table summarizes the expected stability of (-)-Decursinol under various conditions based on the general chemical properties of coumarins. This data is illustrative and should be confirmed by experimental analysis for your specific conditions.
| Factor | Condition | Expected Stability | Recommendations |
| pH | pH < 6 | High | Maintain acidic to neutral pH for stock solutions. |
| pH 7-8 | Moderate | Use buffered solutions for experiments. | |
| pH > 8.5 | Low | Avoid highly alkaline conditions to prevent hydrolysis. | |
| Temperature | -80°C to -20°C | High | Ideal for long-term storage of stock solutions. |
| 4°C | Moderate | Suitable for short-term storage (days to a week). | |
| Room Temp (20-25°C) | Low to Moderate | Prepare fresh solutions for daily use. | |
| > 37°C | Low | Avoid prolonged incubation at elevated temperatures.[3] | |
| Light | Dark (Amber vials) | High | Protect solutions from light during storage and experiments. |
| Ambient Light | Moderate | Minimize exposure to ambient light. | |
| Direct UV/Sunlight | Low | Avoid direct exposure to strong light sources. |
Experimental Protocols
Protocol 1: Preparation of (-)-Decursinol Stock Solution
-
Materials: (-)-Decursinol (powder), Dimethyl sulfoxide (B87167) (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of (-)-Decursinol powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting (amber) tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Stability Assessment of (-)-Decursinol in Aqueous Buffer using HPLC
-
Materials: (-)-Decursinol stock solution (in DMSO), aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4), HPLC system with a C18 column, mobile phase (e.g., acetonitrile (B52724) and water gradient).[4]
-
Procedure:
-
Prepare a working solution of (-)-Decursinol in the aqueous buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Filter the working solution through a 0.22 µm syringe filter to remove any initial precipitate.
-
Immediately inject a sample of the freshly prepared solution (t=0) into the HPLC to determine the initial concentration.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a water bath).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Inject the aliquot into the HPLC and quantify the peak area of (-)-Decursinol.
-
Calculate the percentage of (-)-Decursinol remaining at each time point relative to the initial concentration at t=0.
-
Signaling Pathways
(-)-Decursinol and its precursors have been reported to modulate several signaling pathways, which could be affected by its degradation. The primary reported mechanisms involve anti-inflammatory and anti-tumor effects. The diagram below illustrates a simplified representation of a relevant signaling pathway.
References
- 1. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Refinement of (-)-Decursinol Extraction and Purification Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the extraction and purification of (-)-decursinol and its precursors, decursin (B1670152) and decursinol (B1670153) angelate, from Angelica gigas Nakai.
Frequently Asked Questions (FAQs)
Q1: What are the primary compounds of interest when targeting (-)-decursinol from Angelica gigas?
A1: The primary compounds extracted from the roots of Angelica gigas Nakai are the pyranocoumarin (B1669404) esters, decursin and decursinol angelate.[1] (-)-Decursinol is the chiral alcohol moiety of these esters and is typically obtained through their subsequent hydrolysis.[1] These compounds are of significant interest due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2]
Q2: What are the most common methods for extracting these compounds?
A2: A variety of techniques are used, ranging from conventional solvent-based methods to modern, green technologies.[1] Common methods include:
-
Conventional Solvent Extraction: Using solvents like ethanol (B145695) or methanol (B129727) with heating or reflux.[1]
-
Supercritical Fluid Extraction (SFE): Utilizing supercritical CO2 as a solvent, which is a green and efficient technology for selective isolation.[2]
-
Ionic Liquid (IL) Extraction: Employing ionic liquids as alternative solvents, which can offer very high extraction yields.[1][3]
-
Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and plant material for rapid and efficient extraction.[1]
-
Ultrasound-Assisted Extraction (UAE): Applying ultrasonic waves to enhance the efficiency of conventional solvent extraction.[1][4]
-
Subcritical-Water Extraction (SWE): Using pressurized hot water as a non-toxic, environmentally friendly solvent.[1][5]
Q3: What are the standard methods for purifying the crude extract?
A3: After initial extraction, the crude product requires purification to isolate decursin and decursinol angelate. Common methods include:
-
Crystallization: A primary technique for purification where the crude extract is dissolved in a hot solvent and allowed to cool slowly, causing the target compounds to crystallize while impurities remain in the solution.[3][6]
-
Column Chromatography: A widely used method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase.[6]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids issues like irreversible sample adsorption associated with solid stationary phases.[7]
-
Recycling HPLC: An efficient method for isolating highly pure decursin and decursinol angelate.[8][9]
Q4: Are decursin and (-)-decursinol stable during extraction and storage?
A4: Decursin and its related compounds are relatively stable but can be susceptible to degradation under certain conditions.[6] High temperatures for prolonged periods, such as during solvent evaporation, can lead to thermal degradation.[6] It is recommended to use a rotary evaporator at controlled low temperatures (below 45-50°C).[6] While specific data on pH stability is limited, coumarin (B35378) rings can be susceptible to hydrolysis under strong basic conditions.[6] Studies have shown that these compounds are stable in human plasma and whole blood at 37°C for at least one hour.[6][10]
Troubleshooting Guides
Guide 1: Low Extraction Yield
Question: My crude extract yield is significantly lower than expected. What are the potential causes and solutions?
Answer: Low yield can stem from several factors, from the quality of the starting material to the extraction parameters. Below are common causes and their solutions.
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield | Improper Preparation of Plant Material: The physical state of the Angelica gigas root is critical. Inconsistent particle size or high moisture content can hinder solvent penetration. | Ensure the root material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C).[6] Grind the dried roots into a fine, uniform powder (e.g., to pass through a 40-mesh screen).[4][6] |
| Low yield of target compounds | Suboptimal Extraction Solvent: The choice of solvent and its concentration are crucial. While both methanol and ethanol are effective, their efficiency can vary.[6] | For conventional extraction, 95-100% ethanol or methanol are commonly used.[6][11] Some studies show slightly higher yields with methanol.[6] For novel methods, ionic liquids like (BMIm)BF4 have shown high efficiency.[3] |
| Incomplete extraction | Inefficient Extraction Conditions: Extraction time may be too short, the temperature too low, or the solvent volume insufficient.[6] | Increase the solvent-to-solid ratio; ratios from 1:5 to 1:22 (w/v) have been reported.[6] Optimize extraction time and temperature; common parameters are 2-4 hours at 55-60°C.[6] Ensure adequate agitation or stirring to improve solvent penetration.[6] |
Guide 2: Issues During Purification
Question: I'm having trouble purifying the compounds from the crude extract. What could be the problem?
Answer: Purification, particularly through crystallization and chromatography, can be challenging. Common issues include the formation of oils instead of crystals, low recovery rates, and poor separation.
| Symptom | Possible Cause | Suggested Solution |
| The extract "oils out" instead of forming crystals during recrystallization. | The crude extract is too impure, or the cooling process is too rapid.[6] | Redissolve and Recrystallize: Gently heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] Charcoal Treatment: Use a small amount of activated charcoal to remove colored impurities that may inhibit crystallization. Avoid excessive use, which can adsorb your target compounds.[6] Seeding: Introduce a small, pure crystal of the compound to induce crystallization.[6] |
| Low recovery after crystallization. | An excessive volume of the recrystallization solvent was used, leaving a significant amount of the target compounds dissolved in the mother liquor.[6] | Use the minimum amount of hot solvent required to dissolve the crude extract.[6] After crystallization at room temperature, cool the mixture in an ice bath to maximize precipitation before filtration.[6] |
| Poor separation or incomplete elution from a chromatography column. | The chosen solvent system (mobile phase) is not optimal for separating the target compounds from impurities. | Optimize the Solvent System: Perform small-scale trials with different solvent systems (e.g., various ratios of hexane (B92381) and ethyl acetate) using thin-layer chromatography (TLC) to identify a system that provides good separation.[6] Use a Gradient: For difficult separations, start with a less polar solvent system and gradually increase the polarity to elute compounds with different affinities for the stationary phase.[12] |
Quantitative Data Summary
The yield of (-)-decursinol precursors is highly dependent on the chosen extraction method and parameters. The following tables summarize yields and conditions reported in the literature.
Table 1: Comparison of Different Extraction Methods for Decursin
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield (mg/g) | Reference |
| Ionic Liquid Extraction | (BMIm)BF4 | 60 | 120 | 43.32 | [3] |
| Subcritical-Water Extraction | Water | 190 | 15 | 17.77 | [5] |
| Conventional (Methanol) | 99.8% Methanol | 60 | 120 | 24.00 | [5] |
| Conventional (Ethanol) | 95% Ethanol | 60 | 120 | 21.93 | [5] |
| Conventional (Ethanol) | 100% Ethanol | Not Specified | Not Specified | 3.34 (as ppm) | [11] |
Table 2: Supercritical CO₂ Extraction Parameters
| Pressure (bar) | Temperature (°C) | CO₂ Flow Rate ( kg/h ) | Modifier | Yield (mg/g) | Reference |
| 100 | 40 | 0.8 - 1.2 | None | Optimized for purity | [13] |
| Not specified | Not specified | Not specified | Polar co-solvents (e.g., methanol) may be needed for more polar compounds | Varies | [14] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction
This protocol is a standard method for extracting decursin and decursinol angelate from Angelica gigas roots.
-
Preparation: Grind dried Angelica gigas roots to a fine powder (e.g., 40-mesh).[4]
-
Extraction: Macerate the powdered root material with 95-99.8% ethanol or methanol at a solid-to-liquid ratio of 1:5 to 1:10 (w/v).[6][7]
-
Heating and Agitation: Heat the mixture in a water bath at 55-60°C for 2-4 hours with continuous stirring.[6]
-
Filtration and Concentration: Allow the mixture to cool to room temperature. Filter the extract to separate the solid plant material.
-
Repeated Extraction: Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.[7]
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.[7]
Protocol 2: Purification by Crystallization
This protocol describes the purification of the crude extract.
-
Dissolution: Dissolve the crude extract in a minimal amount of a hot solvent in which the compounds are soluble (e.g., methanol or ethanol).[6]
-
Induce Crystallization: Slowly add a non-solvent (e.g., deionized water) until the solution becomes slightly turbid.[6]
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.[6]
-
Collection: Collect the crystals by vacuum filtration.[6]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities from the crystal surface.[6]
-
Drying: Dry the purified crystals under vacuum.[6]
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) Purification
This protocol details an advanced purification method for obtaining high-purity compounds.
-
Solvent System Preparation: Prepare a two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water at a volume ratio of 5:5:7:4.[7] Mix thoroughly in a separatory funnel, allow the layers to separate, and degas both phases by sonication.[7]
-
Column Equilibration: Fill the entire HSCCC column with the stationary phase (the upper phase of the solvent system).[7]
-
Mobile Phase Introduction: Set the apparatus to rotate at the desired speed (e.g., 850 rpm) and pump the mobile phase (the lower phase) into the column until hydrodynamic equilibrium is established.[7]
-
Sample Injection: Dissolve a known amount of the crude extract (e.g., 150 mg) in a small volume of the biphasic solvent system (1:1 v/v of upper and lower phases) and inject it into the column.[7]
-
Elution and Fraction Collection: Continue elution with the mobile phase. Monitor the effluent with a UV detector (e.g., at 320 nm) and collect fractions based on the elution profile.[7]
-
Analysis: Analyze the collected fractions using HPLC to determine the purity of the isolated compounds.[7]
Visualizations
Caption: General workflow for the extraction and purification of (-)-decursinol precursors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR100509843B1 - Method of extraction decursin and decursinol angelate from Angelica gigas, Nakai - Google Patents [patents.google.com]
- 5. Pilot-scale subcritical-water extraction of nodakenin and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Isolation and Purification of Decursin and Decursinol Angelate in Angelica gigas Nakai | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. HPLC Analysis and Extraction Methods of Decursin and Decursinol Angelate in Angelica gigas Roots -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 12. Purification [chem.rochester.edu]
- 13. mdpi.com [mdpi.com]
- 14. New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste [mdpi.com]
Addressing challenges in the chemical synthesis of (-)-Decursinol
Welcome to the technical support center for the chemical synthesis of (-)-Decursinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this promising compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of (-)-Decursinol and its precursors.
Issue 1: Low Yield in Pechmann Condensation for Coumarin (B35378) Core Synthesis
-
Question: My Pechmann condensation reaction to form the 7-hydroxy-4-methylcoumarin intermediate is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Pechmann condensation are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.[1][2][3][4]
-
Catalyst Activity: The choice and condition of the acid catalyst are critical. Strong acids like sulfuric acid, trifluoroacetic acid, or Lewis acids such as ZrCl₄ and TiCl₄ are often used.[1] Ensure your catalyst is not old or deactivated. For solid acid catalysts, ensure they are properly activated and have a high surface area.[2][3]
-
Reaction Conditions:
-
Temperature: The reaction may require heating. Optimization is key, as temperatures that are too high can lead to product degradation, while temperatures that are too low will result in a slow reaction rate.[2][4]
-
Solvent: While often performed under solvent-free conditions, the choice of solvent can impact the reaction.[1] For solvent-free reactions, ensure efficient mixing of the reactants.
-
-
Reactant Quality: Ensure your phenol (B47542) and β-ketoester starting materials are pure, as impurities can lead to side reactions.[4]
-
Moisture: The presence of water can deactivate some acid catalysts. Running the reaction under anhydrous conditions may improve the yield.[4]
Troubleshooting Decision Tree for Pechmann Condensation
Troubleshooting workflow for low yield in Pechmann condensation. -
Issue 2: Poor Enantioselectivity in Asymmetric Epoxidation
-
Question: I am struggling to achieve high enantioselectivity in the asymmetric epoxidation step to create the chiral epoxide intermediate. What factors influence the stereochemistry of this reaction?
-
Answer: Achieving high enantioselectivity is a critical and often challenging step in the synthesis of (-)-Decursinol. The Jacobsen-Katsuki epoxidation using a chiral (salen)Mn(III) catalyst is a common method.[5][6][7]
-
Catalyst Integrity: The purity and integrity of the chiral salen catalyst are paramount. Ensure the catalyst is properly prepared and stored.
-
Oxidant: The choice of terminal oxidant (e.g., NaOCl, m-CPBA) and the rate of its addition can significantly impact enantioselectivity. Slow addition is often preferred.
-
Temperature: Lowering the reaction temperature can often improve enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Dichloromethane or other non-coordinating solvents are commonly used.
-
Additives: The use of an axial ligand, such as N-methylmorpholine N-oxide (NMO), can sometimes enhance both the rate and the enantioselectivity of the epoxidation.
-
Issue 3: Difficulty in Purification of Intermediates and Final Product
-
Question: I am having trouble purifying the intermediates and the final (-)-Decursinol product. What are the recommended purification methods?
-
Answer: Purification of coumarin-based compounds can be challenging due to their similar polarities. A combination of techniques is often necessary.
-
Crystallization: If the compound is a solid, recrystallization is a powerful purification technique. Experiment with different solvent systems to find one that provides good differential solubility for your product and impurities.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying synthetic intermediates.
-
Solvent System Optimization: Use thin-layer chromatography (TLC) to screen for an optimal solvent system that provides good separation between your desired compound and any impurities or side products.[8]
-
Gradient Elution: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often employed.[9][10] Recycling HPLC can also be an efficient method for isolating decursin (B1670152) and related compounds.[6][9]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids issues with solid supports, such as irreversible adsorption.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for (-)-Decursinol?
A1: The total synthesis of (-)-Decursinol typically involves a multi-step sequence. A common approach begins with the construction of a coumarin core, followed by the introduction of the dimethylallyl side chain, and finally, the stereoselective formation of the dihydropyran ring. A key step is the enantioselective epoxidation of a chromene intermediate, followed by regioselective epoxide opening to establish the correct stereochemistry at the C-3' and C-4' positions.[6][7]
General Synthetic Workflow for (-)-Decursinol
Q2: What are the key precursors in the biosynthesis of (-)-Decursinol?
A2: The biosynthesis of (-)-Decursinol starts from the phenylpropanoid pathway.[12][13] The key precursors include L-phenylalanine, which is converted to trans-cinnamic acid and then to p-coumaric acid.[12] This is followed by the formation of the coumarin umbelliferone, which is a crucial intermediate.[12][14][15] Umbelliferone is then prenylated and undergoes a series of enzymatic reactions to form (-)-Decursinol.[12][15]
Biosynthetic Pathway of (-)-Decursinol
Q3: Can (-)-Decursinol be synthesized from naturally occurring decursin?
A3: Yes, (-)-Decursinol can be obtained from the hydrolysis of decursin, which is often extracted from the roots of Angelica gigas.[5][13] Decursin is an ester of (-)-Decursinol. Mild basic hydrolysis can cleave the ester bond to yield (-)-Decursinol.[13] This semi-synthetic approach is often used to produce (-)-Decursinol for research purposes.[5]
Quantitative Data Summary
The following tables summarize quantitative data related to the synthesis and purification of decursinol (B1670153) and related compounds.
Table 1: Optimization of Pechmann Condensation for Coumarin Synthesis
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | No Catalyst | 110 | 24 | 0 | [3] |
| 2 | ZnO (10) | 110 | 5 | Traces | [3] |
| 3 | Zn₀.₉₂₅Ti₀.₀₇₅O (5) | 110 | 5 | 67 | [3] |
| 4 | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | 110 | - | 88 | [3] |
| 5 | Zn₀.₉₂₅Ti₀.₀₇₅O (15) | 110 | - | 88 | [3] |
Table 2: Yields of Semi-Synthesized Decursin Derivatives from (S)-Decursinol
| Derivative | Carboxylic Acid Used for Esterification | Yield (%) | Reference |
| (S)-2a | - | 39-85 | [5] |
| (S)-2d | (E)-(furan-3-yl)acrylic acid | - | [5] |
| (S)-2a-i | Various carboxylic acids | 39-85 | [5] |
Note: Specific yields for each derivative were not detailed in the source.
Experimental Protocols
Protocol 1: Semi-synthesis of (S)-Decursin Derivatives via EDC-Mediated Coupling
This protocol describes a general procedure for the esterification of (S)-decursinol with various carboxylic acids.[5]
Materials:
-
(S)-Decursinol
-
Carboxylic acid of choice (e.g., (E)-(furan-3-yl)acrylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-decursinol (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
Protocol 2: Extraction of Decursin and Decursinol Angelate from Angelica gigas Roots
This protocol outlines a standard procedure for the extraction of pyranocoumarins from natural sources.[11]
Materials:
-
Dried and powdered roots of Angelica gigas
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
-
Shaker or magnetic stirrer
Procedure:
-
Macerate the dried and powdered roots of Angelica gigas with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[11]
-
Agitate the mixture on a shaker at room temperature for 24 hours.[11]
-
Filter the extract to separate the solid plant material.[11]
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.[11]
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[11]
-
Store the dried crude extract at 4°C for further purification.[11]
References
- 1. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Isolation and Purification of Decursin and Decursinol Angelate in Angelica gigas Nakai | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. diva-portal.org [diva-portal.org]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
Overcoming poor oral bioavailability of (-)-Decursinol in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to optimize the systemic exposure of (-)-decursinol in animal studies. The primary challenge lies not with (-)-decursinol itself, but with its common precursors, decursin (B1670152) and decursinol (B1670153) angelate.
Frequently Asked Questions (FAQs)
Q1: Why is achieving therapeutic plasma concentrations of (-)-decursinol a challenge after oral administration?
The core issue is that the most commonly administered forms, decursin and its isomer decursinol angelate, are considered prodrugs.[1] These precursors suffer from low aqueous solubility, which limits their dissolution and absorption.[1] Following absorption, they undergo extensive and rapid first-pass metabolism, primarily in the liver, where they are converted into the active metabolite, (-)-decursinol.[1][2] This reliance on the dissolution and metabolism of a poorly soluble precursor can lead to low and variable plasma concentrations of (-)-decursinol.
Q2: What is the baseline oral bioavailability of pure (-)-Decursinol in animal models?
Contrary to the challenges faced with its precursors, pure (-)-decursinol exhibits high oral bioavailability in rats, reported to be greater than 45%.[3][4] It is also rapidly absorbed, with a time to maximum plasma concentration (Tmax) between 0.4 and 0.9 hours.[3][4] This indicates that (-)-decursinol itself has good absorption characteristics, but it is rarely administered in its pure form in experiments, which typically use extracts from Angelica gigas Nakai rich in decursin.[1]
Q3: What are the most effective strategies to improve the systemic exposure of (-)-decursinol?
Strategies focus on enhancing the solubility and dissolution rate of the prodrug, decursin, to increase its absorption and subsequent conversion to (-)-decursinol.[1] Key approaches include:
-
Solid Dispersions: Dispersing decursin within a hydrophilic polymer matrix can improve its dissolution. Techniques like hot-melt extrusion (HME) are effective for creating these amorphous dispersions.[1]
-
Nanoformulations: Reducing the particle size of decursin increases the surface area available for dissolution.[1] Methods like preparing self-nanoemulsifying drug delivery systems (SNEDDS), solid lipid nanoparticles (SLNs), or nanocrystals are promising.[5][6][7] These lipid-based systems can also enhance absorption via lymphatic transport.[8]
Q4: What key metabolic and transport mechanisms influence decursin and (-)-decursinol concentrations?
Several factors are at play:
-
Metabolism: Decursin and decursinol angelate are rapidly hydrolyzed to (-)-decursinol.[2][9] In vitro studies with S9 microsomal fractions suggest the liver is the primary site for this conversion, rather than the intestine.[2]
-
Efflux Transporters: In Caco-2 cell monolayer studies, (-)-decursinol showed high permeability. However, it also exhibited an efflux ratio greater than 2, suggesting it is a substrate for active efflux transporters such as P-glycoprotein (P-gp), multidrug resistance protein 2 (MRP2), or breast cancer resistance protein (BCRP).[3][4] This efflux can pump the compound back into the intestinal lumen, limiting net absorption.
Bioavailability Challenge Overview
Caption: Metabolic pathway and bioavailability challenges for orally administered decursin.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cmax and AUC of (-)-decursinol after administering a decursin formulation. | Poor Dissolution: The formulation is not effectively enhancing the dissolution of the poorly soluble decursin precursor. | Formulation Optimization: Develop an enabling formulation such as a solid dispersion via hot-melt extrusion or a lipid-based system like a Self-Nanoemulsifying Drug Delivery System (SNEDDS).[1][6] This will improve the dissolution rate, which is the rate-limiting step.[10] |
| High inter-animal variability in pharmacokinetic profiles. | Inconsistent Formulation: The administered formulation is not homogenous, leading to dose variability. Food Effects: Administration to fed vs. fasted animals can significantly alter GI physiology and absorption. | Ensure Formulation Homogeneity: For suspensions, ensure uniform particle size and prevent aggregation. For SNEDDS, confirm stability and consistent globule size upon dispersion. Standardize Study Conditions: Strictly control the fasting period for all animals before dosing (e.g., overnight fasting).[1] |
| Difficulty separating and quantifying decursin, decursinol angelate, and (-)-decursinol in plasma. | Suboptimal Analytical Method: The chromatographic method lacks the resolution to separate the isomers (decursin and decursinol angelate). The detector lacks the sensitivity to measure the low concentrations of the parent prodrugs. | Use a Validated UHPLC-MS/MS Method: Employ a high-resolution UHPLC system that can separate the isomers.[11] Use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[11][12] |
| Unexpectedly rapid clearance of (-)-decursinol. | P-glycoprotein (P-gp) Efflux: The active metabolite, (-)-decursinol, is a substrate for efflux transporters like P-gp in the intestine and potentially in the liver, leading to secretion.[3][4] | Co-administration with P-gp Inhibitor: As an investigational tool, co-administer a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) to confirm if efflux is a significant clearance pathway. This is not a formulation strategy but a mechanistic tool. |
Pharmacokinetic Data Summary
The following tables summarize pharmacokinetic parameters from animal studies, comparing different formulations.
Table 1: Pharmacokinetics of (-)-Decursinol in Rats After Oral Gavage
| Compound Administered | Vehicle / Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Reference |
| Decursin/Decursinol Angelate | Carboxyl Methyl Cellulose (CMC) | 55.4 mg/kg | 137 | ~2.0 | 2,093 | [2] |
| Decursin/Decursinol Angelate | Ethanol-PEG400-Tween80 (EPTD) | 55.4 mg/kg | 2,093 | ~0.5 | 27,033 | [2] |
| (-)-Decursinol | Ethanol-PEG400-Tween80 (EPTD) | 41.8 mg/kg | 11,885 | ~0.7 | 65,012 | [2] |
Table 2: Pharmacokinetics in Mice After a Single Dose (~240 mg/kg)
| Compound Administered | Route | Cmax (µg/mL) of Decursin/DA | Cmax (µg/mL) of (-)-Decursinol | Reference |
| Decursin/DA Mixture | Oral Gavage | 0.54 | 14.9 | [9] |
| Decursin/DA Mixture | Intraperitoneal (IP) | 11.2 | 79.7 | [9] |
Experimental Protocols
Protocol 1: Animal Pharmacokinetic Study (Rat Model)
This protocol outlines a typical PK study for an oral (-)-decursinol prodrug formulation.
-
Animal Model: Use male Sprague-Dawley rats (250-300g).[1]
-
Acclimatization: Acclimate animals for at least one week with free access to standard chow and water.
-
Fasting: Fast the animals overnight (approx. 12 hours) before administration, with continued free access to water.[1]
-
Groups: Divide animals into at least two groups:
-
Control Group: Administer the vehicle (e.g., CMC suspension).
-
Test Group: Administer the decursin-loaded formulation (e.g., solid dispersion suspended in vehicle) orally via gavage at a specific dose.[1]
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[1]
-
Plasma Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until bioanalysis.
Protocol 2: Plasma Sample Preparation and UHPLC-MS/MS Analysis
This protocol provides a method for quantifying decursin, decursinol angelate, and (-)-decursinol in plasma.[9][11][13]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of thawed plasma sample in a microcentrifuge tube, add a known concentration of an appropriate internal standard (IS).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.[13]
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% acetonitrile (B52724) in water) and vortex.[13]
-
-
UHPLC-MS/MS Conditions:
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Column: A reversed-phase C18 column (e.g., Kinetex® C18, <2 µm particle size).[11]
-
Mobile Phase: Gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[11]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions:
-
-
Quantification: Construct calibration curves using standards of known concentrations and calculate the concentrations in the unknown samples based on the peak area ratios of the analyte to the internal standard.
Visualized Workflows and Pathways
Pharmacokinetic Study Workflow
Caption: Experimental workflow for an in-vivo pharmacokinetic study.
Simplified Anti-Inflammatory Signaling Pathway
Caption: Inhibition of LPS-induced inflammatory pathways by decursinol/precursors.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. saudijournals.com [saudijournals.com]
- 6. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds [mdpi.com]
- 8. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. horizonpharmalabs.com [horizonpharmalabs.com]
- 11. Simultaneous Determination of Decursin, Decursinol Angelate, Nodakenin, and Decursinol of Angelica gigas Nakai in Human Plasma by UHPLC-MS/MS: Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: (-)-Decursinol Treatment Optimization in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (-)-decursinol and its analogs in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help optimize your treatment duration and overall experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration and treatment duration for (-)-decursinol?
A1: The optimal concentration and duration of (-)-decursinol treatment are highly dependent on the cell line and the specific biological question being investigated.[1] Generally, concentrations ranging from 10 µM to 100 µM are used, with treatment times varying from 24 to 72 hours.[2][3] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions. For initial experiments, a 24 to 48-hour treatment is a common starting point to observe effects on cell viability and signaling pathways.[2][4] For some cell lines, apoptotic effects may only become apparent after 48 hours of treatment.[5]
Q2: I'm observing high levels of cell death in my control (non-cancerous) cell line. How can I mitigate this?
A2: Unintended cytotoxicity in control cell lines can be a concern. (-)-Decursinol can induce apoptosis in normal cells, particularly at higher concentrations, as it can inhibit pro-survival pathways like PI3K/Akt.[6]
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine the half-maximal inhibitory concentration (IC50) for your control cell line. This will help you identify a concentration that is effective in your experimental line while minimizing toxicity in your control line.[6]
-
Reduce Treatment Duration: Shorter incubation times may be sufficient to observe the desired effects in your target cells without causing excessive death in control cells.
-
Use a Recovery Period: Consider treating the cells for a specific duration and then replacing the medium with fresh, compound-free medium to allow for recovery.
-
Q3: My (-)-decursinol solution is precipitating in the cell culture medium. What should I do?
A3: Precipitation of hydrophobic compounds like (-)-decursinol when diluted from a DMSO stock into aqueous cell culture media is a common issue.[7]
-
Troubleshooting Steps:
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the DMSO stock solution.[7]
-
Slow, Dropwise Addition: Add the DMSO stock to the medium slowly while gently vortexing or swirling to facilitate rapid and even dispersion.[7]
-
Lower Final Concentration: The intended concentration may be above the compound's solubility limit in the medium. Try working with a lower final concentration.[7]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%.[7]
-
Q4: I am not observing the expected changes in my target signaling pathway after treatment. What could be the reason?
A4: Several factors can contribute to a lack of observable effects on signaling pathways.
-
Troubleshooting Steps:
-
Confirm Compound Stability: The stability of (-)-decursinol can be affected by the components of the cell culture medium and incubation time.[7] Consider performing a stability assay using HPLC or LC-MS to confirm the compound's integrity under your experimental conditions.[7]
-
Optimize Treatment Time: The activation or inhibition of signaling pathways can be transient. For instance, phosphorylation of JNK and p38 by decursin (B1670152) has been observed as early as 30 minutes to 1 hour post-treatment.[4] Perform a time-course experiment, analyzing protein expression at various early and late time points (e.g., 0.5, 1, 3, 6, 12, 24 hours).
-
Verify Antibody Specificity: Ensure the primary antibodies used for Western blotting are specific and validated for the target proteins.
-
Check Cell Line Responsiveness: The specific genetic background of your cell line may influence its response to (-)-decursinol.
-
Quantitative Data Summary
The following tables summarize the reported IC50 values and effects of (-)-decursinol and its analogs on various cancer cell lines.
Table 1: IC50 Values of (-)-Decursinol and its Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Decursinol (B1670153) angelate | PC-3 | Prostate Cancer | 13.63 | 72 | [8][9] |
| Decursin | HCT-116 | Colorectal Cancer | 50.33 | 48 | [9][10] |
| Decursin | HCT-8 | Colorectal Cancer | 49.68 | 48 | [9][10] |
| Decursin | U87 | Glioblastoma | ~50 | Not Specified | [9] |
| Decursin | B16F10 | Melanoma | ~75 | 24 | [9] |
| Decursin | Ly1 & Ly10 | DLBCL | 30-90 (dose-dependent inhibition) | 24 & 48 | [2] |
| Decursin | DU145 | Prostate Cancer | 25-100 (dose-dependent inhibition) | 24, 48, 72, & 96 | [3] |
| Decursinol angelate | HepG2, HCT-116, A375.SM, B16F10 | Various | 25-100 (dose-dependent toxicity) | 24 | [11] |
Table 2: Modulation of Key Signaling Proteins by (-)-Decursinol and its Analogs
| Protein | Role in Signaling | Effect of Treatment | Cancer Cell Line(s) | Reference |
| Bcl-2 | Anti-apoptotic | Downregulation | U87, B16F10, HCT-116 | [4][9] |
| Bax | Pro-apoptotic | Upregulation | U87, B16F10, HCT-116 | [4][10][11] |
| Cleaved Caspase-3 | Apoptosis Executioner | Upregulation | U87, C6, HCT-116, HCT-8 | [4][10] |
| p-Akt | Cell Survival/Proliferation | Downregulation | 143B, MG63 | [5] |
| p-NF-κB | Inflammation/Survival | Downregulation | 143B, MG63 | [5] |
| p-ERK1/2 | Proliferation/Survival | Downregulation | MCF-7, MDA MB-231 | [12] |
| Cyclin D1 | Cell Cycle Progression | Downregulation | U87 | [4] |
| p-JNK & p-p38 | Stress Response/Apoptosis | Upregulation | U87 | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10⁴ to 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9][13]
-
Compound Treatment: Prepare a stock solution of (-)-decursinol in DMSO.[13] Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the existing medium with 100 µL of the medium containing the different concentrations of (-)-decursinol.[13] Include a vehicle control (DMSO-treated) group.[9]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9][13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][13] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[9][13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9][13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[9][13]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by detecting the externalization of phosphatidylserine (B164497) on the cell membrane of apoptotic cells.[13]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with various concentrations of (-)-decursinol for the desired duration (e.g., 24-48 hours).[13]
-
Cell Harvesting: Harvest both adherent and floating cells.[9] Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[9]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.[9] Transfer 100 µL of the cell suspension to a flow cytometry tube.[9] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[9]
Western Blotting
This technique is used to detect specific proteins in a sample to analyze changes in their expression or activation state.[14][15]
-
Cell Lysis: After treatment with (-)-decursinol for the desired time, wash cells with ice-cold PBS.[14][16] Lyse the cells by adding an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16] Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 12,000-14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9][16] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[9]
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14][17]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14][16]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[14][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][16]
-
Detection: After further washes, add a chemiluminescent substrate (ECL) to the membrane and visualize the protein bands using an imaging system.[16][18]
Visualizations
Signaling Pathways Modulated by (-)-Decursinol
Caption: Key signaling pathways modulated by (-)-decursinol.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for optimizing (-)-decursinol treatment duration.
Troubleshooting Logic for Unexpected Cell Viability Results
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Decursin and decursinol angelate inhibit estrogen-stimulated and estrogen-independent growth and survival of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. origene.com [origene.com]
- 17. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 18. img.abclonal.com [img.abclonal.com]
Technical Support Center: Minimizing Off-Target Effects of (-)-Decursinol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of (-)-Decursinol in experimental models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of (-)-Decursinol?
A1: (-)-Decursinol, a derivative of the coumarin (B35378) class of compounds, has been reported to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. While its intended targets are often related to these activities, like other small molecules, it has the potential to interact with unintended targets. Based on studies of (-)-Decursinol and its analogs (Decursin and Decursinol (B1670153) angelate), potential off-target effects may arise from interactions with:
-
Protein Kinase C (PKC): Some studies suggest that the biological activities of decursinol derivatives may be linked to the modulation of PKC.[1][2]
-
Androgen Receptor (AR): Decursinol and its derivatives have been shown to have anti-androgen receptor signaling activities.[1]
-
Other Kinases: Due to the conserved nature of ATP-binding sites in kinases, small molecules can often inhibit multiple kinases. A comprehensive kinase selectivity profile for (-)-Decursinol is not publicly available, but this remains a significant potential source of off-target effects.
-
Efflux Transporters: (-)-Decursinol has been shown to be a substrate for active efflux transporters like P-glycoprotein, which could influence its intracellular concentration and lead to unexpected interactions.[3]
-
Hormone Receptors: Analogs of (-)-Decursinol are known to modulate estrogen receptor (ER) signaling, which could be an unintended effect in certain experimental systems.[4]
Q2: I am observing unexpected cytotoxicity in my control cell line treated with (-)-Decursinol. What could be the cause?
A2: Unexpected cytotoxicity in a non-cancerous or control cell line can be a result of off-target effects. One of the primary pathways implicated in the pro-survival of many cell types is the PI3K/Akt pathway. Since (-)-Decursinol and its analogs have been shown to inhibit this pathway, this on-target effect in cancer cells can become an off-target cytotoxic effect in normal cells that depend on this pathway for survival.[4]
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response study to determine the IC50 value of (-)-Decursinol in your specific control cell line. Use the lowest concentration that produces the desired on-target effect in your experimental cells while minimizing toxicity in control cells.[4][5]
-
Use a Rescue Experiment: To confirm if the cytotoxicity is mediated by the inhibition of a specific pathway (e.g., PI3K/Akt), you can perform a rescue experiment by co-treating the cells with a known activator of that pathway.[4]
-
Select an Alternative Control Cell Line: If feasible for your experimental design, consider using a control cell line that is less reliant on the suspected off-target pathway for its survival.[4]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results. Several experimental strategies can be employed:
-
Use of a Structurally Related Inactive Analog: If available, a close chemical analog of (-)-Decursinol that is inactive against the intended target can serve as a valuable negative control. If this analog produces the same phenotype, it is likely an off-target effect.
-
Target Knockdown or Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If (-)-Decursinol still elicits the same effect in these target-depleted cells, it strongly suggests an off-target mechanism.[5]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify direct binding of (-)-Decursinol to its intended target in a cellular context.
-
Phenotypic Comparison with Known Target Inhibitors: Compare the cellular phenotype induced by (-)-Decursinol with that of other well-characterized inhibitors of the same target that have different chemical scaffolds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Inconsistent or non-reproducible results | Compound instability or poor solubility. | Prepare fresh dilutions of (-)-Decursinol for each experiment from a DMSO stock. Ensure the final DMSO concentration in the cell culture medium is low (<0.5%) to avoid solvent toxicity.[5] If precipitation is observed, gentle warming and vortexing of the medium may help.[5] |
| Cell health and variability. | Use cells at a low passage number and ensure they are in the exponential growth phase. Maintain consistent cell seeding densities across experiments.[5] | |
| Unexpected changes in hormone-responsive gene expression | Off-target effects on estrogen or androgen receptors. | Confirm the expression status of ER and AR in your cell line.[4] Perform competitive binding assays with known receptor agonists or antagonists to determine if (-)-Decursinol is directly interacting with these receptors.[4] |
| Observed phenotype does not correlate with the inhibition of the intended target | The phenotype is mediated by one or more off-target interactions. | Perform a kinome-wide selectivity screen to identify other kinases that (-)-Decursinol may be inhibiting.[6][7][8][9] Use proteomics-based approaches to identify other potential protein binding partners.[1][10][11] |
Quantitative Data
While a comprehensive off-target binding profile for (-)-Decursinol is not publicly available, the following table summarizes its reported cytotoxic activity (IC50 values) against various cancer cell lines. This data can help researchers select appropriate starting concentrations for their experiments and provides an indication of the compound's potency across different cellular contexts.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| HeLa | Cervical Cancer | 54.2 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | ~70 | 24 |
| HTB-26 | Breast Cancer | 10 - 50 | Not Specified |
| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified |
| HCT116 | Colorectal Cancer | 22.4 | Not Specified |
Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density, incubation time, and the assay used.[5][12][13]
Experimental Protocols
Protocol 1: Determining the IC50 of (-)-Decursinol using an MTT Assay
Objective: To determine the concentration of (-)-Decursinol that inhibits cell viability by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5]
-
Compound Preparation: Prepare a stock solution of (-)-Decursinol in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).[5] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of (-)-Decursinol. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the (-)-Decursinol concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if (-)-Decursinol induces apoptosis in a cell line.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with (-)-Decursinol at a concentration around the IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. This will allow for the differentiation of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Visualizations
Signaling Pathways Potentially Affected by (-)-Decursinol
Caption: Potential signaling pathways modulated by (-)-Decursinol.
Experimental Workflow for Troubleshooting Off-Target Effects
Caption: A logical workflow for troubleshooting off-target effects.
Logical Relationship for Addressing Unexpected Cytotoxicity
Caption: Logical approach to addressing unexpected cytotoxicity.
References
- 1. jmb.or.kr [jmb.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. confluencediscovery.com [confluencediscovery.com]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 10. Identification of proteins binding to decursinol by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of (-)-Decursinol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the metabolic stability of (-)-decursinol. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice for common experimental issues, and strategic approaches to enhance the stability of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is (-)-decursinol and why is its metabolic stability important?
A1: (-)-Decursinol is a pyranocoumarin (B1669404) compound isolated from the roots of Angelica gigas. It is also the principal active metabolite of decursin (B1670152) and decursinol (B1670153) angelate[1][2]. Its metabolic stability is a critical parameter in drug development as it influences the compound's half-life, bioavailability, and overall therapeutic efficacy. A compound with poor metabolic stability is quickly eliminated from the body, which may necessitate higher or more frequent dosing.
Q2: What is the known metabolic profile of (-)-decursinol?
A2: While some studies suggest that (-)-decursinol exhibits high stability against oxidative and glucuronic metabolism in human and rat liver microsomes, more recent research has identified four hydroxylated metabolites of (-)-decursinol in human liver microsomes[3][4]. This indicates that hydroxylation is a key metabolic pathway for (-)-decursinol.
Q3: Which enzymes are involved in the metabolism of (-)-decursinol and its precursors?
A3: The metabolism of decursin and decursinol angelate to (-)-decursinol is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2A6 being one of the involved isoforms[5]. The subsequent hydroxylation of (-)-decursinol is also likely carried out by CYP enzymes.
Q4: How does the metabolic stability of (-)-decursinol compare to its parent compounds, decursin and decursinol angelate?
Data Presentation: Metabolic Stability of (-)-Decursinol Precursors
The following table summarizes the available quantitative data on the metabolic stability of decursin and decursinol angelate, the direct precursors to (-)-decursinol.
| Compound | Test System | Half-life (t½) in minutes | Reference |
| Decursin | Human Liver S9 Fraction | ~85 | [6] |
| Decursinol Angelate | Human Liver S9 Fraction | ~100 | [6] |
| Decursin | Mouse Liver S9 Fraction | ~3.5 | [6] |
| Decursinol Angelate | Mouse Liver S9 Fraction | ~12 | [6] |
Strategies to Enhance Metabolic Stability
Improving the metabolic stability of (-)-decursinol is likely to involve chemical modifications to block the sites of metabolism.
1. Deuteration:
One of the most effective strategies to enhance metabolic stability is the selective replacement of hydrogen atoms with deuterium (B1214612) at metabolically labile positions[7][8][9]. This is known as the kinetic isotope effect, where the stronger carbon-deuterium bond slows down the rate of enzymatic cleavage, particularly in CYP-mediated oxidation[7]. Given that hydroxylation is a key metabolic pathway for (-)-decursinol, deuteration at the sites of hydroxylation could significantly increase its metabolic half-life. The biosynthesis of deuterated decursin has been described, indicating the feasibility of producing deuterated analogs of (-)-decursinol[10].
2. Blocking Sites of Metabolism:
Introducing chemical groups that sterically hinder or electronically deactivate the positions prone to hydroxylation can improve metabolic stability. For coumarin (B35378) derivatives, the addition of a hydroxyl group at certain positions can influence antioxidant activity and potentially alter metabolic pathways[11]. Strategic placement of small, electron-withdrawing groups on the aromatic ring could also reduce its susceptibility to oxidative metabolism.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol provides a general framework for assessing the metabolic stability of (-)-decursinol.
Materials:
-
(-)-Decursinol
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Internal standard for LC-MS/MS analysis
-
Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)
Procedure:
-
Prepare a stock solution of (-)-decursinol in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the (-)-decursinol working solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of (-)-decursinol.
Data Analysis:
-
Plot the natural logarithm of the percentage of (-)-decursinol remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula for the experimental setup[12][13].
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Inaccurate pipetting- Inconsistent incubation times- Poor mixing of reagents | - Use calibrated pipettes and proper technique.- Ensure precise timing for sample collection.- Thoroughly vortex all solutions before use. |
| No metabolism of (-)-decursinol observed | - Inactive NADPH regenerating system- Inactive microsomes- Low intrinsic clearance of the compound | - Prepare fresh NADPH regenerating system daily.- Use a positive control with known high turnover to verify microsomal activity.- Extend the incubation time and/or increase the microsomal protein concentration. |
| Compound precipitates in assay buffer | - Poor aqueous solubility of (-)-decursinol | - Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible.- Visually inspect for precipitation.- Consider using solubilizing agents like cyclodextrins, but validate their compatibility with the assay. |
| Poor LC-MS/MS signal or peak shape | - Ion suppression from the matrix- Suboptimal chromatographic conditions- Compound degradation in the autosampler | - Optimize sample cleanup procedures.- Adjust the mobile phase composition and gradient.- Ensure the autosampler is temperature-controlled. |
| Unexpected peaks in the chromatogram | - Contamination- Formation of unexpected metabolites | - Run blank samples to identify sources of contamination.- Use high-resolution mass spectrometry to identify potential new metabolites. |
Visualizations
References
- 1. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-pass metabolism of decursin, a bioactive compound of Angelica gigas, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from human and rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Troubleshooting (-)-Decursinol Experiments
Welcome to the technical support center for (-)-Decursinol research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies that may arise during experiments with (-)-Decursinol and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are (-)-Decursinol, Decursin (B1670152), and Decursinol (B1670153) Angelate, and how do they differ?
(-)-Decursinol is a pyranocoumarin (B1669404) compound isolated from the roots of the plant Angelica gigas Nakai.[1][2] Decursin and Decursinol Angelate are structurally related, bioactive derivatives also found in the plant.[2] While all three exhibit various pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, their potency and specific mechanisms can differ due to variations in their chemical structures.[3][4][5] It is crucial to know which specific compound you are working with, as they can have different effects and potencies in experimental settings.[6]
Q2: What is the primary mechanism of action for (-)-Decursinol and its derivatives?
(-)-Decursinol and its related compounds are known to modulate multiple signaling pathways within cells.[3][7] Key pathways include:
-
NF-κB Signaling Pathway: Inhibition of this pathway reduces inflammation.[4][8]
-
MAPK Signaling Pathway: Modulation of this pathway can affect cell proliferation and differentiation.[8]
-
PI3K/Akt Signaling Pathway: Inhibition of this pathway can lead to decreased cell survival and proliferation, and induce apoptosis.[3][7][9]
-
VEGFR-2 Signaling Pathway: Suppression of this pathway can inhibit angiogenesis (the formation of new blood vessels).[10]
The specific impact on these pathways can be cell-type dependent, which may contribute to varied experimental outcomes.
Q3: Are there known stability issues with (-)-Decursinol?
While generally stable, the stability of (-)-Decursinol can be influenced by experimental conditions.[11] The coumarin (B35378) ring structure can be susceptible to hydrolysis under strong basic conditions.[12] It is recommended to prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C to minimize degradation.[13] Repeated freeze-thaw cycles should be avoided.[14]
Q4: How is (-)-Decursinol metabolized in vitro and in vivo?
In both human and rodent liver microsomes, Decursin and Decursinol Angelate are rapidly metabolized to (-)-Decursinol.[11][15] This is an important consideration for in vivo studies, as the observed effects may be due to the metabolite rather than the parent compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause 1: Variability in Experimental Protocol Minor variations in protocol execution can lead to significant differences in IC50 values.
-
Solution: Standardize your protocol. Key parameters to control include:
-
Cell Seeding Density: Ensure consistent cell numbers are seeded in each well.[13]
-
Treatment Duration: Use a consistent incubation time with the compound.[13]
-
Reagent Concentration and Incubation Time: For assays like the MTT assay, use a consistent concentration of the viability reagent and a fixed incubation period.[13][16]
-
Potential Cause 2: Cell Line Specificity The cytotoxic effects of (-)-Decursinol can vary significantly between different cell lines due to their unique genetic and molecular profiles.[13]
-
Solution:
-
Confirm Cell Line Identity: Regularly authenticate your cell lines using methods like STR profiling.
-
Consult Literature: Refer to published data for expected IC50 values in your specific cell line to ensure your results are within a reasonable range.
-
Potential Cause 3: Compound Purity and Handling The purity of the (-)-Decursinol can affect its potency. Improper storage can lead to degradation.
-
Solution:
Issue 2: Unexpected Apoptosis in Control Cells
Potential Cause: Off-Target Effects (-)-Decursinol and its analogs can inhibit pro-survival pathways like PI3K/Akt, which may induce apoptosis even in non-cancerous control cell lines that depend on this pathway for survival.[7]
-
Solution:
-
Dose-Response Analysis: Perform a dose-response curve to determine the IC50 in your control cell line and use the lowest effective concentration in your experiments to minimize toxicity.[7]
-
Pathway-Specific Controls: Use specific inhibitors or activators of the suspected off-target pathway to confirm if the observed effect is pathway-dependent.[7]
-
Issue 3: Difficulty Reproducing Western Blot Results
Potential Cause 1: Inconsistent Sample Preparation Variations in protein extraction and quantification can lead to unreliable Western blot results.
-
Solution:
Potential Cause 2: Antibody Performance Primary and secondary antibodies can be a significant source of variability.
-
Solution:
-
Antibody Validation: Validate your primary antibodies to ensure they are specific to the target protein.
-
Consistent Conditions: Use the same antibody dilutions, incubation times, and temperatures for all experiments.[17]
-
Data Presentation
Table 1: Reported Anti-Cancer Activity (IC50 Values) of Decursin and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Decursinol angelate | PC-3 | Prostate Cancer | 13.63 | [13] |
| Decursinol angelate | B16F10 | Melanoma | ~75 | [13] |
| Decursinol angelate | HeLa | Cervical Cancer | 10 | [13] |
| Decursin | 143B | Osteosarcoma | 54.2 (24h), 57.7 (48h) | [18] |
| Decursin | MG63 | Osteosarcoma | 54.3 (24h), 49.7 (48h) | [18] |
| Decursin | NCI/ADR-RES | Ovarian Cancer | 23 µg/mL | [13] |
| (S)-2d (Decursin derivative) | A549 | Lung Cancer | 14.03 | [19] |
| Decursin | A549 | Lung Cancer | 43.55 | [19] |
Table 2: Reported Neuroprotective and Anti-inflammatory Activity
| Compound | Activity | Cell Line/Model | Effect | Concentration | Citation |
| Decursinol | Neuroprotection (Glutamate-induced neurotoxicity) | Primary rat cortical cells | Protective | 0.1 - 10.0 µM | [13] |
| Decursin | Neuroprotection (Glutamate-induced neurotoxicity) | Primary rat cortical cells | Protective | 0.1 - 10.0 µM | [13] |
| Decursin | Inhibition of NF-κB Activation (LPS-induced) | RAW264.7 & THP-1 cells | Inhibition | < 60 µM | [13] |
| Decursinol angelate | Inhibition of NF-κB Activation (PMA-induced) | HL-60 & RAW 264.7 cells | Inhibition | 20 - 40 µM | [13] |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
-
Cell Seeding: Seed cancer cells (e.g., PC-3, B16F10) in a 96-well plate at a density of 3 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Compound Treatment: Prepare a stock solution of (-)-Decursinol in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0 to 100 µM. Replace the existing medium with 100 µL of the medium containing the different concentrations of (-)-Decursinol. Include a vehicle control (DMSO at the highest concentration used). Incubate for 24 to 72 hours.[13]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[13]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[20]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.[13]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with various concentrations of (-)-Decursinol for 24-48 hours.[13]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[13]
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the stained cells by flow cytometry within one hour.[13]
Western Blotting
This technique is used to detect specific proteins in a sample.[17]
-
Sample Preparation: After treatment with (-)-Decursinol, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein overnight at 4°C with gentle agitation.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Visualizations
Caption: Simplified signaling pathways modulated by (-)-Decursinol.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
References
- 1. willner.com [willner.com]
- 2. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 4. Decursinol angelate inhibits PGE2-induced survival of the human leukemia HL-60 cell line via regulation of the EP2 receptor and NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decursin and decursinol angelate inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
Technical Support Center: Enhancing (-)-Decursinol Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the delivery of the promising therapeutic agent, (-)-Decursinol, across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
1. What are the main challenges in delivering (-)-Decursinol to the brain?
(-)-Decursinol, a lipophilic pyranocoumarin, faces two primary obstacles in reaching the central nervous system (CNS):
-
Poor Aqueous Solubility: Its low solubility in aqueous solutions can lead to precipitation and aggregation in physiological environments, reducing its bioavailability for BBB transport.[1][2]
-
Efflux Transporter Activity: Evidence suggests that (-)-Decursinol is a substrate for efflux transporters, such as P-glycoprotein (P-gp), at the BBB. These transporters actively pump the compound out of the brain endothelial cells and back into the bloodstream, limiting its brain accumulation.[3][4]
2. What are the most promising strategies to enhance (-)-Decursinol's BBB penetration?
Two key strategies show significant promise for improving the brain delivery of (-)-Decursinol:
-
Nanoparticle-Based Delivery Systems: Encapsulating (-)-Decursinol within nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.[5][6][7][8]
-
Prodrug Approach: Modifying the chemical structure of (-)-Decursinol to create a more lipophilic or actively transported prodrug can enhance its passive diffusion or utilize specific BBB transporters to gain entry into the brain. The prodrug is then converted to the active (-)-Decursinol within the CNS.[9][10]
3. Which in vitro BBB model is most suitable for screening (-)-Decursinol formulations?
For initial screening, the hCMEC/D3 cell line is a widely accepted and well-characterized in vitro model of the human BBB.[2][11] It expresses relevant tight junction proteins and efflux transporters, providing a more physiologically relevant environment compared to non-brain endothelial cell lines. For more complex investigations, co-culture models incorporating astrocytes and pericytes can provide a more robust barrier.[12]
4. How can I quantify the amount of (-)-Decursinol that has crossed the BBB in vivo?
Several techniques can be employed to measure (-)-Decursinol concentrations in the brain tissue of animal models:[13][14][15][16][17]
-
High-Performance Liquid Chromatography (HPLC): Following brain tissue homogenization and extraction, HPLC can be used to separate and quantify (-)-Decursinol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive technique provides accurate quantification of the compound in complex biological matrices like brain homogenates.
-
In Vivo Imaging: Techniques like positron emission tomography (PET) or magnetic resonance imaging (MRI) can be used to visualize and quantify the distribution of radiolabeled (-)-Decursinol or nanoparticle formulations in the brain in real-time.[14]
Troubleshooting Guides
Issue 1: (-)-Decursinol Precipitation in Aqueous Buffers During In Vitro Experiments
-
Problem: You observe precipitation or cloudiness when diluting your (-)-Decursinol stock solution (typically in DMSO) into your aqueous assay buffer for in vitro BBB permeability studies. This leads to inaccurate and unreliable results.
-
Solutions:
Solution Detailed Steps Potential Pitfalls Optimize Solvent Concentration Keep the final DMSO concentration in your assay below 0.5% (v/v) to minimize solvent-induced toxicity and precipitation. Higher DMSO concentrations can compromise cell membrane integrity. Use of Solubilizing Excipients Incorporate non-ionic surfactants like Tween® 80 or solubilizers such as Cremophor® EL into your buffer at low, non-toxic concentrations. Excipients can influence cell viability and barrier integrity; perform toxicity controls. pH Adjustment For coumarin (B35378) derivatives with ionizable groups, adjusting the pH of the buffer can improve solubility. Ensure the final pH is within the physiological range tolerated by your cell model. Sonication Briefly sonicate the final solution in a water bath sonicator to aid in the dissolution of small aggregates. Over-sonication can lead to compound degradation.
Issue 2: Low Permeability of (-)-Decursinol Across In Vitro BBB Models
-
Problem: Your in vitro permeability assay consistently shows low apparent permeability (Papp) values for (-)-Decursinol, even with optimized solubility.
-
Potential Causes & Solutions:
-
Efflux Transporter Activity: This is a likely cause.
-
Troubleshooting Step: Co-administer a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, with (-)-Decursinol in your permeability assay. A significant increase in the Papp value in the presence of the inhibitor confirms the involvement of efflux pumps.[4]
-
-
Poor Passive Diffusion: The inherent lipophilicity may not be sufficient for significant passive transport.
-
Troubleshooting Step: Consider synthesizing a more lipophilic prodrug of (-)-Decursinol by esterifying one of its hydroxyl groups. This can enhance its ability to partition into the lipid membranes of the brain endothelial cells.[9]
-
-
Suboptimal In Vitro Model: The barrier integrity of your cell monolayer may be compromised.
-
Troubleshooting Step: Verify the integrity of your in vitro BBB model by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow or fluorescently labeled dextran.[11] Ensure TEER values are stable and within the expected range for your cell line before conducting your experiment.
-
-
Issue 3: Instability and Aggregation of (-)-Decursinol Loaded Nanoparticles
-
Problem: You are experiencing issues with the physical stability of your (-)-Decursinol nanoparticle formulation, such as aggregation, precipitation, or drug leakage during storage.
-
Solutions:
Solution Detailed Steps Key Considerations Optimize Lipid/Polymer Composition For liposomes, incorporate cholesterol to increase membrane rigidity and reduce drug leakage. For polymeric nanoparticles, select polymers with appropriate hydrophobicity to effectively encapsulate the lipophilic (-)-Decursinol. The choice of lipids or polymers will significantly impact drug loading, release kinetics, and stability. Surface Modification (PEGylation) Coat the surface of your nanoparticles with polyethylene (B3416737) glycol (PEG). This creates a hydrophilic shell that sterically hinders protein adsorption and reduces aggregation. PEGylation can sometimes reduce cellular uptake, so a balance needs to be found. Control Particle Size and Zeta Potential Aim for a particle size below 200 nm for potential BBB transport and a slightly negative or neutral zeta potential to minimize non-specific interactions and aggregation. Use techniques like dynamic light scattering (DLS) and zeta potential analysis to monitor these parameters. Lyophilization with Cryoprotectants For long-term storage, lyophilize (freeze-dry) your nanoparticle formulation in the presence of a cryoprotectant like trehalose (B1683222) or sucrose. The lyophilization cycle needs to be carefully optimized to prevent particle fusion.
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of (-)-Decursinol and Related Compounds
| Property | Value | Source |
| (-)-Decursinol | ||
| Molecular Weight | 328.37 g/mol | PubChem |
| LogP (predicted) | 3.5 | PubChem |
| Aqueous Solubility | Poor | [1] |
| Permeability (PAMPA) | Poor | [1] |
| Oral Bioavailability (in rats) | >45% | [3][4] |
| Efflux Ratio (Caco-2 cells) | >2 at 50 µM | [3][4] |
| Decursinol (B1670153) Angelate | ||
| Molecular Weight | 328.37 g/mol | [12] |
| LogP (predicted) | 3.7 | [12] |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using hCMEC/D3 Cells
This protocol outlines the steps for assessing the permeability of (-)-Decursinol across a monolayer of hCMEC/D3 cells grown on Transwell® inserts.
Materials:
-
hCMEC/D3 cells (passage 25-35)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Collagen Type I, rat tail
-
24-well Transwell® inserts (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
(-)-Decursinol stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (paracellular marker)
-
Scintillation vials and cocktail
-
Plate reader for fluorescence measurement
Procedure:
-
Cell Seeding:
-
Coat Transwell® inserts with collagen I (50 µg/mL) for 1 hour at 37°C.
-
Seed hCMEC/D3 cells onto the apical side of the inserts at a density of 2.5 x 10⁴ cells/cm².
-
Culture for 4-6 days until a confluent monolayer is formed, monitoring TEER daily.
-
-
Barrier Integrity Check:
-
Once TEER values stabilize (typically >30 Ω·cm²), perform a Lucifer yellow permeability assay to confirm low paracellular leakage.
-
-
Permeability Assay:
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (bottom) chamber.
-
Add the dosing solution of (-)-Decursinol (e.g., 10 µM in HBSS, final DMSO < 0.5%) to the apical (top) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Quantification:
-
Quantify the concentration of (-)-Decursinol in the collected samples using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the flux of the compound across the monolayer (mol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the apical chamber (mol/cm³)
-
-
-
Protocol 2: Formulation of (-)-Decursinol Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes encapsulating the lipophilic drug (-)-Decursinol.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
(-)-Decursinol
-
Chloroform and Methanol (solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve PC, CH, and (-)-Decursinol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is PC:CH:Drug of 55:40:5.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.
-
Keep the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated (-)-Decursinol by centrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug content using HPLC.
-
Visualizations
Signaling Pathway: Overcoming P-glycoprotein Efflux at the BBB
Caption: Strategies to bypass P-glycoprotein mediated efflux of (-)-Decursinol at the BBB.
Experimental Workflow: Nanoparticle-Mediated Delivery of (-)-Decursinol
Caption: A typical experimental workflow for developing and evaluating nanoparticle-based delivery of (-)-Decursinol.
Logical Relationship: Troubleshooting Low In Vitro Permeability
Caption: A decision-making framework for troubleshooting low in vitro BBB permeability of (-)-Decursinol.
References
- 1. Unlocking bacterial defense: Exploring the potent inhibition of NorA efflux pump by coumarin derivatives in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bcrj.org.br [bcrj.org.br]
- 3. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024-7163 [excli.de]
- 7. researchgate.net [researchgate.net]
- 8. ijraset.com [ijraset.com]
- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Limitations of the hCMEC/D3 cell line as a model for Aβ clearance by the human blood‐brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ane.pl [ane.pl]
- 13. Optical method for real-time monitoring of drug concentrations facilitates the development of novel methods for drug delivery to brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 15. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of Drugs in Brain and Liver Mimetic Tissue Models Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of analytical methods for detecting (-)-Decursinol metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of analytical methods for detecting (-)-Decursinol and its metabolites.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the analysis of (-)-Decursinol and its metabolites.
Sample Preparation
-
Q1: Why am I experiencing low recovery of (-)-Decursinol and its metabolites from plasma samples?
A1: Low recovery can be attributed to several factors related to the extraction method. Here are some common causes and solutions:
-
Inefficient Protein Precipitation: If using protein precipitation with a solvent like acetonitrile, ensure the ratio of solvent to plasma is sufficient for complete protein removal (typically at least 3:1 v/v). Also, ensure thorough vortexing and adequate centrifugation time and speed to pellet the precipitated proteins.[1]
-
Suboptimal Liquid-Liquid Extraction (LLE) Parameters: The choice of extraction solvent is critical. Ethyl acetate (B1210297) is commonly used for extracting coumarins like decursinol (B1670153).[2][3] Ensure vigorous mixing (vortexing) for a sufficient duration to allow for efficient partitioning of the analytes into the organic phase. The pH of the aqueous phase can also influence the extraction of certain metabolites.
-
Improper Solid-Phase Extraction (SPE) Procedure: Ensure the SPE cartridge is appropriate for the analytes (e.g., a C18 cartridge). The cartridge must be conditioned and equilibrated correctly before loading the sample. The pH of the loading and washing solutions can significantly impact the retention of the analytes. Finally, ensure the elution solvent is strong enough to desorb the analytes completely from the sorbent.
-
Analyte Instability: (-)-Decursinol and its metabolites may be susceptible to degradation. Keep samples on ice or at 4°C during processing and avoid prolonged exposure to light or extreme pH conditions.[4]
-
-
Q2: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects are a common challenge in bioanalysis. Here are some strategies to minimize their impact:
-
Improve Sample Cleanup: A more rigorous sample preparation method can help remove interfering matrix components. Consider switching from protein precipitation to LLE or SPE, which provide better cleanup.
-
Optimize Chromatography: Modifying the HPLC gradient can help separate the analytes from co-eluting matrix components. Ensure that the analytes do not elute in the void volume where most of the unretained matrix components appear.
-
Use a Suitable Internal Standard (IS): An ideal IS is a stable isotope-labeled version of the analyte, as it will co-elute and experience similar matrix effects. If a stable isotope-labeled IS is unavailable, use a structural analog that has similar physicochemical properties and elution behavior.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.
-
Chromatography & Mass Spectrometry
-
Q3: I am having difficulty separating the hydroxylated metabolites of (-)-Decursinol. What can I do to improve the resolution?
A3: The separation of isomeric hydroxylated metabolites can be challenging. Consider the following chromatographic adjustments:
-
Optimize the Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Change the Stationary Phase: While C18 columns are commonly used, other stationary phases with different selectivities (e.g., phenyl-hexyl or pentafluorophenyl) might provide better resolution for these isomers.
-
Adjust the Mobile Phase pH: The ionization state of the hydroxylated metabolites can be altered by changing the pH of the mobile phase, which can affect their retention and selectivity on the column.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation.
-
-
Q4: My MS/MS signal for (-)-Decursinol metabolites is weak. How can I improve the sensitivity?
A4: Low sensitivity can be a result of several factors. Here's what to check:
-
Optimize MS/MS Parameters: Ensure that the precursor and product ion masses are correct and that the collision energy and other source parameters (e.g., capillary voltage, gas flows, and temperature) are optimized for each metabolite. This can be done by infusing a standard solution of the analyte into the mass spectrometer.
-
Improve Sample Preparation: As mentioned in Q1 and Q2, a more efficient extraction and cleanup procedure can lead to a more concentrated and cleaner sample, resulting in better signal intensity.
-
Check for Analyte Degradation: Ensure the stability of the metabolites in the final extract and on the autosampler.
-
Mobile Phase Compatibility: Ensure the mobile phase is compatible with electrospray ionization (ESI). The presence of non-volatile salts or high concentrations of certain organic modifiers can suppress the ionization. Formic acid (0.1%) is a common additive to enhance protonation in positive ion mode.
-
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the quantification of (-)-Decursinol and its related compounds in biological matrices.
Table 1: LC-MS/MS Method Performance for (-)-Decursinol and Related Compounds in Human Plasma [1][5]
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| (-)-Decursinol | 0.05 | 0.05 - 50 | 90.60 - 108.24 | < 9.09 |
| Decursin | 0.05 | 0.05 - 50 | 95.64 - 102.67 | < 6.78 |
| Decursinol Angelate | 0.05 | 0.05 - 50 | 99.25 - 105.70 | < 8.89 |
Table 2: HPLC-UV Method Performance for (-)-Decursinol and Related Compounds in Mouse Plasma [3]
| Analyte | LLOQ (µg/mL) | Extraction Efficiency (%) |
| (-)-Decursinol | 0.2 | 82 - 95 |
| Decursin/Decursinol Angelate | 0.25 | 82 - 95 |
Experimental Protocols
Protocol 1: Quantification of (-)-Decursinol in Human Plasma using LC-MS/MS
This protocol is based on a validated method for the simultaneous determination of (-)-Decursinol and its parent compounds.[1]
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a structural analog at a known concentration).
-
Add 900 µL of methanol (B129727), vortex for 3 minutes, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer 700 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of acetonitrile-water (1:1, v/v) and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes and inject 10 µL of the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Kinetex® C18 column (e.g., 100 x 3.1 mm, 2.6 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
(-)-Decursinol: m/z 246.8 → 212.9
-
Decursin: m/z 328.9 → 228.8
-
Decursinol Angelate: m/z 328.9 → 228.9
-
-
Protocol 2: Extraction of (-)-Decursinol from Mouse Plasma using Liquid-Liquid Extraction (LLE) [3]
-
Sample Preparation
-
To 100 µL of mouse plasma in a microcentrifuge tube, add 500 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol for HPLC-UV analysis or a suitable solvent for LC-MS/MS analysis.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Decursin, Decursinol Angelate, Nodakenin, and Decursinol of Angelica gigas Nakai in Human Plasma by UHPLC-MS/MS: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Potential Cytotoxicity of High (-)-Decursinol Concentrations
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the potential cytotoxic effects of high concentrations of (-)-Decursinol in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with (-)-Decursinol in our cancer cell line. What are the typical IC50 values?
A1: The half-maximal inhibitory concentration (IC50) of decursinol (B1670153) and its derivatives can vary significantly depending on the cell line, exposure time, and the specific assay used.[1][2] For instance, decursin (B1670152) has shown IC50 values ranging from approximately 10 µM in HeLa cells to over 50 µM in some colorectal and osteosarcoma cell lines.[3][4] Decursinol angelate has demonstrated an IC50 of around 75 µM in B16F10 melanoma cells after 24 hours.[5] It is crucial to perform a dose-response experiment to determine the precise IC50 in your specific experimental model.
Q2: What is the primary mechanism of (-)-Decursinol-induced cytotoxicity at high concentrations?
A2: High concentrations of (-)-Decursinol and its related compounds primarily induce cytotoxicity through the induction of apoptosis (programmed cell death).[3][6][7] This is often mediated by the intrinsic (mitochondrial) pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[5] This leads to the release of cytochrome C from the mitochondria, activating a cascade of caspases (such as caspase-3 and -9) that execute cell death.[5][7][8] Some studies also suggest the involvement of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[9][10]
Q3: Our cell morphology changes dramatically, and we see a lot of floating cells after treatment with high concentrations of (-)-Decursinol. Is this expected?
A3: Yes, these morphological changes are consistent with the induction of apoptosis. Hallmarks of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies, which can detach and appear as floating cells.[11]
Q4: Can (-)-Decursinol affect the cell cycle?
A4: Yes, decursin and its derivatives have been shown to induce cell cycle arrest, most commonly at the G0/G1 or G1/S phase.[6][8][12][13] This arrest prevents cells from progressing through the cell cycle and proliferating. The mechanism often involves the downregulation of key cell cycle regulatory proteins such as cyclin D1, cyclin E, and cyclin-dependent kinases (CDK2, CDK4, CDK6).[4][9][13]
Q5: We suspect our high (-)-Decursinol concentration is causing oxidative stress. How can we confirm this?
A5: You can measure the levels of reactive oxygen species (ROS) in your cells using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) followed by flow cytometry or fluorescence microscopy. An increase in fluorescence intensity in treated cells compared to controls would indicate elevated ROS levels. Additionally, you can assess the expression or activity of antioxidant enzymes like catalase, superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx), as their levels may be altered in response to oxidative stress.[11][14][15]
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results Between Experiments
-
Potential Cause: Variations in cell health, passage number, or seeding density.[16]
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers and ensure they are in the logarithmic growth phase at the time of treatment.
-
Optimize Seeding Density: Perform a titration experiment to determine the optimal cell seeding density for your assay plate format (e.g., 96-well plate). Over-confluency or sparse cultures can lead to variable results.[16]
-
Ensure Consistent Incubation Times: Adhere to a strict timeline for cell seeding, compound treatment, and assay readout.[16]
-
Issue 2: High Background Signal in Cytotoxicity Assays
-
Potential Cause: Interference from the compound itself, media components, or microbial contamination.[16]
-
Troubleshooting Steps:
-
Include "Compound Only" Control: For absorbance or fluorescence-based assays, include wells with the compound in the medium but without cells to measure and subtract any intrinsic signal from the compound.[16]
-
Consider Phenol Red-Free Medium: Phenol red in culture medium can interfere with certain colorimetric and fluorescent assays.[16]
-
Screen for Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and affect assay results. Regularly test your cell cultures for mycoplasma.[17]
-
Issue 3: Precipitate Formation at High (-)-Decursinol Concentrations
-
Potential Cause: Poor solubility of the compound in the culture medium.[16]
-
Troubleshooting Steps:
-
Verify Solubility Limit: Determine the maximum soluble concentration of (-)-Decursinol in your specific culture medium.
-
Optimize Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[16]
-
Ensure Thorough Mixing: Vortex the compound stock solution before diluting it in the medium and ensure the final solution is homogenous before adding it to the cells.
-
Data Presentation
Table 1: Reported IC50 Values for Decursin and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| (+)-Decursinol Angelate | PC-3 | Prostate Cancer | 13.63 | 72 | [3] |
| (+)-Decursin | HCT-116 | Colorectal Cancer | 50.33 | 48 | [3] |
| (+)-Decursin | HCT-8 | Colorectal Cancer | 49.68 | 48 | [3] |
| (+)-Decursin | U87 | Glioblastoma | 49.01 | Not Specified | [3] |
| (+)-Decursin | B16F10 | Melanoma | ~75 | 24 | [3] |
| (+)-Decursin | HeLa | Cervical Cancer | ~10 | Not Specified | [3] |
| Decursin | 143B | Osteosarcoma | 54.2 | 24 | [4] |
| Decursin | MG63 | Osteosarcoma | 54.3 | 24 | [4] |
| Decursinol Angelate | B16F10 | Melanoma | ~75 | Not Specified | [5] |
Note: IC50 values can be influenced by various experimental factors and should be determined empirically for each specific cell line and set of conditions.[1][2]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Objective: To assess cell metabolic activity as an indicator of cell viability.[18][19]
-
Materials:
-
Cells seeded in a 96-well plate
-
(-)-Decursinol stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells at a predetermined optimal density in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of (-)-Decursinol and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 2: LDH Cytotoxicity Assay
-
Objective: To quantify cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[11][20]
-
Materials:
-
Cells seeded in a 96-well plate
-
(-)-Decursinol stock solution
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of (-)-Decursinol concentrations, a vehicle control, and a positive control for maximum LDH release (provided in the kit).
-
Incubate for the desired exposure time.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
-
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (including any floating cells) after treatment with (-)-Decursinol.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[3]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Simplified signaling pathway of (-)-Decursinol-induced apoptosis.
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 8. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Decursin and decursinol angelate inhibit estrogen-stimulated and estrogen-independent growth and survival of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Protective effects of decursin and decursinol angelate against amyloid β-protein-induced oxidative stress in the PC12 cell line: the role of Nrf2 and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 19. kosheeka.com [kosheeka.com]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Refinement of animal models for studying (-)-Decursinol's therapeutic effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the therapeutic effects of (-)-Decursinol in animal models. The information is tailored for scientists and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges in the experimental use of (-)-Decursinol.
Q1: What is the recommended vehicle for administering (-)-Decursinol in rodent models? The compound has poor water solubility.
A1: Due to its hydrophobic nature, (-)-Decursinol requires a non-aqueous vehicle for in vivo administration. A commonly reported and effective vehicle is a mixture of ethanol, polyethylene (B3416737) glycol 400 (PEG400), Tween 80, and a dextrose solution. One specific formulation used successfully in mice is a ratio of ethanol: PEG400: Tween80: 5% dextrose (3:6:1:5 v/v/v/v) [1]. For intraperitoneal injections in pain models, a vehicle containing 5% ethanol, 5% Cremophor, and 4% DMSO in saline has also been documented[2][3].
Troubleshooting Tip: If you observe precipitation of the compound upon dilution or during administration, try slightly increasing the ratio of the organic solvents (ethanol, PEG400) or the surfactant (Tween 80). Always prepare the formulation fresh before each use and vortex thoroughly.
Q2: Should I administer (-)-Decursinol or its precursors, Decursin (B1670152) and Decursinol (B1670153) Angelate?
A2: Studies in rodents have consistently shown that Decursin and Decursinol Angelate are rapidly and extensively converted to (-)-Decursinol after administration[1][4]. However, administering (-)-Decursinol directly results in significantly higher plasma concentrations and bioavailability. A single-dose pharmacokinetic study showed that direct administration of (-)-Decursinol led to a 3.7-fold greater area under the curve (AUC) for plasma (-)-Decursinol compared to an equimolar dose of its precursors[1][4]. Therefore, for more precise dose-response studies and to ensure higher systemic exposure, direct administration of (-)-Decursinol is recommended.
Q3: What are the expected signs of toxicity or adverse effects of (-)-Decursinol in mice and rats?
A3: (-)-Decursinol and its precursors are generally well-tolerated in rodent models.
-
Acute Toxicity: The LD50 of a Decursin/Decursinol Angelate mixture in rats was found to be greater than 2000 mg/kg for both males and females, with no toxic symptoms observed at this dose[5][6][7].
-
Subacute/Sub-chronic Toxicity: In a 30-day study, rats treated with up to 20 mg/kg/day of Decursin/Decursinol Angelate showed no significant changes in body weight, food intake, or hematological and biochemical parameters[5][6]. Similarly, a 4-week study in mice with (-)-Decursinol at doses up to 160 mg/kg did not affect the weights of major organs[1].
Troubleshooting Tip: While systemic toxicity is low, high doses (e.g., 30-50 mg/kg) in mice have been associated with motor impairment (ataxia)[3]. If your experimental endpoint could be confounded by motor effects (e.g., certain behavioral tests), consider using lower doses or performing a dose-response study to identify the therapeutic window that does not cause ataxia.
Q4: My results are inconsistent between experiments. What are the potential sources of variability?
A4: Inconsistency in animal model studies can arise from several factors:
-
Drug Formulation: As mentioned in Q1, ensure your (-)-Decursinol formulation is consistent and fully solubilized for every experiment.
-
Pharmacokinetics: (-)-Decursinol exhibits non-linear pharmacokinetics, meaning that changes in dose do not produce proportional changes in plasma concentration[8]. Be precise with dosing and consider the timing of your endpoint measurements relative to the known Tmax (0.4-0.9 hours) after oral administration[8].
-
Animal Strain and Health: The genetic background and health status of the animals can significantly impact study outcomes. Use animals from a reputable vendor and allow for a proper acclimatization period.
-
Model Induction: Ensure the method for inducing the disease model (e.g., tumor cell implantation, nerve injury) is highly standardized across all animals and cohorts.
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies on (-)-Decursinol and its precursors.
Table 1: Pharmacokinetic Parameters of (-)-Decursinol in Rodents
| Parameter | Species | Route | Dose | Value | Reference |
| Tmax (Time to Peak Conc.) | Rat | Oral | 1-20 mg/kg | 0.4 - 0.9 hours | [8] |
| Oral Bioavailability (F) | Rat | Oral | 1-20 mg/kg | >45% | [8] |
| Plasma Protein Unbound Fraction | Rat | - | - | 25-26% | [8] |
| Cmax (Peak Concentration) | Mouse | Oral Gavage | ~240 mg/kg (as D/DA) | 14.9 µg/mL | [9] |
| Cmax (Peak Concentration) | Mouse | IP Injection | ~240 mg/kg (as D/DA) | 79.7 µg/mL | [9] |
*D/DA: Decursin/Decursinol Angelate mixture, which is metabolized to (-)-Decursinol.
Table 2: Efficacy Data for (-)-Decursinol in Preclinical Models
| Animal Model | Therapeutic Area | Species | Dose & Route | Key Finding | Reference |
| LNCaP/AR-Luc Xenograft | Prostate Cancer | SCID-NSG Mouse | 4.5 mg/mouse/day (Oral) | 75% decrease in xenograft tumor growth. | [1][4][10] |
| CT-26 Lung Metastasis | Colon Cancer | Mouse | 10 mg/kg (Oral) | Significant reduction in lung tumor nodules. | [11] |
| Cisplatin-Induced Neuropathy | Neuropathic Pain | Mouse | 1-50 mg/kg (IP) | Dose-dependent reversal of mechanical allodynia. | [2][3] |
| Acetic Acid Writhing Test | Analgesia | Mouse | 50 mg/kg (Oral) | Significant antinociceptive effects observed. | [12][13][14] |
Experimental Protocols & Methodologies
Protocol 1: Prostate Cancer Xenograft Model in SCID-NSG Mice
This protocol is adapted from studies demonstrating the anti-tumor efficacy of (-)-Decursinol[1][4][10].
-
Animal Model: Male SCID-NSG mice, 6-7 weeks old.
-
Cell Line: LNCaP/AR-Luc cells (human prostate cancer cells overexpressing androgen receptor and luciferase).
-
Acclimatization: House mice for at least one week under standard conditions with access to purified AIN-93M diet and water ad libitum.
-
Treatment Groups:
-
Vehicle Control
-
(-)-Decursinol (4.5 mg/mouse/day)
-
-
Drug Preparation & Administration:
-
Prepare (-)-Decursinol in the vehicle: ethanol: PEG400: Tween80: 5% dextrose (3:6:1:20 v/v/v/v) .
-
Begin treatment 7 days before tumor cell inoculation.
-
Administer 0.3 mL of the solution via oral gavage once daily, 7 days a week.
-
-
Tumor Cell Inoculation:
-
After one week of pre-treatment, subcutaneously inoculate 20,000 LNCaP/AR-Luc cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the lower right flank of each mouse.
-
-
Monitoring and Endpoints:
-
Measure tumor size twice a week with a caliper. Calculate volume using the formula: (Length x Width²)/2.
-
Monitor body weight weekly to assess general health.
-
At the end of the study, euthanize mice, dissect and weigh tumors.
-
To detect metastasis, perform ex vivo bioluminescence imaging on harvested lungs.
-
Protocol 2: Cisplatin-Induced Neuropathic Pain Model in Mice
This protocol is based on methodologies used to evaluate the anti-allodynic effects of (-)-Decursinol[2][3].
-
Animal Model: Male ICR or C57BL/6 mice.
-
Induction of Neuropathy:
-
Administer cisplatin (B142131) at 5 mg/kg via intraperitoneal (IP) injection once weekly for four weeks.
-
Immediately following each cisplatin injection, give a 1 mL subcutaneous injection of 4% sodium bicarbonate in saline to prevent nephrotoxicity.
-
-
Assessment of Neuropathy (Mechanical Allodynia):
-
Use the von Frey test to measure the paw withdrawal threshold.
-
Take baseline measurements before the first cisplatin injection.
-
Confirm the development of neuropathy by testing weekly, prior to the next cisplatin injection. A significant decrease in paw withdrawal threshold indicates allodynia.
-
-
Drug Preparation & Administration:
-
Prepare (-)-Decursinol in the vehicle: 5% ethanol, 5% Cremophor, and 4% DMSO in saline .
-
Perform a dose-response study (e.g., 1, 3, 10, 30, 50 mg/kg) via IP injection.
-
-
Testing Procedure:
-
Once neuropathy is established, administer the vehicle or a dose of (-)-Decursinol.
-
Measure the paw withdrawal threshold using the von Frey test at a set time point after injection (e.g., 30 minutes).
-
The primary endpoint is the reversal of allodynia, indicated by an increase in the paw withdrawal threshold compared to the vehicle-treated group.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
(-)-Decursinol and its precursors exert their therapeutic effects by modulating several key intracellular signaling pathways, primarily the PI3K/Akt, NF-κB, and MAPK pathways.
Caption: (-)-Decursinol inhibits the PI3K/Akt signaling pathway.
Caption: (-)-Decursinol blocks NF-κB activation via IKK inhibition.
Caption: (-)-Decursinol inhibits phosphorylation of ERK and JNK.
Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
References
- 1. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica Gigas Pyranocoumarins, in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling [frontiersin.org]
- 3. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica gigas Pyranocoumarins, in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Acute and Subacute Toxicity Studies of Decursin and Decursinol Angelate of Angelica gigas Nakai - Molecular & cellular toxicology - The Korean Society of Toxicogenomics and Toxicoproteomics - KISS [kiss.kstudy.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 12. Animal models of cisplatin‐induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The analgesic effect of decursinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up (-)-Decursinol Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered in scaling up the production of (-)-Decursinol.
Troubleshooting Guides and FAQs
This section is designed to provide rapid solutions to common problems encountered during the chemical synthesis, extraction, and biotechnological production of (-)-Decursinol.
Chemical Synthesis
The total synthesis of (-)-Decursinol is a multi-step process, and scaling up can introduce several challenges. Below are common issues and their remedies.
| Question/Issue | Potential Causes | Troubleshooting Recommendations |
| Low yield in Pechmann condensation for the coumarin (B35378) core. | Inefficient heat transfer in larger reactors leading to side reactions.[1] Suboptimal catalyst choice or concentration.[2] | Ensure the reactor has adequate heating and cooling capacity. Consider a slower addition rate for reactants to control exotherms.[1] Screen different acid catalysts (e.g., H₂SO₄, Lewis acids, solid acids) and optimize their loading at a smaller scale.[2] |
| Formation of multiple byproducts during synthesis. | High reaction temperatures, especially in reactions like the Perkin condensation.[2] Non-selective reagents or reaction conditions. | Carefully monitor and control the reaction temperature. Optimize the reaction time by tracking the reaction progress using TLC or HPLC to minimize the formation of degradation products.[2] Evaluate different reagents and solvent systems to improve selectivity. |
| Difficulty in purification and crystallization at a larger scale. | Co-precipitation of impurities with similar polarity to (-)-Decursinol.[2] Uncontrolled cooling during crystallization, leading to the trapping of impurities. | Experiment with different solvent systems for recrystallization (e.g., ethanol (B145695), ethyl acetate/hexane).[2] Develop a controlled cooling profile; slower, linear cooling is often preferable. Seeding with pure crystals can promote controlled crystal growth. |
| Inconsistent stereochemistry in the final product. | The use of non-stereoselective reagents or catalysts in key steps. | Employ chiral catalysts, such as (salen)Mn complexes for asymmetric epoxidation, to control the stereochemistry.[3] |
Extraction from Angelica gigas
The extraction of (-)-Decursinol and its derivatives from the roots of Angelica gigas is a common production method. However, scaling up the extraction process can lead to decreased efficiency and purity.
| Question/Issue | Potential Causes | Troubleshooting Recommendations |
| Low extraction yield. | Improper preparation of plant material (e.g., incorrect particle size). Suboptimal choice of extraction solvent and its concentration.[4] Inefficient extraction conditions (time, temperature, solvent-to-solid ratio). | Ensure the plant material is ground to a fine powder to maximize surface area. Screen different solvents (e.g., ethanol, methanol, ionic liquids) and their concentrations to find the optimal system.[5][6] Optimize extraction time, temperature, and the solvent-to-solid ratio. For example, ratios from 1:10 (w/v) for ethanol extraction have been reported.[7] |
| Co-extraction of impurities leading to difficult purification. | Low selectivity of the extraction solvent. | Consider using more selective extraction methods like supercritical CO₂ extraction or ionic liquids.[4][6] Employ multi-step purification techniques such as High-Speed Counter-Current Chromatography (HSCCC) for efficient separation.[7] |
| Degradation of target compounds during extraction. | High extraction temperatures or prolonged extraction times. | Use milder extraction conditions where possible. Monitor the stability of (-)-Decursinol under the chosen extraction conditions. |
| Issues with solvent removal at large scale. | Use of high-boiling-point solvents. | When possible, opt for solvents with lower boiling points for easier removal under reduced pressure. |
Biotechnological Production (Hairy Root Culture)
Hairy root cultures of Angelica gigas offer a promising alternative for the production of (-)-Decursinol. Scaling up these cultures in bioreactors presents unique challenges.
| Question/Issue | Potential Causes | Troubleshooting Recommendations |
| Poor biomass growth in the bioreactor. | High shear stress from mechanical agitation damaging the roots.[8][9] Inadequate nutrient supply or suboptimal media composition.[10] Poor oxygen transfer within the dense root mass.[8][9] | Use low-shear bioreactor designs such as airlift or bubble-column reactors.[8][9] Optimize the culture medium (e.g., SH or MS medium) and sucrose (B13894) concentration based on small-scale experiments.[10] Ensure adequate aeration and consider bioreactor designs that improve oxygen mass transfer.[8][9] |
| Low (-)-Decursinol productivity. | Lack of cellular differentiation. Suboptimal culture conditions (e.g., media strength, sucrose levels).[10] Product inhibition. | Optimize media composition; for instance, half-strength SH medium has been shown to enhance production.[10] Investigate the use of elicitors (e.g., yeast extract, methyl jasmonate) to stimulate secondary metabolite production.[11] Explore in-situ product removal techniques to alleviate feedback inhibition. |
| Genetic instability over prolonged cultivation. | Somaclonal variation during long-term subculturing. | Maintain well-characterized cryopreserved stocks of high-yielding hairy root lines. Regularly initiate new cultures from these stocks. |
| Difficulties in downstream processing. | Release of intracellular contents and viscous compounds upon harvesting, leading to fouling of filtration systems. | Optimize harvesting and cell disruption methods. Consider pre-treatment steps to reduce viscosity before purification. |
Quantitative Data Presentation
The following tables summarize quantitative data from various production and extraction methods for (-)-Decursinol and related compounds.
Table 1: Comparison of Extraction Methods for Decursin (B1670152) and Decursinol (B1670153) Angelate from Angelica gigas
| Extraction Method | Solvent/System | Key Parameters | Decursin Yield | Decursinol Angelate Yield | Reference |
| Solvent Extraction | 100% Ethanol | - | 3341 ppm | 2778 ppm | [5] |
| Solvent Extraction | 50% Ethanol | - | 3142 ppm | 2547 ppm | [5] |
| Solvent Extraction | Distilled Water | - | 182 ppm | 153 ppm | [5] |
| Ionic Liquid Extraction | (BMIm)BF4 | 60°C, 120 min, 1 g/6.5 mL | 43.32 mg/g | 17.87 mg/g | [6] |
| Subcritical-Water Extraction | Water | 190°C, 15 min | 17.77 mg/g | Not Reported | [12] |
Table 2: Optimization of Hairy Root Culture of Angelica gigas for Decursin and Decursinol Angelate Production
| Culture Medium | Sucrose (g/L) | Biomass (g D.W./L) | Decursin (mg/g D.W.) | Decursinol Angelate (mg/g D.W.) | Reference |
| SH | 30 | 9.26 | 2.69 | Not Reported | [10] |
| MS | 30 | - | - | Higher than SH | [10] |
| B5 | 30 | Lower than SH & MS | Lower than SH & MS | Lower than SH & MS | [10] |
| Half-strength SH | 40 | 10.45 | 2.74 | 2.01 | [10] |
Experimental Protocols
Representative Protocol for Chemical Synthesis of (+)-Decursinol from Resorcinol (B1680541)
This protocol outlines the key stages for the synthesis of (+)-Decursinol, which is the precursor to (-)-Decursinol. The synthesis involves multiple steps, including the formation of the coumarin core and subsequent modifications.[3]
Stage 1: Pechmann Condensation to form 7-hydroxy-4-methylcoumarin
-
In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (B1235776) (1.1 eq).
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) while cooling the mixture in an ice bath.
-
After the initial exothermic reaction subsides, heat the mixture at a controlled temperature (e.g., 100°C) for several hours, monitoring the reaction by TLC.
-
Pour the cooled reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Stage 2: Subsequent modifications to achieve (+)-Decursinol The synthesis from 7-hydroxy-4-methylcoumarin to (+)-Decursinol involves several additional steps which may include protection of the hydroxyl group, formation of the pyran ring, and introduction of the chiral center, often via an asymmetric epoxidation using a chiral catalyst.[3]
Protocol for Extraction and Purification of Decursin and Decursinol Angelate using HSCCC
This protocol details the extraction from Angelica gigas roots and subsequent purification by High-Speed Counter-Current Chromatography (HSCCC).[7]
1. Crude Extraction:
-
Macerate dried and powdered roots of Angelica gigas with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Agitate the mixture at room temperature for 24 hours.
-
Filter the extract to separate the plant material. Repeat the extraction on the residue twice more.
-
Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 50°C to yield the crude extract.
2. HSCCC Purification:
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (5:5:7:4 v/v/v/v). Allow the mixture to separate in a separatory funnel.
-
Column Equilibration: Fill the HSCCC column with the stationary phase (upper phase).
-
Elution: Set the apparatus to rotate (e.g., 850 rpm) and pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min.
-
Sample Injection: Dissolve the crude extract (e.g., 150 mg) in a small volume of a 1:1 mixture of the upper and lower phases and inject it into the column.
-
Fraction Collection: Monitor the effluent with a UV detector at 320 nm and collect the fractions containing decursin and decursinol angelate.
Protocol for Establishment and Optimization of Angelica gigas Hairy Root Culture
This protocol describes the initiation and optimization of hairy root cultures for the production of decursin and its derivatives.[4][10]
1. Hairy Root Induction:
-
Sterilize explants (e.g., leaf or stem segments) of Angelica gigas.
-
Infect the explants with a culture of Agrobacterium rhizogenes.
-
Co-cultivate the explants and bacteria for a few days on a suitable medium.
-
Transfer the explants to a solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the bacteria, allowing the hairy roots to emerge.
2. Culture Optimization:
-
Establish liquid cultures by transferring hairy roots to flasks containing a basal medium (e.g., SH or MS) supplemented with sucrose (e.g., 30-40 g/L).[10]
-
Maintain the cultures in the dark at 25°C on a shaker.
-
Optimize parameters such as media strength (e.g., full vs. half-strength) and sucrose concentration to maximize biomass and product yield.[10]
-
Subculture the hairy roots every 21 days.[10]
Mandatory Visualizations
Biosynthetic Pathway of (-)-Decursinol
Caption: Biosynthetic pathway of (+)-Decursinol from L-Phenylalanine.[4]
Experimental Workflow for Extraction and Purification
Caption: Workflow for extraction and purification of (-)-Decursinol derivatives.
Troubleshooting Logic for Low Yield in Bioreactor
Caption: Troubleshooting decision tree for hairy root culture scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. jmchemsci.com [jmchemsci.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (-)-Decursinol and Decursin's Neuroprotective Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective activities of two promising pyranocoumarin (B1669404) compounds, (-)-Decursinol and its derivative, decursin (B1670152). Both compounds, isolated from the roots of Angelica gigas, have demonstrated significant potential in mitigating neuronal damage in various in vitro models of neurodegenerative diseases. This analysis is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to facilitate further research and drug development.
Data Presentation: Quantitative Comparison
The neuroprotective efficacy of (-)-Decursinol and decursin has been primarily evaluated in models of glutamate-induced excitotoxicity and amyloid-β (Aβ)-induced oxidative stress. The following table summarizes key quantitative findings from these studies.
| Compound | Neurotoxic Insult | Model System | Concentration Range | Key Quantitative Outcomes | References |
| (-)-Decursinol | Glutamate | Primary rat cortical neurons | 0.1–10.0 µM | Significant neuroprotection observed with pre-treatment and co-treatment.[1][2] | [1][2] |
| Glutamate | Primary rat cortical neurons | Not specified | Effectively reduced glutamate-induced increase in intracellular calcium ([Ca²⁺]i).[1][2][3][4] | [1][2][3][4] | |
| Glutamate | Primary rat cortical neurons | Not specified | Significantly prevented glutamate-induced decreases in glutathione (B108866) (GSH) and glutathione peroxidase activity.[1][2][3][4] | [1][2][3][4] | |
| Decursin | Glutamate | Primary rat cortical neurons | 0.1–10.0 µM | Significant neuroprotection in pre-treatment, co-treatment, and post-treatment paradigms.[1][2][4] | [1][2][4] |
| Glutamate | HT22 hippocampal neuronal cells | 12.5 µM and 25 µM | Improved cell viability.[5] | [5] | |
| Glutamate | Primary rat cortical neurons | Not specified | Effectively reduced glutamate-induced increase in intracellular calcium ([Ca²⁺]i).[1][2][3][4] | [1][2][3][4] | |
| Glutamate | Primary rat cortical neurons | Not specified | Significantly prevented glutamate-induced decreases in glutathione (GSH) and glutathione peroxidase activity.[1][2][3][4] | [1][2][3][4] | |
| Amyloid β-protein (Aβ) | PC12 cells | Not specified | Markedly reversed Aβ-induced cytotoxicity and lipid peroxidation.[6][7][8] | [6][7][8] | |
| Amyloid β-protein (Aβ) | PC12 cells | Not specified | Increased glutathione levels and antioxidant enzyme activities.[3][6][7][8] | [3][6][7][8] | |
| Amyloid β-protein (Aβ) | PC12 cells | Not specified | Increased expression of Nuclear factor erythroid 2-related factor 2 (Nrf2).[6][7][8] | [6][7][8] | |
| Amyloid β-protein (Aβ) | PC12 cells | Not specified | Suppressed Aβ aggregation.[3][6][7][8] | [3][6][7][8] |
Core Signaling Pathways
The neuroprotective actions of (-)-Decursinol and decursin are multifaceted, involving the modulation of key signaling pathways related to excitotoxicity and oxidative stress. A notable distinction is decursin's efficacy in post-injury scenarios, suggesting a potentially different or broader mechanism of action compared to (-)-decursinol.[1][2][4][9]
Both compounds have been shown to mitigate glutamate-induced neurotoxicity by reducing the influx of intracellular calcium.[1][2][3][4] Furthermore, they bolster the cellular antioxidant defense system by preventing the depletion of glutathione and maintaining the activity of glutathione peroxidase.[1][2][3][4]
A crucial pathway implicated in the antioxidant response of both compounds, particularly decursin, is the Nrf2 pathway.[6][7][8][9] Activation of Nrf2 leads to the upregulation of antioxidant enzymes, which helps to counteract the oxidative stress induced by neurotoxic insults like amyloid-β.[6][7][8] Decursin has also been linked to the modulation of the Mitogen-activated protein kinase (MAPK) pathway, which plays a role in protecting neurons from stress-induced damage.[3][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Protective effects of decursin and decursinol angelate against amyloid β-protein-induced oxidative stress in the PC12 cell line: the role of Nrf2 and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of (-)-Decursinol: A Comparative Guide for Researchers
For Immediate Release
(-)-Decursinol, a pyranocoumarin (B1669404) compound primarily isolated from the root of Angelica gigas Nakai, has emerged as a promising natural agent in oncology research. Extensive preclinical studies have demonstrated its potent anticancer effects across a diverse range of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic and apoptotic effects of (-)-Decursinol, supported by experimental data and detailed protocols to aid researchers in validating and expanding upon these findings.
Comparative Cytotoxicity of (-)-Decursinol Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of (-)-Decursinol and its related compound, Decursinol (B1670153) Angelate, in various human cancer cell lines, showcasing its broad-spectrum anticancer activity.
| Cancer Type | Cell Line | Compound | IC50 Value (µM) | Incubation Time (hours) | Reference |
| Ovarian Cancer | NCI/ADR-RES | Decursin (B1670152) | 23 µg/mL* | Not Specified | [1] |
| Gastric Cancer | SNU-216 | Decursin | 50 | 48 | [2] |
| Gastric Cancer | NCI-N87 | Decursin | 50 | 48 | [2] |
| Colorectal Cancer | HCT-116 | Decursin | Not Specified | Not Specified | [1] |
| Colorectal Cancer | HT-29 | Decursin | Not Specified | Not Specified | |
| Bladder Cancer | 253J | Decursin | Not Specified | Not Specified | [1] |
| Lung Cancer | A549 | Decursin | 43.55 | Not Specified | [3] |
| Osteosarcoma | 143B | Decursin | 54.2 | 24 | [4] |
| Osteosarcoma | 143B | Decursin | 57.7 | 48 | [4] |
| Osteosarcoma | MG63 | Decursin | 54.3 | 24 | [4] |
| Osteosarcoma | MG63 | Decursin | 49.7 | 48 | [4] |
| Glioblastoma | U87 | Decursin | Dose-dependent | 24 & 48 | [5] |
| Glioblastoma | C6 | Decursin | Dose-dependent | 24 & 48 | [5] |
| Prostate Cancer | PC-3 | Decursinol Angelate | 13.63 | Not Specified | [6] |
| Cervical Cancer | HeLa | Decursinol Angelate | 10 | Not Specified | [6] |
| Melanoma | B16F10 | Decursinol Angelate | 75 | Not Specified | [6] |
*Note: IC50 value for NCI/ADR-RES is provided in µg/mL.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed protocols for key assays used to evaluate the anticancer effects of (-)-Decursinol are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of (-)-Decursinol and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with (-)-Decursinol at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with (-)-Decursinol as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative proportions of cells in the G0/G1, S, and G2/M phases are determined based on their fluorescence intensity.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Treat cells with (-)-Decursinol, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-STAT3, STAT3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental workflow for evaluating (-)-Decursinol.
Inhibition of the PI3K/Akt pathway by (-)-Decursinol.
Apoptosis induction by (-)-Decursinol.
References
- 1. Anticancer Efficacy of Decursin: A Comprehensive Review with Mechanistic Insights [mdpi.com]
- 2. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 4. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (-)-Decursinol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Decursinol, a pyranocoumarin (B1669404) compound isolated from the roots of Angelica gigas Nakai, has garnered significant interest for its therapeutic potential, primarily attributed to its anti-inflammatory and anti-cancer properties. This guide provides a comparative analysis of (-)-Decursinol and its related compounds, decursin (B1670152) and decursinol (B1670153) angelate, alongside established inhibitors of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, Parthenolide (B1678480) and Bay 11-7082. Through a cross-validation approach across multiple experimental models, this document aims to offer a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Bioactive Compounds
The therapeutic effects of (-)-Decursinol and its analogues are predominantly mediated through the inhibition of key inflammatory and oncogenic signaling pathways. The following tables summarize their inhibitory concentrations (IC50) across various cell lines, providing a quantitative comparison of their potency.
Table 1: Comparative IC50 Values of Decursinol Analogues in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Decursin | DU145 | Prostate Cancer | ~70 | [1] |
| Decursin | A549 | Lung Cancer | 43.55 | [1] |
| Decursin | 143B | Osteosarcoma | 54.2 | [1] |
| Decursin | MG63 | Osteosarcoma | 54.3 | [1] |
| Decursinol Angelate | PC-3 | Prostate Cancer | 13.63 | [1] |
| Decursinol Angelate | B16F10 | Melanoma | 75 | [1] |
Table 2: Comparative IC50 Values of Pathway-Specific Inhibitors
| Compound | Target Pathway | Cell Line(s) | IC50 (µM) | Reference |
| Parthenolide | NF-κB, MAPK | GLC-82, A549, H1650, PC-9, H1299 (NSCLC) | 6.07 - 15.38 | [2] |
| Parthenolide | NF-κB | SiHa (Cervical Cancer), MCF-7 (Breast Cancer) | 8.42, 9.54 | [3] |
| Parthenolide | NF-κB | A549, TE671, HT-29 | 4.3, 6.5, 7.0 | [4] |
| Bay 11-7082 | NF-κB (IκBα phosphorylation) | Tumor cells | 10 | [5][6] |
| Bay 11-7082 | NF-κB | HGC27, MKN45 (Gastric Cancer) | 4.23 - 29.11 (nM) | [7] |
Signaling Pathway Modulation
(-)-Decursinol and its derivatives, along with Parthenolide and Bay 11-7082, exert their cellular effects by modulating the NF-κB and MAPK signaling cascades. These pathways are critical regulators of inflammation, cell proliferation, survival, and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response and is frequently dysregulated in cancer. Decursin has been shown to block the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB in macrophage cell lines, thereby inhibiting the expression of pro-inflammatory mediators.[8] Similarly, decursinol angelate suppresses NF-κB activation, contributing to its anti-inflammatory and anti-cancer activities.[9][10]
Parthenolide inhibits NF-κB activation by targeting the IκB kinase (IKK) complex.[11][12] Bay 11-7082 is a well-characterized irreversible inhibitor of TNF-α-induced IκBα phosphorylation, effectively blocking NF-κB signaling.[5][6][13]
Caption: Simplified NF-κB signaling pathway and points of inhibition.
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is crucial for cell proliferation, differentiation, and apoptosis. Decursinol angelate has been shown to inhibit the phosphorylation of ERK and p38 in response to inflammatory stimuli.[10] Decursin and decursinol have also been implicated in the modulation of ERK and JNK signaling.[14] Parthenolide has been reported to suppress the MAPK/Erk pathway.[2][12]
Caption: Overview of the MAPK/ERK signaling pathway and inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to investigate the mechanisms of action of these compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., (-)-Decursinol, Parthenolide, Bay 11-7082) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with the test compound for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Western Blot Analysis for MAPK Pathway Activation
This technique is used to detect changes in the phosphorylation status of key MAPK pathway proteins.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time. Stimulate with an appropriate agonist (e.g., growth factor, phorbol (B1677699) ester) for a short period (e.g., 5-30 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies specific for total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: General experimental workflow for cross-validation.
Conclusion
The collective evidence from multiple in vitro models strongly suggests that (-)-Decursinol and its related compounds, decursin and decursinol angelate, exert their anti-inflammatory and anti-cancer effects through the modulation of the NF-κB and MAPK signaling pathways. Comparative analysis with known inhibitors like Parthenolide and Bay 11-7082 provides a valuable framework for understanding their relative potency and potential therapeutic applications. The provided experimental protocols offer a foundation for further research to fully elucidate the intricate molecular mechanisms and to validate these findings in in vivo models, ultimately paving the way for the development of novel therapeutics based on these promising natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. BAY 11-7082 [sigmaaldrich.com]
- 7. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Decursinol angelate blocks transmigration and inflammatory activation of cancer cells through inhibition of PI3K, ERK and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decursinol angelate ameliorates 12-O-tetradecanoyl phorbol-13-acetate (TPA) -induced NF-κB activation on mice ears by inhibiting exaggerated inflammatory cell infiltration, oxidative stress and pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. ovid.com [ovid.com]
A Comparative Analysis of the Analgesic Properties of (-)-Decursinol and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the analgesic effects of (-)-Decursinol, a coumarin (B35378) compound isolated from the roots of Angelica gigas, and aspirin (B1665792) (acetylsalicylic acid), a widely used nonsteroidal anti-inflammatory drug (NSAID). The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data from key analgesic assays, and detailed experimental protocols.
Mechanisms of Action
The analgesic effects of aspirin are primarily attributed to its irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This action blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.
In contrast, the analgesic mechanism of (-)-Decursinol is not fully elucidated but is thought to be multifactorial. Evidence suggests it may involve the modulation of supraspinal cyclooxygenase pathways. Additionally, studies indicate that its effects may be mediated through interactions with various neurotransmitter systems, including opioidergic, adrenergic, and serotonergic receptors.
Diagram 1: Aspirin's Mechanism of Action
Caption: Aspirin irreversibly inhibits COX-1 and COX-2, blocking prostaglandin (B15479496) synthesis.
Diagram 2: Proposed Mechanism of Action for (-)-Decursinol
Caption: (-)-Decursinol's analgesic effect is likely mediated through multiple central pathways.
Comparative Analgesic Efficacy
The analgesic properties of (-)-Decursinol and aspirin have been evaluated in various preclinical models. The following tables summarize the available quantitative data from three standard analgesic assays: the hot plate test, the acetic acid-induced writhing test, and the carrageenan-induced paw edema test.
Hot Plate Test
This test assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Table 1: Hot Plate Test Data
| Compound | Dose | Animal Model | Latency Time (seconds) |
| (-)-Decursinol | ED₅₀: 44.1 mg/kg (i.p.) | Mice | - |
| Aspirin | 200 mg/kg (i.p.) | Mice | Significant increase vs. control[1] |
Note: A direct comparison of potency is challenging due to different reporting metrics (ED₅₀ vs. effective dose). However, both compounds demonstrate central analgesic effects in this model.
Acetic Acid-Induced Writhing Test
This model evaluates peripheral analgesic activity by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Table 2: Acetic Acid-Induced Writhing Test Data
| Compound | ED₅₀ (mg/kg) | Animal Model | Route of Administration |
| (-)-Decursinol | ~50 | Mice | Oral |
| Aspirin | 154.7 µmol/kg (~27.8 mg/kg) | Mice | Oral |
Based on the available data, aspirin appears to be more potent than (-)-Decursinol in this model of visceral pain.
Carrageenan-Induced Paw Edema Test
This assay is used to assess the anti-inflammatory and peripheral analgesic effects of a compound by measuring the reduction in paw swelling induced by a carrageenan injection.
Table 3: Carrageenan-Induced Paw Edema Test Data
| Compound | Dose (mg/kg) | Animal Model | % Inhibition of Edema |
| (-)-Decursinol | 50 | Mice | Attenuated writhing response in an inflammatory pain model[2] |
| Aspirin | 100 | Rats | Significant inhibition |
Experimental Protocols
The following are generalized protocols for the analgesic assays cited in this guide. Specific parameters may vary between studies.
Hot Plate Test Protocol
Diagram 3: Hot Plate Test Workflow
Caption: Workflow for assessing central analgesic activity using the hot plate test.
-
Animal Acclimatization: Animals (typically mice or rats) are acclimatized to the testing environment.
-
Drug Administration: The test compound (e.g., (-)-Decursinol or aspirin) or vehicle is administered via the desired route (e.g., intraperitoneal, oral).
-
Hot Plate Test: At a predetermined time after drug administration, the animal is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Observation: The latency to the first sign of a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.
-
Data Analysis: The latency times of the treated groups are compared to the control group to determine the analgesic effect.
Acetic Acid-Induced Writhing Test Protocol
Diagram 4: Acetic Acid-Induced Writhing Test Workflow
Caption: Workflow for assessing peripheral analgesic activity via the writhing test.
-
Animal Preparation: Animals (typically mice) are fasted overnight with free access to water.
-
Drug Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Writhing: After a specific absorption period, a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
Observation: The animals are placed in an observation chamber, and the number of writhes (abdominal constrictions) is counted for a set period (e.g., 20 minutes).
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
Carrageenan-Induced Paw Edema Test Protocol
Diagram 5: Carrageenan-Induced Paw Edema Test Workflow
Caption: Workflow for evaluating anti-inflammatory effects using the paw edema model.
-
Animal Preparation: Rats are typically used for this assay.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: The test substance or vehicle is administered.
-
Induction of Edema: A solution of carrageenan (e.g., 1%) is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.
Conclusion
Both (-)-Decursinol and aspirin exhibit significant analgesic properties, albeit through different primary mechanisms of action. Aspirin's effects are well-defined and stem from its inhibition of the COX enzymes. (-)-Decursinol demonstrates a more complex pharmacological profile, likely involving central nervous system pathways beyond peripheral prostaglandin synthesis.
The comparative efficacy data suggests that aspirin may be more potent in models of peripheral and visceral pain (writhing test), while both compounds are active in models of central thermal pain (hot plate test). Further head-to-head studies, particularly in the carrageenan-induced paw edema model with standardized protocols, would be beneficial for a more definitive comparison of their anti-inflammatory and analgesic potencies. The distinct mechanisms of action suggest that (-)-Decursinol may offer a different therapeutic approach to pain management and warrants further investigation for its potential as a novel analgesic agent.
References
Unveiling the Preclinical Promise of (-)-Decursinol: A Comparative Therapeutic Evaluation
For Immediate Release
In the landscape of preclinical drug discovery, (-)-Decursinol, a pyranocoumarin (B1669404) derived from the roots of Angelica gigas Nakai, has emerged as a compound of significant interest. Possessing a spectrum of pharmacological activities, its therapeutic potential has been validated across several preclinical animal models, demonstrating notable anticancer, anti-inflammatory, and neuroprotective properties. This guide provides a comparative analysis of (-)-Decursinol's efficacy against established therapeutic agents, supported by experimental data to inform researchers, scientists, and drug development professionals.
Anticancer Potential: A Synergistic Approach in Osteosarcoma
Recent studies have highlighted the antitumor effects of decursin (B1670152), a closely related precursor to (-)-Decursinol, particularly in combination with standard chemotherapeutic agents. In a preclinical model of osteosarcoma, decursin demonstrated a significant synergistic effect when administered with cisplatin (B142131), a cornerstone of osteosarcoma treatment.
Comparative Efficacy of Decursin and Cisplatin in a Xenograft Mouse Model of Osteosarcoma [1][2]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Inhibition of Tumor Growth | Notes |
| Control | ~1800 | - | |
| Decursin (10 mg/kg) | ~1000 | 44% | Significant suppression compared to control. |
| Cisplatin (2 mg/kg) | ~1500 | 17% | |
| Cisplatin (4 mg/kg) | ~1100 | 39% | |
| Decursin (10 mg/kg) + Cisplatin (2 mg/kg) | ~800 | 56% | Equivalent antitumor effect to 4 mg/kg Cisplatin alone. |
| Decursin (10 mg/kg) + Cisplatin (4 mg/kg) | ~500 | 72% | Significant suppression compared to Cisplatin (4 mg/kg) alone. |
Note: Data is approximated from graphical representations in the cited study for illustrative purposes.
Furthermore, the combination of decursin and cisplatin not only enhanced the antitumor response but also mitigated cisplatin-induced nephrotoxicity, suggesting a dual benefit of this combination therapy.[1]
Experimental Protocol: Osteosarcoma Xenograft Model[1]
-
Animal Model: Male BALB/c nude mice (5 weeks old).
-
Cell Line: Human osteosarcoma cell lines (143B or MG63) were cultured and subcutaneously injected into the flank of each mouse.
-
Treatment: When tumor volume reached approximately 50 mm³, mice were randomized into treatment groups. Decursin and cisplatin were administered intraperitoneally every three days for 21 days.
-
Endpoint Analysis: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Blood and kidney samples were collected for toxicity analysis (BUN, creatinine (B1669602) levels) and histopathological examination.
Signaling Pathway: Decursin's Anticancer Mechanism
Decursin exerts its anticancer effects through the modulation of multiple signaling pathways, primarily by inhibiting the PI3K/Akt pathway, which is crucial for cell proliferation and survival.
Anti-Inflammatory Properties: Targeting Inflammatory Bowel Disease
Decursinol (B1670153) angelate, an isomer of decursin, has demonstrated significant anti-inflammatory effects in a preclinical model of inflammatory bowel disease (IBD). Its efficacy was comparable to the standard-of-care drug, 5-aminosalicylic acid (5-ASA).
Comparative Efficacy of Decursinol Angelate and 5-ASA in a DSS-Induced Colitis Mouse Model [3]
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g) |
| Control | 0 | ~8.5 | ~1.0 |
| DSS-induced Colitis | ~9.0 | ~5.5 | ~4.5 |
| Decursinol Angelate (10 mg/kg) | ~5.0 | ~7.0 | ~2.5 |
| Decursinol Angelate (20 mg/kg) | ~3.5 | ~7.5 | ~2.0 |
| 5-ASA (100 mg/kg) | ~4.0 | ~7.2 | ~2.2 |
Note: Data is approximated from graphical representations in the cited study for illustrative purposes.
Decursinol angelate treatment led to a reduction in weight loss, disease activity index, and colon shortening.[3] It also suppressed the infiltration of immune cells and the production of pro-inflammatory cytokines in the colon.[3]
Experimental Protocol: DSS-Induced Colitis Model[3]
-
Animal Model: Male BALB/c mice (6 weeks old).
-
Induction of Colitis: Mice were administered 3% dextran (B179266) sodium sulfate (B86663) (DSS) in their drinking water for 7 days to induce colitis.
-
Treatment: Decursinol angelate was administered by gavage daily for 14 days. 5-ASA was administered by gavage for the last 7 days of the study.
-
Endpoint Analysis: Disease Activity Index (DAI), which includes weight loss, stool consistency, and rectal bleeding, was monitored daily. At the end of the study, colon length was measured, and colon tissue was collected for histological analysis and measurement of myeloperoxidase (MPO) activity (a marker of neutrophil infiltration).
Signaling Pathway: Decursinol Angelate's Anti-Inflammatory Mechanism
Decursinol angelate exerts its anti-inflammatory effects by inhibiting the ROS/TXNIP/NLRP3 signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines like IL-1β and IL-18.
Neuroprotective Effects: Potential in Neurodegenerative Diseases
(-)-Decursinol and its related compounds have shown promise in preclinical models of neurodegenerative diseases, primarily through their antioxidant and anti-inflammatory mechanisms. While direct comparative studies with standard-of-care drugs like donepezil (B133215) are limited, existing data allows for an indirect assessment of its potential.
Neuroprotective Effects of (-)-Decursinol and Donepezil in Preclinical Models
| Compound | Animal Model | Key Findings | Reference |
| (-)-Decursinol | Scopolamine-induced amnesia in mice | Reduced scopolamine-induced memory impairment in passive avoidance and Morris water maze tests. | [3] |
| Amyloid-β-induced toxicity in PC12 cells | Protected against Aβ-induced oxidative stress and cytotoxicity; inhibited Aβ aggregation. | [4] | |
| Donepezil | Scopolamine-induced amnesia in rats | Ameliorated scopolamine-induced memory impairment. | [5] |
| Cholinergic depletion model in rats | Reduced hippocampal and neocortical caspase-3 activity and improved working memory. | [6] |
Note: This table presents data from separate studies and does not represent a direct head-to-head comparison.
Experimental Protocol: Scopolamine-Induced Amnesia Model[3][5]
-
Animal Model: Male mice or rats.
-
Induction of Amnesia: Scopolamine (B1681570), a muscarinic receptor antagonist, is administered intraperitoneally to induce cognitive deficits.
-
Treatment: Test compounds (e.g., (-)-Decursinol, donepezil) are administered orally or intraperitoneally prior to scopolamine injection.
-
Behavioral Assessment: Cognitive function is evaluated using behavioral tests such as the Morris water maze (spatial learning and memory) and passive avoidance test (long-term memory).
Experimental Workflow: Neuroprotection Assessment
Conclusion
(-)-Decursinol and its related compounds demonstrate significant therapeutic potential in preclinical animal models of cancer, inflammation, and neurodegeneration. The available data, particularly the synergistic effects with standard chemotherapy and comparable efficacy to anti-inflammatory drugs, underscore its promise as a novel therapeutic agent or adjunct therapy. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic positioning against current standards of care. The detailed experimental protocols and elucidated signaling pathways provided herein offer a valuable resource for researchers aiming to build upon these foundational findings.
References
- 1. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decursinol angelate relieves inflammatory bowel disease by inhibiting the ROS/TXNIP/NLRP3 pathway and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of decursin and decursinol angelate against amyloid β-protein-induced oxidative stress in the PC12 cell line: the role of Nrf2 and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Head-to-head comparison of (-)-Decursinol and decursinol angelate in cancer studies.
A Comprehensive Guide for Researchers and Drug Development Professionals
(-)-Decursinol and decursinol (B1670153) angelate, two isomeric coumarin (B35378) compounds derived from the roots of Angelica gigas Nakai, have garnered significant attention in oncological research for their potent anticancer activities.[1][2][3][4][5] Both compounds have demonstrated the ability to impede cancer cell proliferation, induce apoptosis, and inhibit metastasis across a spectrum of cancer types.[6][7] However, subtle structural differences between them lead to nuances in their biological activities and mechanisms of action. This guide provides a detailed, data-driven comparison of (-)-decursinol and decursinol angelate to aid researchers and drug development professionals in understanding their respective therapeutic potential.
Chemical Structures and Bioavailability
(-)-Decursinol and decursinol angelate are isomers, with the primary structural difference being the position of the angeloyl group on the pyranocoumarin (B1669404) skeleton.[2] An important consideration in evaluating their in vivo efficacy is their metabolic conversion. Both decursin (B1670152) and decursinol angelate are extensively metabolized to decursinol.[8][9] This metabolic pathway suggests that decursinol itself may be a key active compound responsible for the systemic anticancer effects observed after administration of either decursin or decursinol angelate.[9]
References
- 1. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects [arpi.unipi.it]
- 4. research.uees.edu.ec [research.uees.edu.ec]
- 5. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai : A comprehensive review and future therapeutic prospects [uu.diva-portal.org]
- 6. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 7. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica gigas Pyranocoumarins, in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and Validation of Published Findings on (-)-Decursinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Decursinol, a pyranocoumarin (B1669404) compound isolated from the roots of Angelica gigas Nakai, has garnered significant attention for its diverse pharmacological activities. Numerous studies have explored its potential as a therapeutic agent for a range of conditions, including cancer, inflammation, and neurodegenerative diseases. This guide provides a comparative analysis of published findings on (-)-Decursinol, focusing on the reproducibility and validation of its reported biological effects. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to offer an objective resource for the scientific community.
I. Anti-inflammatory Activity
(-)-Decursinol and its related compound, decursinol (B1670153) angelate, have demonstrated anti-inflammatory properties by modulating various signaling pathways.[1][2] These compounds have been shown to affect transcription factors like NF-κB and STAT3, as well as protein kinases such as ERK and PI3K.[2]
Comparative Summary of In Vitro Anti-inflammatory Studies:
| Study Focus | Cell Line | Key Findings | Reported IC50/Effective Concentration |
| Inhibition of pro-inflammatory mediators | Human fibrosarcoma (HT1080) and breast cancer (MDAMB-231) cell lines | Decursinol angelate inhibited cell proliferation, potentially through PI3K activity suppression, and downregulated β1-integrin.[1] | Not explicitly stated in the abstract. |
| Sepsis treatment potential | In vitro studies | Decursinol angelate reduced the activity of Akt and NF-κB signaling pathways and enhanced reactive oxygen species production to improve bacterial killing.[1] | Not explicitly stated in the abstract. |
Experimental Protocol: NF-κB Activity Assay (General)
A common method to assess the anti-inflammatory effect of (-)-Decursinol is to measure its impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. A generalized protocol is as follows:
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured to an appropriate confluency. The cells are then pre-treated with varying concentrations of (-)-Decursinol for a specified time (e.g., 1 hour).
-
Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.
-
Nuclear Extraction: Nuclear proteins are extracted from the cells using a nuclear extraction kit.
-
NF-κB DNA Binding Activity: An Enzyme-Linked Immunosorbent Assay (ELISA)-based kit is used to quantify the binding of the p65 subunit of NF-κB to its consensus DNA sequence in the nuclear extracts.
-
Data Analysis: The results are expressed as a percentage of NF-κB inhibition compared to the LPS-stimulated control.
Signaling Pathway: (-)-Decursinol in Inflammation
Caption: (-)-Decursinol inhibits the NF-κB signaling pathway.
II. Anticancer Activity
The anticancer effects of (-)-Decursinol and decursin (B1670152) have been extensively studied across various cancer types, including prostate, breast, lung, and colon cancer.[3] The proposed mechanisms of action include induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[3]
Comparative Summary of In Vitro Anticancer Studies:
| Cancer Type | Cell Line | Key Findings | Reported IC50 Values |
| Osteosarcoma | 143B and MG63 | Decursin reduced cell viability in a concentration-dependent manner.[4] | 143B: 54.2 µM (24h), 57.7 µM (48h); MG63: 54.3 µM (24h), 49.7 µM (48h)[4] |
| Breast Cancer | MCF-7 | Decursin decreased cell number in a concentration-dependent manner.[5] | P < 0.01 for 20 µM, P < 0.001 for 50 µM and 100 µM[5] |
| Lung Cancer | A549 | A semi-synthesized (S)-decursin derivative showed potent activity.[6] | (S)-2d derivative: 14.03 µM; Decursin: 43.55 µM[6] |
| Colon Carcinoma | CT-26 | Decursin and decursinol inhibited proliferation and invasion.[7] | Not explicitly stated in the abstract. |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of (-)-Decursinol or a vehicle control for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathway: (-)-Decursinol in Cancer Cell Apoptosis
Caption: (-)-Decursinol induces apoptosis via the PI3K/Akt pathway.
III. Neuroprotective Activity
(-)-Decursinol and decursin have shown promise in protecting neuronal cells from damage.[1] Studies suggest these compounds can safeguard primary cultured rat cortical cells against glutamate-induced oxidative damage by reducing calcium influx and modulating cellular antioxidant defense mechanisms.[1]
Comparative Summary of In Vitro Neuroprotective Studies:
| Study Focus | Cell Model | Key Findings | Reported Effective Concentration |
| Glutamate-induced oxidative damage | Primary cultured rat cortical cells | Decursinol and decursin demonstrated strong neuroprotective effects. Decursin also showed a post-treatment neuroprotective effect.[1] | 0.1 to 10.0 µM[1] |
| Anti-amnestic effects | In vivo (mice) | Decursin reduced scopolamine-induced amnesia, potentially by decreasing acetylcholine (B1216132) esterase (AChE) activity in the hippocampus.[8] | Not explicitly stated in the abstract. |
Experimental Protocol: Glutamate-Induced Neurotoxicity Assay
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in appropriate media.
-
Compound Treatment: The neurons are pre-treated with various concentrations of (-)-Decursinol for a specified duration.
-
Glutamate (B1630785) Exposure: The cells are then exposed to a neurotoxic concentration of glutamate.
-
Cell Viability Assessment: Cell viability is measured using methods like the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.
-
Data Analysis: The neuroprotective effect is determined by comparing the viability of (-)-Decursinol-treated cells to that of cells treated with glutamate alone.
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of (-)-Decursinol.
IV. Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of (-)-Decursinol is crucial for its development as a therapeutic agent. Studies have shown that decursin is extensively metabolized to decursinol.[9] Decursinol itself has a fast oral absorption rate and significant oral bioavailability.[8]
Summary of Pharmacokinetic Parameters:
| Compound | Administration Route | Key Findings |
| Decursinol | Oral (in rats) | Fast absorption (Tmax: 0.4–0.9 h) and significant oral bioavailability (>45%).[8] |
| Decursin | Oral | Poor oral bioavailability due to extensive first-pass metabolism to decursinol.[9] |
| Decursin and Decursinol Angelate | Oral and Intravenous | Almost completely absorbed, with metabolites primarily excreted in feces via bile.[8] |
The published findings consistently support the diverse biological activities of (-)-Decursinol, particularly its anti-inflammatory, anticancer, and neuroprotective effects. While direct replication studies are not abundant, the collective evidence from numerous independent investigations provides a degree of validation for its therapeutic potential. The quantitative data, though variable depending on the specific experimental conditions, generally point towards a potent bioactivity in the micromolar range. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to design further validation studies and explore the full therapeutic potential of this promising natural compound. Further research, including well-controlled preclinical and clinical trials, is warranted to firmly establish its efficacy and safety in humans.
References
- 1. dovepress.com [dovepress.com]
- 2. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 4. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decursin and decursinol angelate inhibit estrogen-stimulated and estrogen-independent growth and survival of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 7. Decursin and decursinol from Angelica gigas inhibit the lung metastasis of murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Synthetic Versus Naturally Sourced (-)-Decursinol
An Objective Guide for Researchers and Drug Development Professionals
(-)-Decursinol, a pyranocoumarin (B1669404) compound, has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide provides a detailed comparison of (-)-decursinol derived from natural sources versus chemical synthesis. While direct comparative studies on the efficacy of (-)-decursinol from these two origins are limited in publicly available literature, this document synthesizes the existing data on its sourcing, biological activities, and associated experimental protocols to offer a valuable resource for researchers. The primary natural source of the closely related and more extensively studied compounds, decursin (B1670152) and decursinol (B1670153) angelate, is the root of Angelica gigas Nakai.[1][3][5]
Data Presentation: A Comparative Overview of Bioactivity
Quantitative data on the biological activity of (-)-decursinol is often presented in the context of its more studied ester derivatives, decursin and decursinol angelate. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for these related compounds across various cancer cell lines, providing a benchmark for their therapeutic potential. It is important to note that these values can vary based on the specific experimental conditions.
Table 1: Comparative Cytotoxicity (IC50) of Decursin and Decursinol Angelate in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Cancer | Decursin | 43.55 | Not Specified |
| 143B | Osteosarcoma | Decursin | 54.2 | 24 |
| MG63 | Osteosarcoma | Decursin | 54.3 | 24 |
| PC-3 | Prostate Cancer | Decursinol Angelate | 13.63 | Not Specified |
| DU145 | Prostate Cancer | Decursin | ~70 | 48 |
| B16F10 | Melanoma | Decursinol Angelate | 75 | Not Specified |
Note: Data is compiled from multiple sources and experimental conditions may vary.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the natural extraction and chemical synthesis of (-)-decursinol, as well as a standard bioassay for evaluating its cytotoxic effects.
1. Extraction and Derivation of Natural (-)-Decursinol
Naturally sourced (-)-decursinol is typically obtained through the hydrolysis of its esters, decursin and decursinol angelate, which are extracted from the roots of Angelica gigas Nakai.
-
Extraction of Decursin and Decursinol Angelate:
-
Preparation of Plant Material: The dried roots of Angelica gigas are ground into a fine powder.[7]
-
Solvent Extraction: The powdered root material (e.g., 1 g) is mixed with a suitable solvent, such as an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ((BMIm)BF4) or ethanol, at a solid-to-liquid ratio of approximately 1 g/6.5 mL.[7][8]
-
Extraction Conditions: The mixture is stirred at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 120 minutes) to maximize the extraction yield.[7]
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract rich in decursin and decursinol angelate.[8][9]
-
Purification: The crude extract is then purified using techniques such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC) to isolate decursin and decursinol angelate.[9]
-
-
Hydrolysis to (-)-Decursinol:
-
The purified mixture of decursin and decursinol angelate is subjected to alkaline hydrolysis (e.g., using NaOH in methanol) to cleave the ester bond, yielding (-)-decursinol.
-
The resulting (-)-decursinol is then purified using chromatographic techniques.
-
2. Total Synthesis of (-)-Decursinol
The enantioselective synthesis of (-)-decursinol can be achieved through a multi-step chemical process, often starting from readily available precursors like resorcinol.
-
Synthetic Pathway Overview:
-
Synthesis of Chromene Intermediate: Resorcinol is used as a starting material to synthesize a 7-hydroxy-2,2-dimethylchromene (B3248882) intermediate through a series of reactions including Pechmann condensation and subsequent modifications.
-
Asymmetric Epoxidation: The key step to introduce the desired stereochemistry is the catalytic asymmetric epoxidation of the chromene derivative. This is often achieved using a chiral catalyst, such as a Jacobsen's (S,S)-salen-Mn(III) complex, to produce the corresponding epoxide with high enantioselectivity.
-
Epoxide Ring Opening: The epoxide is then subjected to a regioselective ring-opening reaction to introduce the hydroxyl group at the correct position, leading to the formation of (-)-decursinol.
-
Purification: The final product is purified using standard techniques like column chromatography and recrystallization to yield enantiomerically pure (-)-decursinol.
-
3. Cell Viability Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess the cytotoxic effects of a compound on cancer cell lines.[6]
-
Procedure:
-
Cell Seeding: Cancer cells (e.g., A549, PC-3) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of (-)-decursinol (both synthetic and naturally derived) for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then determined from the dose-response curve.[10]
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of (-)-decursinol and its derivatives are attributed to their ability to modulate key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a comparative experimental workflow.
Caption: Comparative workflow for sourcing and testing (-)-Decursinol.
Caption: Key signaling pathways modulated by (-)-Decursinol.
References
- 1. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 2. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR100509843B1 - Method of extraction decursin and decursinol angelate from Angelica gigas, Nakai - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of (-)-Decursinol: A Comparative Analysis Framework in Wild-Type vs. Knockout Models
For Researchers, Scientists, and Drug Development Professionals
(-)-Decursinol, a promising bioactive compound, has demonstrated a spectrum of therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities in numerous preclinical studies. A comprehensive understanding of its mechanism of action is crucial for its clinical translation. This guide provides a comparative analysis framework for dissecting the effects of (-)-Decursinol by contrasting its activity in wild-type animal models with that in specific gene-knockout models. While direct comparative studies are limited in published literature, this document synthesizes the current knowledge of (-)-Decursinol's effects and proposes experimental designs to elucidate the precise signaling pathways involved.
Summary of (-)-Decursinol's Effects in Wild-Type Models
(-)-Decursinol and its related compounds, decursin (B1670152) and decursinol (B1670153) angelate, have been extensively studied in various wild-type mouse and rat models. The primary findings are summarized below.
| Effect Category | Animal Model | Key Findings | Dosage/Administration |
| Anti-inflammatory | Male ICR mice | Reduced acetic acid-induced writhing.[1] | 50 mg/kg (oral)[1] |
| Swiss Albino mice | Attenuated LPS-induced pro-inflammatory cytokine production. | Not specified | |
| Male mice | Ameliorated TPA-induced ear edema and suppressed pro-inflammatory cytokine expression.[2] | Topical application | |
| Anti-cancer | SCID-NSG mice | Decreased prostate cancer xenograft tumor growth by 75% and reduced lung metastasis.[3][4][5] | 4.5 mg/mouse (oral gavage)[3][4][5] |
| BALB/c mice | Reduced the formation of tumor nodules in the lungs from CT-26 colon carcinoma metastases.[6] | Oral administration[6] | |
| Neuroprotection | Sprague-Dawley rats | Protected against ischemia-induced neuronal death in stroke models.[7][8][9][10] | 20 mg/kg[7][8] |
| Primary rat cortical cells | Protected against glutamate-induced neurotoxicity.[11] | 0.1 - 10.0 µM (in vitro)[11] | |
| Analgesic | Male mice | Demonstrated antinociceptive effects in various pain models (hot-plate, tail-flick).[12] | 50 mg/kg (intraperitoneal)[12][13] |
Key Signaling Pathways Implicated in (-)-Decursinol's Action
Current research strongly suggests that (-)-Decursinol exerts its effects by modulating several key signaling pathways. Understanding these pathways is fundamental to designing informative studies with knockout models.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to induce the expression of pro-inflammatory genes. (-)-Decursinol angelate has been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.[2]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Its aberrant activation is often implicated in cancer. (-)-Decursinol has been shown to inhibit the PI3K/Akt pathway, which may contribute to its anti-cancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Decursinol angelate ameliorates 12-O-tetradecanoyl phorbol-13-acetate (TPA) -induced NF-κB activation on mice ears by inhibiting exaggerated inflammatory cell infiltration, oxidative stress and pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica gigas Pyranocoumarins, in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Decursin and decursinol from Angelica gigas inhibit the lung metastasis of murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of a New Synthetic Aspirin-decursinol Adduct in Experimental Animal Models of Ischemic Stroke | PLOS One [journals.plos.org]
- 8. Neuroprotective effect of a new synthetic aspirin-decursinol adduct in experimental animal models of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of a New Synthetic Aspirin-decursinol Adduct in Experimental Animal Models of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of a new synthetic aspirin-decursinol adduct in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling [frontiersin.org]
A Comparative Analysis of the Pharmacokinetic Profiles of (-)-Decursinol and Its Prodrugs, Decursin and Decursinol Angelate
This guide provides a comprehensive comparison of the pharmacokinetic profiles of (-)-decursinol and its derivatives, decursin (B1670152) and decursinol (B1670153) angelate. These pyranocoumarin (B1669404) compounds, primarily isolated from the roots of Angelica gigas Nakai, have garnered significant interest for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Understanding their absorption, distribution, metabolism, and excretion (ADME) is critical for the development of these compounds as therapeutic agents. A key finding is the rapid and extensive conversion of both decursin and decursinol angelate into their active metabolite, (-)-decursinol, following administration.[4][5][6]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of (-)-decursinol, decursin, and decursinol angelate have been investigated in both preclinical (rat) and clinical (human) studies. The data presented below summarizes key findings from these studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.[5]
| Compound Administered | Analyte | Species | Dose | Tmax (h) | Cmax (nmol/L) | AUC (h·nmol/L) | t1/2 (h) | Bioavailability (%) | Reference |
| Decursin/Decursinol Angelate Mixture | Decursin (D) | Human | 119 mg D, 77 mg DA | 2.1 | 5.3 | 37 (0-48h) | 17.4 | - | [7][8] |
| Decursinol Angelate (DA) | Human | 119 mg D, 77 mg DA | 2.4 | 48.1 | 335 (0-48h) | 19.3 | - | [7][8] | |
| Decursinol (DOH) | Human | 119 mg D, 77 mg DA | 3.3 | 2,480 | 27,579 (0-48h) | 7.4 | - | [7][8] | |
| Decursin | Decursinol | Rat | Oral | ~0.5 | - | - | - | - | [9] |
| Decursinol Angelate | Decursinol | Rat | Oral | ~0.5 | - | - | - | - | [9] |
| Decursinol | Decursinol | Rat | Oral | 0.4 - 0.9 | - | - | - | >45% | [2][10] |
| Decursin | Decursin | Rat | IV | - | - | 1.20 (µg·mL-1·h) | 0.05 | - | [4] |
| Decursin | Decursinol | Rat | IV | 0.25 | 2.48 (µg·mL-1) | 5.23 (µg·mL-1·h) | - | - | [4] |
Note: D: Decursin, DA: Decursinol Angelate, DOH: Decursinol. "-" indicates data not available in the cited sources.
Metabolic Pathway
Both decursin and decursinol angelate act as prodrugs, being rapidly metabolized to the active compound, (-)-decursinol.[5] This conversion primarily occurs in the liver.[4][9] Studies have indicated that after oral administration of decursin, it is often undetectable in plasma, with only its metabolite, decursinol, being present, suggesting extensive first-pass metabolism.[4][5] In contrast, following oral administration of decursinol angelate, both the parent compound and decursinol are detected in plasma.[5]
Caption: Metabolic conversion of decursin and decursinol angelate to decursinol.
Experimental Protocols
The pharmacokinetic analysis of (-)-decursinol and its derivatives typically involves the following key steps:
1. Animal Studies (Rat Model)
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Administration: Compounds are administered intravenously (IV) via the tail vein or orally (PO) by gavage.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[1]
2. Human Studies
-
Subjects: Healthy adult male and female volunteers are recruited.
-
Administration: A single oral dose of a standardized formulation containing decursin and decursinol angelate is administered.[7][8]
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Preparation: Plasma is processed and stored as described for the animal studies.
3. Bioanalytical Method: UHPLC-MS/MS
A sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is employed for the quantification of the analytes in plasma.[1][8]
-
Sample Preparation:
-
Protein precipitation is performed by adding an organic solvent (e.g., acetonitrile) to the plasma samples.
-
Samples are vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for analysis.[1]
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing a modifier like formic acid.
-
Flow Rate: A typical flow rate is around 0.3 mL/min.[1]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of the parent and product ions of the analytes.
-
Caption: Experimental workflow for pharmacokinetic analysis.
Summary of Findings
-
Pro-drug Nature: Decursin and decursinol angelate are effectively pro-drugs of (-)-decursinol.[5]
-
Rapid Metabolism: Both compounds undergo rapid conversion to (-)-decursinol, primarily in the liver.[4][9]
-
Bioavailability: Direct administration of (-)-decursinol results in higher bioavailability compared to the administration of its precursors.[6] Studies in rats have shown that the bioavailability of decursinol is over 45% when administered directly.[2][10]
-
Human vs. Rodent Metabolism: While the extensive conversion to decursinol is observed in both humans and rodents, there may be slight differences in the rate of metabolism.[7][8]
-
Gender Differences: In humans, some gender-related differences in absorption have been observed, with males absorbing the parent compounds faster.[7][8]
This comparative guide highlights the key pharmacokinetic characteristics of (-)-decursinol and its derivatives. These findings are crucial for the rational design of future preclinical and clinical studies to fully explore the therapeutic potential of these promising natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-pass metabolism of decursin, a bioactive compound of Angelica gigas, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Single oral dose pharmacokinetics of decursin, decursinol angelate, and decursinol in rats. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Single oral dose pharmacokinetics of decursin and decursinol angelate in healthy adult men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single Oral Dose Pharmacokinetics of Decursin and Decursinol Angelate in Healthy Adult Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Antinociceptive Properties of (-)-Decursinol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antinociceptive properties of (-)-Decursinol against well-established analgesics, namely opioids (morphine) and non-steroidal anti-inflammatory drugs (NSAIDs), including diclofenac (B195802), acetylsalicylic acid (aspirin), and acetaminophen. The information presented is collated from preclinical studies to aid in the evaluation of (-)-Decursinol as a potential therapeutic agent for pain management.
Comparative Efficacy: Antinociceptive Assays
The antinociceptive efficacy of (-)-Decursinol and reference compounds has been evaluated in various rodent models of pain. The following tables summarize the median effective dose (ED50) values obtained in the tail-flick, hot-plate, and acetic acid-induced writhing tests. These assays measure responses to thermal and chemical pain stimuli, providing insights into the central and peripheral analgesic effects of the compounds.
Table 1: Comparison of ED50 Values in Thermal Pain Models (Tail-Flick and Hot-Plate Tests)
| Compound | Tail-Flick Test ED50 (mg/kg) | Hot-Plate Test ED50 (mg/kg) |
| (-)-Decursinol | ~50 (oral)[1] | ~50 (oral)[1] |
| Morphine | 1.4 - 2.9 (i.v./s.c.)[2][3] | 2.6 - 8.4 (s.c./i.v.)[2][3] |
| Diclofenac | Not typically effective[4][5] | Not typically effective[4][5] |
| Acetylsalicylic Acid | Not typically effective | Not typically effective |
| Acetaminophen | Not typically effective | Variable efficacy |
Table 2: Comparison of ED50 Values in a Chemical Pain Model (Acetic Acid-Induced Writhing Test)
| Compound | Acetic Acid-Induced Writhing Test ED50 (mg/kg) |
| (-)-Decursinol | Effective at 50 (oral), specific ED50 not reported[6][7] |
| Morphine | Data not available in a directly comparable format |
| Diclofenac | 7.20 (i.p.)[4][5] |
| Acetylsalicylic Acid | Effective at 200 (oral)[7] |
| Acetaminophen | 61.30 (i.p.)[8] |
Experimental Protocols
Detailed methodologies for the key antinociceptive experiments are provided below. These protocols are essential for the independent verification and replication of the cited findings.
Tail-Flick Test
The tail-flick test is a measure of spinal analgesic activity. A high-intensity light beam is focused on the ventral surface of a mouse's tail. The latency to a rapid flick of the tail is recorded as an index of the pain threshold. A cut-off time (typically 10-15 seconds) is employed to prevent tissue damage. Increased latency to tail-flick after drug administration indicates an antinociceptive effect.
Hot-Plate Test
The hot-plate test assesses the response to a constant thermal stimulus and is indicative of supraspinal analgesic mechanisms. A mouse is placed on a metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to the first sign of nociception, such as licking a hind paw or jumping, is recorded. A cut-off time is used to avoid tissue injury. An increase in the latency period suggests an analgesic effect.
Acetic Acid-Induced Writhing Test
This test is a model of visceral inflammatory pain. Mice are administered a dilute solution of acetic acid intraperitoneally, which induces a characteristic stretching and writhing behavior. The number of writhes is counted for a specific period (e.g., 20 minutes) following acetic acid injection. A reduction in the number of writhes in drug-treated animals compared to a control group indicates peripheral and/or central analgesic activity.[9]
Signaling Pathways and Mechanisms of Action
The antinociceptive effects of (-)-Decursinol, opioids, and NSAIDs are mediated by distinct signaling pathways. The following diagrams illustrate the currently understood mechanisms.
References
- 1. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preemptive analgesic effects of midazolam and diclofenac in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aub.edu.lb [aub.edu.lb]
- 6. researchgate.net [researchgate.net]
- 7. The analgesic effect of decursinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic interaction between matrine and paracetamol in the acetic acid writhing test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of (-)-Decursinol's activity in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of (-)-Decursinol, a pyranocoumarin (B1669404) compound derived from the roots of Angelica gigas Nakai. It objectively compares its performance with its precursors, decursin (B1670152) and decursinol (B1670153) angelate, and provides supporting experimental data and detailed methodologies for key assays.
Introduction: A Tale of a Prodrug and Its Active Metabolite
(-)-Decursinol (DOH) is a primary metabolite of two more abundant isomers found in Angelica gigas: decursin (D) and decursinol angelate (DA).[1] Upon administration, both decursin and decursinol angelate are rapidly and extensively converted to (-)-decursinol in vivo. This metabolic conversion is a critical factor in evaluating its anticancer potential, as (-)-decursinol is considered the likely active compound responsible for the therapeutic effects observed in animal models.
Interestingly, a significant disparity exists between the in vitro and in vivo activities of these related compounds. While decursin and decursinol angelate often exhibit potent cytotoxic effects against cancer cell lines in culture, (-)-decursinol frequently shows little to no activity at comparable concentrations in the same assays. However, when administered directly in preclinical animal models, (-)-decursinol demonstrates robust tumor growth and metastasis inhibitory activity, in some cases superior to its parent compounds. This suggests that (-)-decursinol is a potent bioactive metabolite, while decursin and decursinol angelate may act as prodrugs.
Comparative In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for decursin, decursinol angelate, and (-)-decursinol across various human cancer cell lines. The data highlights the generally lower in vitro potency of (-)-decursinol compared to its precursors.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Citation(s) |
| PC-3 | Prostate Cancer | Decursinol Angelate | 13.63 | 72 | [2][3] |
| DU145 | Prostate Cancer | Decursin | ~70 | 48 | [4][5] |
| PC-3 | Prostate Cancer | (-)-Decursinol | Inactive | Not Specified | |
| A549 | Lung Cancer | Decursin | 43.55 | Not Specified | [5][6] |
| MDA-MB-231 | Breast Cancer | (-)-Decursinol | Inactive at 100 µM | Not Specified | |
| 143B | Osteosarcoma | Decursin | 54.2 | 24 | [4][5] |
| MG63 | Osteosarcoma | Decursin | 54.3 | 24 | [4][5] |
| B16F10 | Melanoma | Decursinol Angelate | 75 | Not Specified | [2][5] |
| NCI/ADR-RES | Ovarian Cancer | Decursin | ~70 (23 µg/mL) | Not Specified | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary. "Inactive" indicates that the compound did not show significant activity at the tested concentrations in the cited studies.
Mechanisms of Action
(-)-Decursinol and its precursors exert their anticancer effects through the modulation of multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Inhibition of Metastasis via ERK/JNK Pathway in Colon Cancer
In murine colon carcinoma models, both decursin and (-)-decursinol have been shown to inhibit cancer cell proliferation and invasion. This is achieved by reducing the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial enzymes for the degradation of the extracellular matrix during metastasis. The inhibitory effect is mediated through the downregulation of the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), key components of the MAPK signaling pathway.
Experimental Workflows and Protocols
This section provides a generalized workflow for evaluating the anticancer properties of a compound like (-)-decursinol and detailed protocols for the essential experiments cited in this guide.
General Workflow for In Vitro Anticancer Drug Screening
Detailed Experimental Protocols
Cell Viability Assessment via MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to determine cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of (-)-decursinol in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[7]
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Cell Invasion Assessment via Matrigel Transwell Assay
This protocol measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo metastasis.
Principle: Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel, a basement membrane extract. Chemoattractants in the lower chamber stimulate invasive cells to degrade the Matrigel and migrate through the porous membrane.[3][4]
Procedure:
-
Insert Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium (typically 1:3). Add 50-100 µL of the diluted Matrigel to the upper chamber of 8.0 µm pore size Transwell inserts.[3][4]
-
Solidification: Incubate the coated inserts at 37°C for at least 1 hour to allow the Matrigel to solidify into a gel.[4]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 2.5 x 10⁴ to 5 x 10⁴ cells in 100 µL of serum-free medium into the upper chamber of the coated inserts. Treat the cells with the desired concentration of (-)-decursinol.[4]
-
Chemoattractant Addition: Add 600 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.[4]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[4]
-
Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and the Matrigel layer from the top surface of the membrane.[4]
-
Fixation and Staining: Fix the invaded cells on the bottom of the membrane by immersing the insert in 70% ethanol (B145695) or 4% paraformaldehyde for 10-15 minutes. Stain the cells with 0.1% crystal violet solution for 10 minutes.[4]
-
Quantification: Gently wash the inserts with water to remove excess stain and allow them to air dry. Count the number of stained, invaded cells in several representative fields under a microscope. Invasion is quantified by comparing the number of cells in the treated group to the control group.
Protein Expression Analysis via Western Blot
This protocol is used to detect and quantify specific proteins (e.g., p-ERK, p-AKT) in cell lysates to elucidate signaling pathway modulation.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and detected using specific primary and secondary antibodies.
Procedure:
-
Cell Lysis: After treatment with (-)-decursinol for the desired time, wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. To ensure equal loading, the membrane can be stripped and re-probed for a loading control protein like GAPDH or β-actin.
References
- 1. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 2. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 7. Anticancer Efficacy of Decursin: A Comprehensive Review with Mechanistic Insights [mdpi.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of (-)-Decursinol for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of (-)-Decursinol, a coumarin (B35378) compound with diverse biological activities. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
I. Hazard and Safety Information
(-)-Decursinol is a compound that requires careful handling due to its potential health and environmental hazards. While specific quantitative exposure limits have not been established, the available safety data for Decursinol and related coumarin compounds indicate several risks.
Key Hazards:
-
Some forms are reported to be toxic if swallowed or in contact with skin, and harmful if inhaled.[3]
-
It can be toxic to aquatic life, indicating a potential for environmental harm if not disposed of correctly.[3][4]
Summary of Hazard Information for Related Coumarin Compounds:
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Toxic if swallowed.[3] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Eye contact |
| STOT - Single Exposure | May cause respiratory irritation.[1][2] | Inhalation |
| Aquatic Toxicity | Toxic or harmful to aquatic life.[3][4] | Environmental release |
II. Personal Protective Equipment (PPE)
To ensure personal safety when handling (-)-Decursinol, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: In case of insufficient ventilation or when handling powders that may become airborne, use a NIOSH-approved respirator.[3][5]
III. Step-by-Step Disposal Protocol
As there are no standard validated protocols for the chemical neutralization of coumarin compounds like (-)-Decursinol in a typical laboratory setting, it is strongly recommended that it be disposed of as chemical waste without attempting any form of chemical treatment.[5] The following protocol outlines the safe segregation, collection, and storage of (-)-Decursinol waste for subsequent removal by a licensed hazardous waste disposal service.
1. Waste Segregation and Collection:
- Solid Waste:
- Carefully sweep up any solid (-)-Decursinol waste, avoiding dust formation.[5]
- Place the collected solid into a clearly labeled, sealable, and chemically compatible waste container.
- Liquid Waste (Solutions containing (-)-Decursinol):
- Do not pour down the drain. [5]
- Collect all aqueous and organic solvent solutions containing (-)-Decursinol in a dedicated, sealed, and chemically compatible waste container.
- Contaminated Materials:
- Dispose of any contaminated items such as pipette tips, gloves, and paper towels in a designated solid hazardous waste container.
2. Labeling of Waste Containers:
- Clearly label all waste containers with the words "Hazardous Waste."
- Identify the contents as "(-)-Decursinol waste."
- Indicate the approximate concentration and quantity of the waste.
- Include the date when the waste was first added to the container.
- Provide the name and contact information of the responsible researcher or laboratory.
3. Storage of Chemical Waste:
- Store the sealed waste container in a designated and secure satellite accumulation area that is at or near the point of generation.
- The storage area should be well-ventilated and away from incompatible materials.
- Ensure the container is kept tightly closed except when adding waste.
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
- Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
IV. Workflow and Decision-Making Diagrams
The following diagrams illustrate the procedural flow for the proper disposal of (-)-Decursinol and the logical decision-making process for managing this chemical waste.
Caption: A workflow diagram for the safe disposal of (-)-Decursinol.
Caption: Decision workflow for the proper disposal of laboratory chemical waste.
References
Essential Safety and Logistical Information for Handling Decursinol, (-)-
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the management of Decursinol, (-)-, a coumarin (B35378) derivative with diverse biological activities. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling practices.
Personal Protective Equipment (PPE) and Hazard Information
Proper personal protective equipment is the first line of defense against potential exposure to Decursinol, (-)-. The following tables summarize the recommended PPE and associated hazard classifications.
Table 1: Recommended Personal Protective Equipment for Handling Decursinol, (-)-
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Protective gloves (e.g., nitrile rubber), lab coat, and other appropriate protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the compound in powder form or when engineering controls are not sufficient to minimize airborne exposure. |
| Hand Protection | Chemically resistant gloves. |
Table 2: GHS Hazard Classification for Decursinol, (-)-
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.
Handling Procedures:
-
Engineering Controls: Handle Decursinol, (-)- in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Procedural Precautions: Avoid creating dust when handling the solid form of the compound. Use non-sparking tools and prevent fire caused by electrostatic discharge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
-
Dispose of Decursinol, (-)- and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to enter drains.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of Decursinol, (-)- from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
